Asimin
Description
Properties
CAS No. |
156162-01-5 |
|---|---|
Molecular Formula |
C13H14N2O2 |
IUPAC Name |
4-[8,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-17-16-20-30(38)19-14-11-9-10-13-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O |
Synonyms |
asimin |
Origin of Product |
United States |
Foundational & Exploratory
The Allosteric Mechanism of Asciminib in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib (Scemblix®) represents a paradigm shift in the targeted therapy of cancers driven by the aberrant BCR-ABL1 kinase, most notably Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's active site, asciminib is a first-in-class allosteric inhibitor. It operates through a distinct mechanism, binding to the myristoyl pocket of the ABL1 kinase domain.[1][2][3][4] This unique mode of action, classifying it as a "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor, allows asciminib to be effective against wild-type BCR-ABL1 and various mutations that confer resistance to ATP-competitive TKIs, including the challenging T315I mutation.[1][2][5] This guide provides an in-depth technical overview of asciminib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of BCR-ABL1
Under normal physiological conditions, the activity of the ABL1 kinase is autoinhibited. This regulation is achieved through the binding of a myristoylated N-terminal cap to a specific pocket on the kinase domain, known as the myristoyl pocket.[1][6] This interaction induces and stabilizes a closed, inactive conformation of the kinase. In Ph+ CML, the fusion of the BCR gene to the ABL1 gene results in the BCR-ABL1 oncoprotein, which lacks this N-terminal regulatory cap.[1][6] Consequently, the myristoyl pocket remains unoccupied, leading to a constitutively active kinase that drives uncontrolled cell proliferation and survival through the phosphorylation of downstream signaling proteins like STAT5.[1]
Asciminib is designed to mimic the function of the natural myristoyl group.[7] It specifically and potently binds to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that restores the inactive state of the enzyme.[1][7][8] This allosteric inhibition effectively shuts down the kinase activity of BCR-ABL1, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[1] X-ray crystallography and NMR studies have confirmed that asciminib binds to this deep pocket on the C-lobe of the kinase domain, distinct from the ATP-binding site targeted by other TKIs.[9] This non-overlapping binding site is the basis for asciminib's efficacy against mutations that cause resistance to ATP-competitive inhibitors.[7]
Signaling Pathway of Asciminib's Action
Quantitative Data
The potency and efficacy of asciminib have been quantified through various in vitro and preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Asciminib
| Parameter | Value | Assay Method | Reference |
| IC50 (BCR-ABL1) | 2.6 nM | Radiometric Filter Binding | [1] |
| 0.5 nM | Caliper Electrophoresis Mobility Shift | [1] | |
| Dissociation Constant (Kd) | 0.5 - 0.8 nM | Isothermal Titration Calorimetry (ITC), NMR | |
| Cellular Antiproliferative IC50 | |||
| Ba/F3 p210 (Wild-type) | 0.25 - 1.0 nM | Cell Proliferation Assay | |
| K562 (Wild-type) | 0.61 nM | CCK8 Assay | |
| Ba/F3 p210 (T315I) | 25 nM | Cell Proliferation Assay | [5] |
| KCL-22 (Wild-type) | 1.6 nM | Cell Proliferation Assay | [5] |
Table 2: Asciminib IC50 Values Against Various BCR-ABL1 Mutations
| BCR-ABL1 Mutation | IC50 (nM) | Reference |
| G250H | 9.33 | [5] |
| Q252H | 128 | [5] |
| Y253H | 0.21 | [5] |
| E255K | 149 | [5] |
| E255V | 4.82 | [5] |
| V299L | 0.28 | [5] |
| T315I | 25 | [5] |
| F359V | 11.5 | [5] |
| E459K | 3.01 | [5] |
Table 3: Preclinical Pharmacokinetic Parameters of Asciminib
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | 11.5 | 0.5 - 2.2 | ~48 | Not specified | |
| Rat | 13.6 | 0.5 - 2.2 | ~48 | Not specified | |
| Dog | 6.5 | 0.5 - 2.2 | ~48 | Not specified | |
| Monkey | 1.8 - 7.3 | 0.5 - 2.2 | ~48 | Not specified | |
| Human | 6.31 L/h (total) | 111 L (total) | 7 - 15 | ~73 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of asciminib.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the concentration of asciminib required to inhibit the proliferation of CML cells by 50% (IC50).
Materials:
-
CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Asciminib stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Culture CML cells to a density of 1 x 10^5 to 1 x 10^6 cells/mL. Seed 5,000-10,000 cells in 100 µL of culture medium per well in an opaque-walled 96-well plate.
-
Compound Preparation: Prepare serial dilutions of asciminib in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Add 100 µL of the 2x concentrated asciminib dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Cell Viability Assay
Western Blot for Phospho-STAT5 Inhibition
This protocol is used to detect the inhibition of BCR-ABL1 downstream signaling by measuring the phosphorylation of STAT5 at Tyr694.
Materials:
-
K562 cell line
-
Asciminib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5 (total)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Treat K562 cells with varying concentrations of asciminib for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT5 to confirm equal protein loading.
In Vitro Kinase Inhibition Assay (General Protocol)
While specific protocols for asciminib are proprietary, a general approach for a radiometric filter binding assay to determine kinase inhibition is as follows.
Materials:
-
Recombinant ABL1 kinase domain
-
Peptide or protein substrate for ABL1
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Asciminib
-
Kinase reaction buffer
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Protocol:
-
Reaction Setup: In a multi-well plate, combine the ABL1 kinase, its substrate, and varying concentrations of asciminib in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate, where the phosphorylated substrate will bind to the filter material.
-
Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each asciminib concentration and calculate the IC50 value.
Conclusion
Asciminib's novel allosteric mechanism of action, targeting the myristoyl pocket of BCR-ABL1, provides a significant advancement in the treatment of CML and other BCR-ABL1-driven cancers. Its ability to inhibit both wild-type and mutated forms of the kinase, particularly those resistant to ATP-competitive TKIs, addresses a critical unmet need in cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of this new class of inhibitors. The distinct mechanism of asciminib also opens avenues for combination therapies with ATP-competitive TKIs to potentially enhance efficacy and prevent the emergence of resistance.
References
- 1. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Point-of-care BCR::ABL1 transcript monitoring using capillary dried blood in chronic myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmladvocates.net [cmladvocates.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics | Clinical Pharmacology of Asciminib: A Review | springermedicine.com [springermedicine.com]
An In-depth Technical Guide to the Molecular Target of Asciminib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asciminib (Scemblix®) is a first-in-class oral therapeutic agent that employs a novel mechanism of action, functioning as an allosteric inhibitor of the BCR-ABL1 kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's active site, asciminib specifically targets the myristoyl pocket of the ABL1 kinase domain.[2] This unique mechanism allows for high specificity and efficacy, including activity against many mutations that confer resistance to ATP-competitive TKIs. This guide provides a comprehensive overview of the molecular target of asciminib, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.
The Molecular Target: The ABL Myristoyl Pocket of BCR-ABL1
The primary molecular target of asciminib is the myristoyl pocket on the ABL1 kinase domain of the BCR-ABL1 fusion protein.[1][2] In chronic myeloid leukemia (CML), the chromosomal translocation t(9;22)(q34;q11), known as the Philadelphia chromosome, creates the BCR-ABL1 fusion gene. The resulting oncoprotein, BCR-ABL1, has a constitutively active ABL1 tyrosine kinase domain, which drives uncontrolled cell proliferation and survival.
Under normal physiological conditions, the activity of the ABL1 kinase is autoinhibited. This regulation is achieved in part by the binding of a myristoylated N-terminal cap to the myristoyl pocket on the C-terminal lobe of the kinase domain. This interaction induces and stabilizes an inactive conformation of the kinase.[1] The BCR-ABL1 fusion protein lacks this N-terminal myristoylated cap, leading to the loss of this natural autoinhibitory mechanism and resulting in constitutive kinase activity.
Asciminib was designed to mimic the function of the myristoyl group. By binding to this allosteric site, asciminib restores the inactive conformation of the ABL1 kinase domain, effectively shutting down its aberrant signaling.[3]
Quantitative Pharmacological Data
The interaction of asciminib with its molecular target has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Method | Target | Reference |
| Dissociation Constant (Kd) | 0.5 nM | Isothermal Titration Calorimetry | Wild-type ABL1 (residues 46-534) | [4] |
| 0.5-0.8 nM | Biophysical Studies | ABL1 | [5] | |
| Thermodynamic Parameters | Isothermal Titration Calorimetry | Wild-type ABL1 (residues 46-534) | [4] | |
| ΔH (Enthalpy) | -72.8 kJ/mol | [4] | ||
| ΔS (Entropy) | -65.3 J/mol/K | [4] | ||
| ΔG (Gibbs Free Energy) | -53.2 kJ/mol | [4] |
| Parameter | Cell Line | Value (IC50) | Assay Method | Reference |
| Inhibition of Tyrosine Phosphorylation | - | 2.6 ± 0.8 nM | Radiometric Filter Binding Assay | [4] |
| - | 0.5 ± 0.1 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | [4] | |
| Anti-proliferative Activity | Ba/F3 (BCR-ABL1) | 0.25 nM | Cell Proliferation Assay | [5] |
| K562 | 4.9 nM | WST-8 Assay | [6] | |
| K562-IR1 (Imatinib-resistant) | 14.3 nM | WST-8 Assay | [6] | |
| K562-IR2 (Imatinib-resistant) | 26.1 nM | WST-8 Assay | [6] | |
| K562-IR3 (Imatinib-resistant) | 13.2 nM | WST-8 Assay | [6] |
Experimental Protocols
The following sections provide generalized methodologies for the key experiments used to characterize the interaction of asciminib with BCR-ABL1.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during the binding of a ligand (asciminib) to a protein (ABL1 kinase domain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
Generalized Protocol:
-
Sample Preparation:
-
Express and purify the recombinant ABL1 kinase domain construct (e.g., residues 46-534).
-
Prepare a concentrated stock solution of asciminib in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Thoroughly dialyze the protein against the final assay buffer to ensure a precise buffer match between the protein and ligand solutions. The buffer should be degassed before use.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10 µM) into the sample cell.
-
Load the asciminib solution (e.g., 100 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is typically discarded from the data analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution, determined from a control titration of the ligand into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Radiometric Filter Binding Assay
This assay measures the enzymatic activity of the ABL1 kinase by quantifying the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate peptide. The inhibitory effect of asciminib is determined by the reduction in substrate phosphorylation.
Principle: The kinase reaction is performed in the presence of [γ-33P]ATP. The reaction mixture is then spotted onto a phosphocellulose filter paper that binds the phosphorylated substrate, while the unbound [γ-33P]ATP is washed away. The radioactivity on the filter is then quantified.
Generalized Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing appropriate salts, divalent cations (e.g., MgCl2), and a substrate peptide for ABL1 kinase.
-
Prepare serial dilutions of asciminib in DMSO.
-
-
Kinase Reaction:
-
In a microplate, combine the reaction buffer, ABL1 kinase, and the asciminib dilution (or DMSO for control).
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Reaction Termination and Filtration:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot a portion of each reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
-
Quantification:
-
Dry the filter mat.
-
Measure the radioactivity on the filter using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each asciminib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the asciminib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays provide a non-radioactive method to measure kinase activity. The assay relies on the change in FRET efficiency upon phosphorylation of a substrate peptide labeled with a FRET donor and acceptor pair.
Principle: A substrate peptide is labeled with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). In the unphosphorylated state, the peptide is in a conformation where the fluorophores are separated. Upon phosphorylation by ABL1 kinase, the peptide undergoes a conformational change that brings the donor and acceptor into proximity, resulting in an increase in FRET signal. Asciminib's inhibitory activity is measured as a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a FRET-based peptide substrate for ABL1 kinase, labeled with a suitable donor-acceptor pair.
-
Prepare a reaction buffer optimized for ABL1 kinase activity.
-
Prepare serial dilutions of asciminib.
-
-
Assay Procedure:
-
In a microplate, combine the ABL1 kinase, the FRET peptide substrate, and the asciminib dilution (or DMSO control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature.
-
-
Signal Detection:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores at appropriate wavelengths using a plate reader. The FRET signal is often expressed as the ratio of acceptor to donor emission.
-
-
Data Analysis:
-
Calculate the change in the FRET ratio for each concentration of asciminib.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the radiometric assay.
-
Visualizations
Signaling Pathways
The constitutively active BCR-ABL1 kinase activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Asciminib, by inhibiting BCR-ABL1, effectively blocks these oncogenic signals.
Caption: BCR-ABL1 signaling pathways inhibited by Asciminib.
Experimental Workflow
The characterization of a kinase inhibitor like asciminib typically follows a hierarchical workflow, from initial binding studies to cellular activity assays.
Caption: Workflow for characterizing Asciminib's activity.
Mechanism of Action
Asciminib's allosteric inhibition mechanism is distinct from that of ATP-competitive inhibitors.
Caption: Allosteric vs. ATP-competitive inhibition of BCR-ABL1.
References
- 1. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
Unlocking Nature's Arsenal: A Technical Guide to the Biological Activity of Asimina triloba Extracts
For Researchers, Scientists, and Drug Development Professionals
The North American pawpaw, Asimina triloba, a member of the Annonaceae family, has emerged from the realm of traditional medicine into the focus of modern scientific inquiry. Beyond its edible fruit, various parts of the plant, including twigs, bark, leaves, and seeds, harbor a complex array of bioactive compounds with significant therapeutic potential.[1][2][3][4] This technical guide provides an in-depth analysis of the biological activities of Asimina triloba extracts, with a focus on their anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Bioactive Constituents: Annonaceous Acetogenins
The primary drivers of Asimina triloba's potent biological effects are a unique class of long-chain fatty acid derivatives known as Annonaceous acetogenins.[2][3][4][5][6][7] These C32 or C34 fatty acid derivatives are characterized by the presence of a terminal γ-lactone ring and often contain tetrahydrofuran (THF) rings.[5][6][8] Over 50 distinct acetogenins have been isolated from Asimina triloba.[2][9] These compounds are potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[4][5][7][10] By disrupting ATP production, acetogenins exhibit a broad spectrum of activities, including cytotoxic, antitumor, antimicrobial, antiviral, and pesticidal effects.[2][5][7][9]
Anticancer Activity
Extracts from various parts of the Asimina triloba plant have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines, including those that are multi-drug resistant.[1][7][11][12][13] The acetogenin-rich extracts from twigs and bark are particularly potent.[5][12]
Quantitative Anticancer Data
| Extract/Compound | Cancer Cell Line(s) | Activity Type | Potency (IC50 / ED50) | Reference(s) |
| Pawpaw Twig Methanolic Extract (PTM) | HT-1080 (human fibrosarcoma) | Cytotoxicity | 64.57 µg/mL | [11] |
| Pawpaw Twig Methanolic Extract (PTM) | HepG2 (human liver cancer) | Cytotoxicity | 68.99 µg/mL | [11] |
| Pawpaw Twig Methanolic Extract (PTM) | AGS (human gastric cancer) | Cytotoxicity | 70.48 µg/mL | [11] |
| Pawpaw Root Methanolic Extract (PRM) | HeLa (human cervical cancer) | Cytotoxicity | 126.17 µg/mL | [11] |
| Pawpaw Crude Extract (CE) from Twigs | T47D (human breast cancer) | HIF-1 Activation Inhibition | 0.02 µg/mL | [5] |
| 10-hydroxyglaucanetin (acetogenin) | T47D (human breast cancer) | HIF-1 Activation Inhibition | 12 nM | [5] |
| Annonacin (acetogenin) | T47D (human breast cancer) | HIF-1 Activation Inhibition | 13 nM | [5] |
| Annonacin A (acetogenin) | T47D (human breast cancer) | HIF-1 Activation Inhibition | 31 nM | [5] |
| Asimin, Asiminacin, Asiminecin | HT-29 (human colon cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [14] |
| Alkaloid-rich extract | SK-MEL, KB, BT-549 | Cytotoxicity | 1.7-2.6 µg/mL | [15] |
| Acetogenin-rich extract | SK-MEL, KB, BT-549 | Cytotoxicity | 0.09–0.11 µg/mL | [15] |
| Unripe Fruit Methanol & Ethanol Extracts | HT-1080, HeLa, AGS | Proliferation Inhibition | >50% inhibition at < 115 µg/mL | [16] |
Signaling Pathways
A key mechanism underlying the anticancer activity of Asimina triloba extracts is the inhibition of the hypoxia-inducible factor-1 (HIF-1) signaling pathway.[5] HIF-1 is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions by upregulating genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[5] Both crude extracts and purified acetogenins from pawpaw have been shown to inhibit HIF-1 activation, thereby suppressing the hypoxic induction of VEGF and blocking tumor angiogenesis.[5] This inhibition is linked to the suppression of mitochondrial respiration at complex I.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. The Alternative Medicine Pawpaw and Its Acetogenin Constituents Suppress Tumor Angiogenesis via the HIF-1/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Paw paw and cancer: annonaceous acetogenins from discovery to commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. westmont.edu [westmont.edu]
- 11. Inhibition effect against 20 bacteria and 4 cell lines of methanol and water extract from pawpaw (Asimina triloba [L.] Dunal) cultivated in Korea -Food Science and Preservation | Korea Science [koreascience.kr]
- 12. Bioactive components from the stem bark of the paw paw tree, Asimina triloba (Annonaceae) - ProQuest [proquest.com]
- 13. mskcc.org [mskcc.org]
- 14. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Correlation Between Acetogenin Content and Antiproliferative Activity of Pawpaw (Asimina triloba [L.] Dunal) Fruit Pulp Grown in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Annonaceous Acetogenin Asimin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asimin is a potent annonaceous acetogenin isolated from the North American pawpaw tree, Asimina triloba. As a member of the acetogenin class of polyketides, this compound has demonstrated significant cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, including detailed experimental protocols and quantitative data. Furthermore, it elucidates the primary mechanism of action—inhibition of mitochondrial complex I—and the subsequent signaling pathways leading to apoptosis. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology drug development.
Discovery and Characterization
This compound was discovered as part of activity-directed fractionation studies of stem bark extracts from the pawpaw tree, Asimina triloba (Annonaceae). It is a structural isomer of asimicin, another potent acetogenin. The core structure of this compound is a C37 long-chain fatty acid derivative featuring a γ-lactone ring and two flanking tetrahydrofuran (THF) rings. Isomers of this compound, including asiminacin and asiminecin, have also been isolated from the same source and differ in the position of a hydroxyl group.[1] The structural elucidation of this compound was accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Structural Details
The precise structure of this compound and its isomers was determined primarily through mass spectral analysis of their trimethylsilyl (TMSi) and deuterated TMSi derivatives.[1] This analysis confirmed that this compound, asiminacin, and asiminecin share the same carbon skeleton and stereochemistry as asimicin but differ in the location of a third hydroxyl group.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the yield of acetogenin extracts from Asimina triloba and the cytotoxic potency of this compound and related compounds.
Table 1: Yield of Standardized Acetogenin Extract (F005) from Various Parts of Asimina triloba
| Plant Part | Yield of F005 (% of dry weight) |
| Unripe Fruits | > 2% |
| Seeds | > 2% |
| Root Wood | > 2% |
| Root Bark | > 2% |
| Stem Bark | > 2% |
Source: Data synthesized from studies on pesticidal acetogenins.[2]
Table 2: Cytotoxicity of this compound and Comparative Acetogenins
| Compound | Cell Line | ED50 (µg/mL) |
| This compound | HT-29 (Human Colon Cancer) | < 10⁻¹² |
| Asiminacin | HT-29 (Human Colon Cancer) | < 10⁻¹² |
| Asiminecin | HT-29 (Human Colon Cancer) | < 10⁻¹² |
ED50 (Effective Dose, 50%) represents the concentration at which 50% of the cells are affected.[1]
Experimental Protocols
The following protocols are synthesized from established methods for the bioassay-guided fractionation and isolation of annonaceous acetogenins from Asimina triloba.
Plant Material and Extraction
-
Collection and Preparation : Harvest stem bark from Asimina triloba. Air-dry the bark and grind it into a fine powder.
-
Solvent Extraction :
-
Place the powdered bark in a Soxhlet apparatus.
-
Extract with 95% ethanol for 24-48 hours.
-
Alternatively, perform maceration with methanol at room temperature for 72 hours with periodic agitation.
-
-
Concentration : Evaporate the solvent from the resulting tincture under reduced pressure using a rotary evaporator to yield the crude extract.
Bioassay-Guided Fractionation and Isolation
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethyl acetate. The acetogenins will predominantly partition into the ethyl acetate fraction.
-
-
Bioassay : Screen each fraction for cytotoxicity using a suitable assay, such as the brine shrimp lethality test or an MTT assay with a sensitive cancer cell line (e.g., HT-29).
-
Column Chromatography :
-
Concentrate the most active fraction (typically the ethyl acetate fraction).
-
Subject the concentrated active fraction to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
-
Fraction Collection and Analysis : Collect fractions and monitor by thin-layer chromatography (TLC). Test the fractions for bioactivity to identify those containing the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC) :
-
Pool the most active fractions from column chromatography.
-
Perform preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a mobile phase gradient of methanol and water to achieve final purification of this compound.
-
-
Structural Elucidation : Confirm the identity and purity of the isolated this compound using mass spectrometry and ¹H and ¹³C NMR.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Bioassay-guided isolation workflow for this compound from Asimina triloba stem bark.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits mitochondrial complex I, leading to ATP depletion, increased ROS, and apoptosis.
References
- 1. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of various parts of the paw paw tree, Asimina triloba (Annonaceae), as commercial sources of the pesticidal annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Asimicin: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asimicin, a member of the annonaceous acetogenins, is a potent natural product isolated from the pawpaw tree (Asimina triloba). Exhibiting significant cytotoxic and pesticidal activities, asimicin has garnered considerable interest within the scientific community for its potential applications in oncology and agriculture. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of asimicin. Detailed experimental protocols for its isolation and analysis are provided, alongside quantitative data on its physicochemical and cytotoxic properties. Furthermore, this guide illustrates the key signaling pathways affected by asimicin and the logical relationships between its structural features and biological function through detailed diagrams.
Introduction
Annonaceous acetogenins are a class of polyketide-derived fatty acid derivatives found in plants of the Annonaceae family.[1] Asimicin is a prominent member of this class, characterized by a C37 aliphatic chain containing adjacent bis-tetrahydrofuran (THF) rings, a terminal α,β-unsaturated γ-lactone, and multiple hydroxyl groups.[2][3] Its potent biological activity stems primarily from its ability to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, leading to ATP depletion and the induction of apoptosis in rapidly dividing cells.[4] This mechanism of action makes asimicin and its analogs promising candidates for the development of novel anticancer agents. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in asimicin.
Structure and Physicochemical Properties
The chemical structure of asimicin is characterized by a long hydrocarbon chain with specific stereochemical configurations. Key structural features include an adjacent bis-THF ring system with a threo/trans/threo/trans/threo relative configuration, a methylated α,β-unsaturated γ-lactone ring, and three hydroxyl groups.[2]
Table 1: General and Physicochemical Properties of Asimicin
| Property | Value | Reference(s) |
| Molecular Formula | C37H66O7 | [3] |
| Molar Mass | 622.93 g/mol | [3] |
| CAS Number | 102989-24-2 | [3] |
| Appearance | White, waxy substance | |
| Melting Point | 78-80 °C | |
| Water Solubility | Very low | |
| logP | ~5.5-7.0 (estimated) | |
| pKa (strongest acidic) | ~13.9 (estimated) | |
| Optical Rotation | [α]D +15.5° (c 0.08, CHCl3) |
Spectroscopic Data
The structural elucidation of asimicin has been achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic ¹H-NMR (CDCl₃) Chemical Shifts:
-
~7.0 ppm: H on the α,β-unsaturated lactone
-
~5.0 ppm: H on the carbon bearing the methyl group of the lactone
-
~3.4-4.0 ppm: Protons on carbons adjacent to hydroxyl and ether linkages
-
~1.4 ppm: Methyl group on the lactone ring
-
~0.9 ppm: Terminal methyl group of the aliphatic chain
Characteristic ¹³C-NMR (CDCl₃) Chemical Shifts:
-
~174 ppm: Carbonyl carbon of the γ-lactone
-
~151 ppm: β-carbon of the α,β-unsaturated lactone
-
~131 ppm: α-carbon of the α,β-unsaturated lactone
-
~70-80 ppm: Carbons of the THF rings and those bearing hydroxyl groups
-
~14-35 ppm: Aliphatic carbons
Mass Spectrometry (MS)
Mass spectrometry of asimicin and its derivatives is crucial for determining its molecular weight and for structural elucidation, particularly the location of hydroxyl groups. Fragmentation typically occurs at the bonds flanking the THF rings. The analysis of trimethylsilyl (TMSi) and deuterated TMSi derivatives is a key technique for pinpointing the positions of hydroxyl groups.[4]
Infrared (IR) Spectroscopy
The IR spectrum of asimicin displays characteristic absorption bands corresponding to its functional groups.
Characteristic IR Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl groups
-
~2920 and 2850 cm⁻¹ (strong): C-H stretching of the aliphatic chain
-
~1750 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated γ-lactone
-
~1650 cm⁻¹ (weak): C=C stretching of the lactone ring
-
~1070 cm⁻¹ (strong): C-O stretching of the THF rings and hydroxyl groups
Biological Activity and Mechanism of Action
Asimicin exhibits potent cytotoxicity against a variety of cancer cell lines. This activity is primarily attributed to its inhibition of mitochondrial Complex I.
Cytotoxicity
Asimicin and its isomers have demonstrated exceptionally low ED50 values against various human cancer cell lines, in some cases reaching picomolar and even femtomolar concentrations.[4]
Table 2: Cytotoxicity of Asimicin and its Isomers
| Compound | Cell Line | ED50 (µg/mL) | Reference(s) |
| Asimin | HT-29 (Colon) | < 10⁻¹² | [4] |
| Asiminacin | HT-29 (Colon) | < 10⁻¹² | [4] |
| Asiminecin | HT-29 (Colon) | < 10⁻¹² | [4] |
Note: Data for asimicin itself is often reported in the context of its more potent isomers. The isomers differ in the position of the third hydroxyl group.
Mechanism of Action: Inhibition of Mitochondrial Complex I
Asimicin acts as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting cellular stress triggers apoptotic pathways, leading to programmed cell death.
References
In Vitro Anti-Tumor Effects of Asimin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimin, a member of the Annonaceous acetogenin family of natural products, is isolated from the North American pawpaw tree, Asimina triloba. Acetogenins are a class of polyketides characterized by a long aliphatic chain containing tetrahydrofuran and/or tetrahydropyran rings, and a terminal α,β-unsaturated γ-lactone. This compound has demonstrated exceptionally potent cytotoxic and anti-tumor activities in preclinical studies.[1] This technical guide provides an in-depth overview of the in vitro anti-tumor effects of this compound, detailing its mechanism of action, available quantitative data, experimental protocols for its evaluation, and the key signaling pathways involved in its activity.
Mechanism of Action
The primary mechanism of action for this compound and other Annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the production of ATP, leading to cellular energy depletion and the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.
Quantitative Cytotoxicity Data
This compound has shown remarkable potency against various cancer cell lines in vitro. The half-maximal effective concentration (ED50) is a key metric of its cytotoxic potential. The available data, while limited in the public domain, indicates significant activity at very low concentrations.[1][2]
| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |
| HT-29 | Human Colon Carcinoma | < 10⁻¹² | [1] |
Note: The provided data highlights the extraordinary potency of this compound. Further comprehensive studies are required to establish a broader profile of its activity against a wider panel of cancer cell lines.
Experimental Protocols
The following section details standardized methodologies for the in vitro evaluation of this compound's anti-tumor effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Lines and Culture:
-
A panel of human cancer cell lines (e.g., HT-29, MCF-7, A549, HepG2) should be used.
-
Cells are to be maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (PI Staining)
This protocol details the analysis of cell cycle distribution following this compound treatment.
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Signaling Pathways and Workflows
Experimental Workflow for In Vitro Evaluation of this compound
References
pharmacokinetics and metabolism of Asimin
An in-depth technical guide on the pharmacokinetics and metabolism of Asimadoline.
Introduction to Asimadoline
Asimadoline (EMD-61753) is an experimental small molecule drug that functions as a potent and selective κ-opioid receptor (KOR) agonist.[1] It was initially developed for the treatment of peripheral pain.[2] Due to its low penetration of the blood-brain barrier, asimadoline acts peripherally, which prevents the psychotomimetic effects often associated with centrally acting KOR agonists.[1] This characteristic has made it a candidate for treating visceral pain and motility disorders, particularly irritable bowel syndrome (IBS).[1][2] Clinical trials have investigated its efficacy in treating diarrhea-predominant IBS (D-IBS).[3][4][5][6]
Asimadoline is a full agonist at kappa-opioid receptors, with a high affinity and selectivity over mu- and delta-opioid receptors.[3][7][8] Its mechanism of action in IBS is thought to involve the activation of KORs on extrinsic afferent nerve terminals in the gut wall, which may be upregulated in hypersensitive states.[3][9] This activation is believed to reduce visceral sensation and pain without significantly altering gastrointestinal transit.[7][8][10]
Pharmacokinetics
Absorption
Following oral administration, Asimadoline is well-absorbed.[10] Peak plasma concentrations (Cmax) are typically reached between 0.5 and 2 hours after dosing.[10][11] For a 5 mg oral dose, the Cmax is approximately 80–120 ng/mL.[10]
Distribution
A key feature of Asimadoline is its peripherally selective action, attributed to low penetration across the blood-brain barrier.[1] After administration of a radiolabeled dose, the highest concentrations of radioactivity were found in the liver and kidneys, at levels 50 and 9 times that of plasma concentrations, respectively, after 48 hours.[10]
Metabolism
Asimadoline undergoes rapid and extensive metabolism in both animals and humans.[10] The metabolic process involves both Phase I and Phase II reactions.
-
Phase I Metabolism : At least 10 different Phase I metabolites have been identified in urine and feces.[10] The primary pathways are aromatic hydroxylation and oxidative opening of the 3-hydroxypyrrolidine ring.[10] The cytochrome P450 enzymes CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are involved in its metabolism.[10] However, an individual's CYP2D6 genotype (extensive vs. poor metabolizer) does not appear to influence the pharmacokinetics of Asimadoline.[10]
-
Phase II Metabolism : The major metabolic pathway is glucuronidation. The primary metabolite found in plasma and the bile of rats and dogs is the glucuronide of Asimadoline.[10] This glucuronide conjugate is also the main contributor to the long half-life of radioactivity observed in humans.[10]
Excretion
The primary route of excretion for Asimadoline and its metabolites is fecal.[10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Asimadoline from human studies.
Table 1: Single Dose Pharmacokinetics of Asimadoline
| Parameter | Value | Dose | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | 2.5 - 15 mg | [10] |
| Cmax (Peak Plasma Concentration) | ~80 - 120 ng/mL | 5 mg | [10] |
| Terminal Half-Life (t½) | ~5.5 hours | 2.5 - 15 mg | [10] |
Table 2: Multiple Dose Pharmacokinetics of Asimadoline
| Parameter | Value | Dosing Regimen | Reference |
| Terminal Elimination Half-Life (t½) | ~15 - 20 hours | 2.5 mg (once or twice daily for 1 week) | [10] |
| Time to Steady State | Within 3 days | 2.5 mg (once or twice daily) | [10] |
| Half-life of Radioactivity (Metabolites) | ~80 hours | Not specified | [10] |
Experimental Protocols
Detailed experimental protocols from the reviewed literature are not available. However, based on standard practices in pharmaceutical research, the methodologies for key experiments can be outlined as follows.
Human Pharmacokinetic Study Protocol
This protocol describes a typical design for a clinical study to assess the pharmacokinetics of an orally administered drug like Asimadoline.
-
Subject Recruitment : Healthy volunteers are screened based on inclusion/exclusion criteria, including age, health status, and absence of contraindicating medications.[12] Written informed consent is obtained from all participants.[12]
-
Drug Administration : Subjects receive a single oral dose of Asimadoline (e.g., 5 mg) or placebo after an overnight fast. For multiple-dose studies, the drug is administered at fixed intervals (e.g., twice daily) for a specified duration (e.g., 7 days).[6][10]
-
Blood Sampling : Venous blood samples are collected into tubes containing an anticoagulant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation : Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method : Plasma concentrations of Asimadoline and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13] This involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.[13][14]
-
Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
In Vitro Metabolism Protocol
This protocol outlines a typical experiment to identify the enzymes responsible for a drug's metabolism.
-
Incubation : Asimadoline (at a fixed concentration, e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[15] The reaction mixture includes a buffered solution and an NADPH-generating system to initiate the metabolic process.[15]
-
Enzyme Inhibition (Optional) : To identify specific CYP enzymes, incubations are repeated in the presence of known selective inhibitors for enzymes like CYP3A4, CYP2D6, etc.
-
Reaction Termination : At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug (Asimadoline) and the formation of metabolites over time.[15]
-
Data Analysis : The rate of metabolism and the specific metabolites formed are determined. The effect of specific inhibitors helps to identify the primary CYP enzymes involved in the metabolic pathways.[10]
Visualizations
Metabolic Pathway of Asimadoline
References
- 1. Asimadoline - Wikipedia [en.wikipedia.org]
- 2. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
An In-depth Technical Guide on the Pesticidal and Antimicrobial Activity of Asimin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asimin, a prominent member of the annonaceous acetogenins isolated from the pawpaw tree (Asimina triloba), has garnered significant scientific interest due to its potent pesticidal and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative efficacy, detailed experimental protocols for its extraction, purification, and bioassays, and its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel natural product-based pesticides and antimicrobial agents.
Introduction
The increasing demand for effective and environmentally benign alternatives to synthetic pesticides and antibiotics has driven research into naturally occurring bioactive compounds. This compound and related acetogenins, found in the Annonaceae family of plants, represent a promising class of molecules with a broad spectrum of biological activities.[1] These complex fatty acid derivatives have demonstrated significant toxicity against a variety of insect pests and microbial pathogens.[2] This guide synthesizes the current scientific knowledge on this compound, presenting key data and methodologies to facilitate further research and development in this field.
Pesticidal Activity of this compound
This compound exhibits potent insecticidal activity against a range of agricultural and public health pests. Its primary mode of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain, leading to a depletion of ATP and subsequent cell death in susceptible insects.[3]
Quantitative Pesticidal Data
The following table summarizes the reported pesticidal activity of this compound and related acetogenins against various insect species. It is important to note that the potency can vary depending on the specific acetogenin, the target insect species, and the bioassay conditions.
| Compound/Extract | Target Insect | Life Stage | Concentration/Dose | Mortality Rate (%) | Reference |
| Asimicin | German Cockroach (Blattella germanica) | 2nd & 5th Instar Nymphs | Not Specified (Dietary) | High | [3] |
| Pawpaw Extract (Acetogenins) | Green Peach Aphid (Myzus persicae) | Nymphs & Apterous Adults | 2000 ppm (in 9.5% ethanol) | 100 | [3] |
| Rolliniastatin-2 | Fall Armyworm (Spodoptera frugiperda) | Early Instar Larvae | 100 µg/g of diet | High | [3] |
| Asimicin | Blowfly Larvae (Calliphora vicina) | Larvae | Not Specified | High | [4] |
| Asimicin | Spotted Spider Mite (Tetranychus urticae) | Not Specified | Not Specified | High | [4] |
| Asimicin | Mosquito Larvae (Aedes aegypti) | Larvae | Not Specified | High | [4] |
| Asimicin | Melon Aphid (Aphis gossypii) | Not Specified | Not Specified | High | [4] |
Antimicrobial Activity of this compound
In addition to its pesticidal effects, extracts from Asimina triloba containing this compound have demonstrated noteworthy antimicrobial activity against a variety of bacterial pathogens. The mechanism of action is presumed to be similar to its insecticidal activity, involving the disruption of cellular energy metabolism.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of Asimina triloba bark extracts against several bacterial strains.
| Bacterial Strain | Extract Concentration (mg/mL) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |
| Pseudomonas aeruginosa | 500 | 11 ± 2.08 | 500 | >500 | [1] |
| Klebsiella ozanae | 500 | Not Specified | 500 | >500 | [1] |
| Staphylococcus aureus | 500 | 5 ± 1 | 50 | 500 | [1] |
| Escherichia coli | 500 | 11 ± 2.08 | 50 | 500 | [1] |
| Pseudomonas aeruginosa | 50 | 12 ± 8 | - | - | [1] |
| Staphylococcus aureus | 50 | 6 ± 1 | - | - | [1] |
| Pseudomonas aeruginosa | 5 | 9 ± 1.5 | - | - | [1] |
| Staphylococcus aureus | 5 | Resistant | - | - | [1] |
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of this compound and other annonaceous acetogenins is Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts the flow of electrons, halting the production of ATP, the cell's primary energy currency. The resulting energy depletion leads to metabolic collapse and cell death in the target organism.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and bioassay of this compound from Asimina triloba.
Extraction and Purification of this compound
The following protocol outlines a general procedure for the isolation of this compound and other acetogenins from plant material.
References
The Structure-Activity Relationship of Asimin Isomers: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Asimin, Asiminacin, and Asiminecin Cytotoxicity and Mechanism of Action
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its isomers, asiminacin and asiminecin. These annonaceous acetogenins, isolated from the Pawpaw tree (Asimina triloba), have demonstrated exceptionally potent cytotoxic activity against various cancer cell lines. This document, intended for researchers, scientists, and drug development professionals, details their mechanism of action, presents quantitative cytotoxicity data, outlines key experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: The Potent Cytotoxicity of this compound Isomers
This compound, asiminacin, and asiminecin are structural isomers of asimicin, a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] Their shared carbon skeleton and stereochemistry, with variations in the position of a third hydroxyl group, lead to significant differences in their biological activity.[1][2] These compounds exhibit cytotoxicity at exceptionally low concentrations, with ED50 values reported to be as low as < 10⁻¹² µg/mL, showing notable selectivity for cell lines such as the human colon cancer cell line HT-29.[1][2][3] The primary mechanism of action for these acetogenins is the disruption of cellular energy metabolism through the inhibition of the mitochondrial electron transport chain, which in turn initiates the intrinsic pathway of apoptosis.[1][4]
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound and its isomers is a critical aspect of their potential as anticancer agents. The following table summarizes the available quantitative data (ED50 and IC50 values) for these compounds against various human cancer cell lines. It is important to note that direct comparative data across a wide range of cell lines from a single study is limited; therefore, the presented data is a compilation from multiple sources.
| Compound | Cancer Cell Line | Cancer Type | ED50 / IC50 (µg/mL) | Reference(s) |
| This compound | HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1][2] |
| A-549 | Lung Carcinoma | Data not available | ||
| MCF-7 | Breast Carcinoma | Data not available | ||
| PC-3 | Prostate Carcinoma | Data not available | ||
| Asiminacin | HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1][2] |
| A-549 | Lung Carcinoma | Data not available | ||
| MCF-7 | Breast Carcinoma | Data not available | ||
| PC-3 | Prostate Carcinoma | Data not available | ||
| Asiminecin | HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1][2] |
| A-549 | Lung Carcinoma | Data not available | ||
| MCF-7 | Breast Carcinoma | Data not available | ||
| PC-3 | Prostate Carcinoma | Data not available | ||
| Annonacin (related acetogenin) | AGS | Gastric Carcinoma | ~53% inhibition at 100 µM | [5] |
| HeLa | Cervical Cancer | Significant decrease in viability at 400 µM | [5] | |
| ECC-1, HEC-1A | Endometrial Cancer | 4.62 - 4.92 | [6] | |
| Bullatacin (related acetogenin) | A549 | Lung Carcinoma | 1.74 ± 0.34 µM | [7] |
| HeLa | Cervical Cancer | 1.42 ± 0.14 µM | [7] | |
| HepG2 | Liver Carcinoma | 2.48 ± 0.29 µM | [7] |
Structure-Activity Relationship (SAR)
The potent bioactivity of this compound and its isomers is intrinsically linked to their chemical structure. The key structural features influencing their cytotoxicity include:
-
The α,β-unsaturated γ-lactone ring: This moiety is crucial for the biological activity of annonaceous acetogenins.
-
The bis-tetrahydrofuran (THF) core: The stereochemistry of the bis-THF core and the adjacent hydroxyl groups significantly impacts cytotoxicity.
-
Position of the third hydroxyl group: this compound, asiminacin, and asiminecin are structural isomers of asimicin, differing in the location of a third hydroxyl group (C-10, C-28, and C-29, respectively, instead of C-4 in asimicin).[1][2] The presence and position of this hydroxyl group greatly enhance the bioactivity compared to deoxy-forms.[1][2]
The general workflow for a structure-activity relationship study of this compound isomers is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound isomers.
Isolation and Purification of this compound Isomers
A detailed protocol for the isolation of this compound and its isomers from Asimina triloba is crucial for obtaining pure compounds for biological testing. The following is a generalized procedure based on activity-directed fractionation.
-
Extraction:
-
Powdered stem bark of Asimina triloba is macerated with methanol or ethanol at room temperature.
-
The solvent is removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is partitioned between solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their polarity.
-
-
Activity-Directed Fractionation:
-
The fractions are screened for cytotoxicity using a bioassay (e.g., brine shrimp lethality test).
-
The most active fraction (typically the chloroform or ethyl acetate fraction) is subjected to further separation.
-
-
Column Chromatography:
-
The active fraction is separated using column chromatography on silica gel.
-
A gradient elution system (e.g., chloroform-methanol or hexane-ethyl acetate) is used to separate the compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions from column chromatography are further purified by HPLC, often using a normal-phase silica gel column with a mobile phase such as a methanol/tetrahydrofuran/hexane solvent system.[2]
-
-
Structural Elucidation:
-
The purified isomers are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of the this compound isomers (or control compounds) and incubated for 48-72 hours.
-
-
MTT Addition:
-
MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Cells are treated with the this compound isomers at their respective IC50 concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
-
Staining:
-
The cell pellet is resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis:
-
Cells are treated with this compound isomers and then lysed to release cellular contents.
-
-
Substrate Addition:
-
A luminogenic substrate containing the DEVD peptide sequence (recognized and cleaved by caspase-3 and -7) is added to the cell lysate.
-
-
Luminescence Measurement:
-
Upon cleavage of the substrate by active caspases, a luminescent signal is produced, which is measured using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction:
-
Cells treated with this compound isomers are lysed, and the total protein concentration is determined.
-
-
SDS-PAGE:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of mitochondrial complex I.
-
Mitochondria Isolation:
-
Mitochondria are isolated from treated and untreated cells by differential centrifugation.
-
-
Activity Measurement:
-
The rate of NADH oxidation to NAD+ by complex I is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm. The assay is performed in the presence of ubiquinone (the electron acceptor) and an inhibitor of complex IV (e.g., potassium cyanide) to prevent reoxidation of ubiquinone.[1]
-
Signaling Pathways
The primary mechanism of action of this compound and its isomers is the potent inhibition of mitochondrial complex I. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering the intrinsic pathway of apoptosis.
The key steps in this pathway are:
-
Inhibition of Mitochondrial Complex I: this compound isomers bind to and inhibit the activity of NADH:ubiquinone oxidoreductase, the first and largest enzyme complex of the mitochondrial electron transport chain.
-
Disruption of Cellular Energetics: This inhibition leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
-
Activation of Pro-apoptotic Bcl-2 Family Proteins: The increase in ROS and cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak. These proteins translocate to the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex facilitates the auto-activation of caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
Conclusion
This compound and its isomers, asiminacin and asiminecin, are highly potent cytotoxic agents with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and the subsequent induction of apoptosis. The subtle structural differences among these isomers, particularly the position of a hydroxyl group, have a profound impact on their biological activity, highlighting a clear structure-activity relationship. The detailed experimental protocols and an understanding of the signaling pathways provided in this guide offer a solid foundation for further research and development of these promising natural products as potential anticancer therapeutics. Future studies should focus on obtaining comprehensive and directly comparable cytotoxicity data for these isomers across a broader range of cancer cell lines and on further elucidating the specific molecular interactions that govern their potent and selective anticancer effects.
References
- 1. Mitochondrial complex activity assays [protocols.io]
- 2. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Food Science and Preservation [ekosfop.or.kr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asimin Cytotoxicity MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for assessing the cytotoxicity of Asimin, a potent acetogenin isolated from the pawpaw tree (Asimina triloba), using the MTT assay. These guidelines are intended for researchers in cell biology, oncology, and drug development.
Introduction
This compound and its related Annonaceous acetogenins are a class of natural products that have demonstrated significant cytotoxic and antitumor properties.[1] They are potent inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain.[1] This inhibition disrupts cellular energy metabolism, leading to a reduction in ATP production and ultimately, cell death. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3][4] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[2][3]
Recent studies on asmarine alkaloids, which share structural similarities with this compound, suggest a mechanism of action involving cellular iron deprivation, leading to G1 phase cell cycle arrest.[5] Understanding the cytotoxic effects of this compound is crucial for its potential development as a therapeutic agent.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a guideline and may require optimization depending on the cell line and specific experimental conditions.
2.1. Materials and Reagents
-
Cell Lines: A human cancer cell line known to be sensitive to this compound, such as the HT-29 human colon cancer cell line, is recommended.[1] Other cancer cell lines of interest can also be used.
-
This compound: Prepare a stock solution of this compound in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO). Store the stock solution at -20°C.
-
Cell Culture Medium: Use the appropriate complete culture medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.
-
Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.[6] An alternative is a solution of 10% SDS in 0.01 M HCl.[7]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well flat-bottom sterile microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[8][9]
-
CO2 incubator at 37°C with 5% CO2.
2.2. Experimental Procedure
The following diagram illustrates the experimental workflow for the this compound cytotoxicity MTT assay.
Figure 1: Workflow for the this compound cytotoxicity MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium from the stock solution. Given the high potency of this compound (with reported ED50 values below 10⁻¹² µg/mL), a wide range of very low concentrations should be tested (e.g., from 1 µM down to 1 pM).[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[7][11]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
2.3. Data Analysis
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Absorbance of Treated Cells: Absorbance of wells containing cells treated with this compound.
-
Absorbance of Control Cells: Absorbance of wells containing untreated cells.
-
Absorbance of Blank: Absorbance of wells containing medium only (no cells).
-
-
Determine the IC50 value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation
The following table provides an example of how to present the quantitative data obtained from an this compound cytotoxicity MTT assay.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 0.001 | 1.125 | 0.070 | 89.6 |
| 0.01 | 0.875 | 0.065 | 69.6 |
| 0.1 | 0.550 | 0.050 | 43.6 |
| 1 | 0.250 | 0.030 | 19.6 |
| 10 | 0.100 | 0.015 | 7.6 |
Table 1: Example data from an MTT assay showing the effect of this compound on HT-29 cell viability after 48 hours of treatment.
Potential Signaling Pathway of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are primarily attributed to its inhibition of Complex I in the mitochondrial electron transport chain. The diagram below illustrates the potential signaling pathway leading to cell death.
Figure 2: Potential signaling pathway of this compound-induced cytotoxicity.
Troubleshooting
| Issue | Potential Cause | Recommendation |
| High background absorbance | Contamination of medium; Phenol red in medium. | Use fresh, sterile reagents; Use phenol red-free medium during MTT incubation.[12] |
| Inconsistent results | Incomplete dissolution of formazan crystals; Edge effects in the 96-well plate. | Ensure adequate mixing and incubation time with the solubilization solvent[12]; Avoid using the outer wells of the plate.[12] |
| Low absorbance readings | Low cell number; Insufficient incubation time with MTT. | Optimize cell seeding density; Increase MTT incubation time.[11] |
| This compound interference | This compound may directly reduce MTT. | Run a control with this compound and MTT in cell-free medium to check for direct reduction.[12][13] |
Table 2: Common troubleshooting tips for the MTT assay.
Conclusion
The MTT assay is a reliable and straightforward method for evaluating the cytotoxic properties of this compound. By following this detailed protocol, researchers can obtain reproducible and quantitative data on the dose-dependent effects of this compound on cell viability. This information is invaluable for the preclinical assessment of this compound as a potential anticancer agent. Careful optimization of experimental parameters and adherence to good cell culture practices are essential for accurate and meaningful results.
References
- 1. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Evaluating the Impact of Asimin on Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is increasingly implicated in a wide range of human pathologies, making mitochondrial respiration a critical target for therapeutic intervention and toxicity screening. Asimin, a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), serves as a valuable tool for studying the effects of disrupting the electron transport chain (ETC).[1] The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time.[2][3][4] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the bioenergetic effects of this compound.
The Seahorse XF assay facilitates the measurement of key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2][4] By sequentially injecting a series of mitochondrial modulators, this assay can reveal the specific impact of a compound like this compound on the different components of cellular respiration.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test works by creating a transient micro-chamber in each well of a specialized microplate to measure the rate at which cells consume oxygen (OCR). The assay involves the sequential injection of four compounds that target different components of the electron transport chain:
-
Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production. The resulting decrease in OCR reveals the portion of basal respiration that was being used to generate ATP.[2]
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the electron transport chain to function at its maximum rate. This allows for the determination of maximal respiration and spare respiratory capacity.[3][5]
-
Rotenone & Antimycin A: A combination of a Complex I inhibitor (Rotenone) and a Complex III inhibitor (Antimycin A) that completely shuts down mitochondrial respiration. The remaining OCR is attributed to non-mitochondrial oxygen consumption.[3][5]
By measuring OCR before and after each injection, a complete profile of mitochondrial function can be generated. When a test compound like this compound is introduced, its effect on this profile can be precisely quantified.
Data Presentation
The following tables summarize the expected quantitative data from a Seahorse XF Cell Mito Stress Test evaluating the effect of this compound.
Table 1: Key Parameters of Mitochondrial Respiration under this compound Treatment
| Parameter | Control (Vehicle) | This compound-Treated | Expected Change |
| Basal Respiration (pmol O₂/min) | ↓ | ||
| ATP-Linked Respiration (pmol O₂/min) | ↓ | ||
| Maximal Respiration (pmol O₂/min) | ↓ | ||
| Spare Respiratory Capacity (%) | ↓ | ||
| Proton Leak (pmol O₂/min) | ↔ or ↓ | ||
| Non-Mitochondrial Respiration (pmol O₂/min) | ↔ |
Table 2: Raw Oxygen Consumption Rate (OCR) Data (Example)
| Injection | Time (min) | Control OCR (pmol/min) | This compound-Treated OCR (pmol/min) |
| Basal | 0 | 150 ± 10 | 80 ± 8 |
| 10 | 152 ± 12 | 81 ± 7 | |
| 20 | 148 ± 11 | 79 ± 9 | |
| Oligomycin | 30 | 70 ± 5 | 50 ± 6 |
| 40 | 68 ± 6 | 48 ± 5 | |
| 50 | 71 ± 7 | 51 ± 7 | |
| FCCP | 60 | 250 ± 20 | 90 ± 10 |
| 70 | 255 ± 22 | 92 ± 11 | |
| 80 | 248 ± 19 | 88 ± 9 | |
| Rotenone/Antimycin A | 90 | 30 ± 4 | 32 ± 5 |
| 100 | 28 ± 3 | 30 ± 4 | |
| 110 | 31 ± 5 | 31 ± 6 |
Experimental Protocols
Materials
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates[6]
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (phenol red-free)[5]
-
Supplements: Glucose, L-glutamine, Sodium Pyruvate[2]
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[5]
-
Adherent cells of interest
-
Standard cell culture reagents and equipment
Experimental Workflow
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Detailed Protocol
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Sensor Cartridge Hydration:
Day 2: Seahorse XF Assay
-
Prepare Assay Medium:
-
Warm the Seahorse XF Base Medium to 37°C.
-
Supplement the medium with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM).[2]
-
Adjust the pH to 7.4 and keep it warm.
-
-
Prepare Cell Plate:
-
Prepare Compound Plate:
-
Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at the desired final concentrations (typically 10x the final concentration in the well).
-
Prepare different concentrations of this compound and the vehicle control in the assay medium.
-
-
Load Sensor Cartridge:
-
Load the prepared mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Add this compound or vehicle to the appropriate wells just before starting the assay, or program an injection if an acute effect is being measured.
-
Start the assay. The instrument will measure basal OCR, then sequentially inject the inhibitors and measure OCR after each injection.[2]
-
Signaling Pathway and Mechanism of Action
Caption: this compound's inhibitory effect on Complex I of the ETC.
Interpretation of Results
This compound is known to be a potent inhibitor of Complex I of the electron transport chain.[1] This direct inhibition will lead to a decrease in the overall rate of mitochondrial respiration.
-
Basal Respiration: this compound-treated cells are expected to show a significantly lower basal OCR compared to control cells. This is a direct consequence of the inhibition of electron flow through Complex I, which is a primary entry point for electrons into the ETC.
-
ATP-Linked Respiration: The OCR drop after Oligomycin injection, which represents ATP-linked respiration, will also be reduced in this compound-treated cells. With Complex I inhibited, the proton motive force is diminished, leading to less ATP production.
-
Maximal Respiration: The FCCP-induced maximal respiration will be severely blunted in the presence of this compound. Even when the proton gradient is dissipated by FCCP, the electron flow is still limited by the this compound-induced blockage at Complex I.
-
Spare Respiratory Capacity: Consequently, the spare respiratory capacity, which is the difference between maximal and basal respiration, will be significantly decreased, indicating a reduced ability of the cells to respond to increased energy demands.
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone and Antimycin A should be similar between control and this compound-treated cells, as this represents oxygen consumption from sources other than the mitochondria.
Conclusion
The Seahorse XF Cell Mito Stress Test is an effective and informative method for characterizing the effects of mitochondrial inhibitors like this compound. By providing a detailed profile of cellular bioenergetics, this assay can elucidate the specific mechanisms of drug action and identify potential mitochondrial liabilities in drug development. The expected decrease in basal and maximal respiration, as well as spare respiratory capacity, provides a clear and quantifiable signature of Complex I inhibition by this compound.
References
- 1. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. content.protocols.io [content.protocols.io]
- 6. tabaslab.com [tabaslab.com]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
Application Note: HPLC Quantification of Asimin (Annonaceous Acetogenins) in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimin, a term often associated with the bioactive compounds found in plants of the Annonaceae family, such as the graviola tree (Annona muricata), refers to a class of compounds known as Annonaceous acetogenins. These long-chain fatty acid derivatives are recognized for their diverse biological activities, including potent cytotoxic, antitumor, and pesticidal properties.[1][2] Accurate and reliable quantification of these acetogenins in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound (represented by the abundant acetogenin, annonacin) in plant extracts.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile and water. This allows for the effective separation of various acetogenins present in the plant extract.[3][4] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from a certified reference standard of a representative acetogenin, such as annonacin.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
Objective: To efficiently extract this compound (Annonaceous acetogenins) from the plant matrix.
Materials:
-
Dried and powdered plant material (e.g., leaves of Annona muricata)
-
Methanol, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh accurately 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Method for Quantification
Objective: To separate and quantify this compound (annonacin) using HPLC.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A: WaterB: Acetonitrile[4] |
| Gradient | 0-40 min, 85% B40-60 min, 85-95% B[4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 30°C[4][5] |
| Detection Wavelength | 220 nm[4][5] |
| Injection Volume | 20 µL |
Protocol:
-
Prepare a stock solution of a certified annonacin reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample.
-
Identify the annonacin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of annonacin in the sample using the linear regression equation from the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999[1] |
| Precision (RSD%) | Intra-day: 0.99 - 2.56%Inter-day: 1.93 - 3.65%[1] |
| Accuracy (Recovery %) | 95.16 - 105.01%[1] |
| Limit of Detection (LOD) | Dependent on specific acetogenin and instrumentation |
| Limit of Quantification (LOQ) | Dependent on specific acetogenin and instrumentation |
Table 2: Quantification of Annonacin in a Sample Plant Extract
| Sample | Annonacin Concentration (µg/mL) | Annonacin Content (mg/g of dry plant material) |
| Annona muricata Leaf Extract | [Insert experimental value] | [Calculate based on concentration and extraction volume] |
Visualization
References
Application Notes & Protocols for the Isolation of Asimicin from Pawpaw Tree Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction: Asimicin is a potent Annonaceous acetogenin isolated from the pawpaw tree (Asimina triloba). It is a powerful inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), exhibiting significant cytotoxic, antitumor, and pesticidal properties.[1] These application notes provide a comprehensive overview of the extraction, fractionation, and purification of asimicin from pawpaw tree bark, intended to guide researchers in its isolation for further study and drug development. The protocols outlined are based on established methodologies in the field and are designed to be adaptable to standard laboratory settings.
Data Presentation
A summary of expected yields and purity at various stages of asimicin isolation is presented in Table 1. These values are representative and can vary based on the source of the plant material, the efficiency of the extraction, and the chromatographic techniques employed.
Table 1: Representative Yield and Purity of Asimicin During Isolation from Pawpaw Bark
| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| Extraction | Dried Pawpaw Bark | Crude Ethanolic Extract | 10 - 15% | < 1% |
| Solvent Partitioning | Crude Ethanolic Extract | Acetogenin-Enriched Fraction | 1.5 - 2.5% | 5 - 10% |
| Silica Gel Chromatography | Acetogenin-Enriched Fraction | Semi-Purified Asimicin Fraction | 0.1 - 0.5% | 40 - 60% |
| Preparative HPLC | Semi-Purified Asimicin Fraction | Purified Asimicin | > 0.01% | > 95% |
Experimental Protocols
The isolation of asimicin is a multi-step process that involves extraction, solvent partitioning, and chromatographic purification. Bioactivity-guided fractionation, often using the brine shrimp lethality test, is a common strategy to track the cytotoxic fractions throughout the procedure.[2]
Protocol 1: Extraction of Crude Annonaceous Acetogenins
This protocol describes the initial extraction of the total acetogenins from dried pawpaw tree bark.
-
Preparation of Plant Material:
-
Collect bark from the pawpaw tree (Asimina triloba).
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried bark into a coarse powder using a mechanical mill.
-
-
Soxhlet Extraction:
-
Place 100 g of the powdered bark into a cellulose thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Extract the powder with 95% ethanol for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a dark, viscous crude extract.
-
Protocol 2: Solvent Partitioning for Enrichment of Acetogenins
This protocol details the liquid-liquid partitioning of the crude extract to separate the more polar acetogenins from non-polar and highly polar compounds.
-
Initial Chloroform-Water Partitioning:
-
Dissolve the crude ethanolic extract in a mixture of chloroform and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Repeat the extraction of the aqueous layer with chloroform two more times.
-
Combine all chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble fraction.
-
-
Hexane-Aqueous Methanol Partitioning:
-
Partition the chloroform-soluble fraction between n-hexane and 90% aqueous methanol (1:1, v/v).
-
Transfer to a separatory funnel and shake vigorously.
-
Allow the layers to separate. The acetogenins will preferentially partition into the lower aqueous methanol layer.
-
Collect the aqueous methanol fraction.
-
Repeat the extraction of the hexane layer with 90% aqueous methanol two more times.
-
Combine the aqueous methanol fractions and concentrate under reduced pressure to obtain the acetogenin-enriched fraction.
-
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol describes the separation of the acetogenin-enriched fraction using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel 60 (70-230 mesh) in petroleum ether.
-
Pack a glass column with the slurry to the desired bed height.
-
Equilibrate the column with petroleum ether.
-
-
Sample Loading and Elution:
-
Adsorb the acetogenin-enriched fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate or acetone. A suggested gradient is as follows:
-
100% Petroleum Ether
-
90:10 Petroleum Ether:Ethyl Acetate
-
80:20 Petroleum Ether:Ethyl Acetate
-
70:30 Petroleum Ether:Ethyl Acetate
-
50:50 Petroleum Ether:Ethyl Acetate
-
100% Ethyl Acetate
-
90:10 Ethyl Acetate:Methanol
-
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5, v/v).
-
Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., phosphomolybdic acid).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines the final purification of asimicin using preparative HPLC.
-
System Preparation:
-
Use a preparative HPLC system equipped with a silica gel column.
-
Equilibrate the column with the initial mobile phase. A common mobile phase for normal-phase separation of acetogenins is a mixture of hexane, ethyl ether, and methanol.[3]
-
-
Sample Injection and Elution:
-
Dissolve the semi-purified asimicin fraction in a minimal amount of the mobile phase.
-
Inject the sample onto the column.
-
Elute with an isocratic or gradient mobile phase. For example, a solvent system of hexane:ethyl ether:methanol (6:2:1, v/v/v) can be effective.[3]
-
Monitor the elution profile using a UV detector, typically at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to asimicin.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry and NMR.
-
Visualizations
Experimental Workflow for Asimicin Isolation
Caption: Workflow for the isolation and purification of asimicin.
Signaling Pathway of Asimicin's Mechanism of Action
Caption: Asimicin inhibits Complex I of the electron transport chain.
References
Application Notes and Protocols for Preparing Sesamin Stock Solutions for In Vitro Experiments
Note on Compound Name: The term "Asimin" refers to a specific, highly cytotoxic acetogenin isolated from the paw paw tree (Asimina triloba)[1][2]. However, it is a relatively uncommon research compound. Given the phonetic similarity, this document has been prepared for Sesamin , a widely researched lignan from sesame seeds (Sesamum indicum), assuming a possible misspelling of the intended compound. Sesamin has extensive literature available regarding its use in in vitro studies[3][4][5].
Introduction
Sesamin is a major bioactive lignan found in sesame seeds and sesame oil, recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects[4][6][7]. Its potential to modulate key cellular signaling pathways makes it a compound of significant interest in biomedical research and drug development. In in vitro studies, Sesamin has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis by targeting pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade[3][5][8].
These application notes provide a detailed protocol for the preparation, storage, and use of Sesamin stock solutions for in vitro experiments, ensuring reproducibility and accuracy in research settings.
Chemical and Physical Properties
Proper preparation of stock solutions begins with understanding the physicochemical properties of the compound. Sesamin is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents[9][10].
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [9][11] |
| Molecular Weight | 354.4 g/mol | [9][11] |
| CAS Number | 607-80-7 | [9][11] |
| Appearance | White crystalline solid/powder | [9][10] |
| Storage (Solid) | -20°C for ≥ 4 years | [9] |
Solubility Data
Selecting the appropriate solvent is critical for preparing a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for Sesamin in in vitro applications.
| Solvent | Solubility | Reference |
| DMSO | ≥ 12 mg/mL (~33.8 mM) | [9] |
| 71 mg/mL (~200 mM) | [12] | |
| Dimethylformamide (DMF) | ~33 mg/mL (~93.1 mM) | [9] |
| Ethanol | ~0.5 mg/mL (~1.4 mM) | [9] |
| Water / Aqueous Buffers | Sparingly soluble / Insoluble | [9][12] |
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[13].
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sesamin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in in vitro assays.
Materials and Equipment:
-
Sesamin (solid powder, ≥95% purity)[9]
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-Weighing Preparation : Before opening, allow the vial of Sesamin powder to equilibrate to room temperature to prevent moisture condensation.
-
Calculation : Determine the mass of Sesamin required.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 354.4 g/mol = 3.544 mg
-
-
Weighing : Carefully weigh out 3.54 mg of Sesamin powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Dissolution : Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Sesamin powder.
-
Mixing : Close the tube tightly and vortex at medium-high speed until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional) : If the stock solution will be added to sterile cell cultures for long-term experiments, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage :
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[12].
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock into the cell culture medium immediately before use.
Procedure:
-
Thaw Stock : Thaw one aliquot of the 10 mM Sesamin stock solution at room temperature.
-
Serial Dilution : Perform a serial dilution of the stock solution into your complete cell culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 10 µM in 2 mL of media:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of media. This creates a 100 µM intermediate solution.
-
Add 200 µL of the 100 µM intermediate solution to 1.8 mL of media in your culture well to achieve a final concentration of 10 µM.
-
-
-
Solvent Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Sesamin. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Immediate Use : Use the freshly prepared working solutions immediately. Aqueous solutions of Sesamin are not recommended for long-term storage; they should be made fresh for each experiment, ideally within 12 hours of preparation[9].
Storage and Stability
Proper storage is essential to maintain the integrity and activity of Sesamin.
| Format | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [9] |
| DMSO Stock Solution | -20°C | Up to 3 months | [6] |
| DMSO Stock Solution | -80°C | Up to 1 year | [12] |
| Aqueous Working Solution | On Ice (2-8°C) | Use within 12 hours | [9] |
Visualizations
Experimental Workflow
The following diagram outlines the workflow for preparing Sesamin stock and working solutions.
Caption: Workflow for preparing Sesamin stock and working solutions.
Signaling Pathway: Sesamin Inhibition of STAT3
Sesamin has been demonstrated to exert anti-cancer effects by inhibiting the STAT3 signaling pathway. This pathway is often hyperactivated in cancer cells, promoting proliferation and survival. Sesamin treatment suppresses the phosphorylation and nuclear translocation of STAT3, which in turn modulates the expression of downstream target genes involved in cell cycle progression and apoptosis[3][5][8].
Caption: Sesamin inhibits the IL-6-induced STAT3 signaling pathway.
References
- 1. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H66O7 | CID 44296055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sesamin Induces Cell Cycle Arrest and Apoptosis through the Inhibition of Signal Transducer and Activator of Transcription 3 Signalling in Human Hepatocellular Carcinoma Cell Line HepG2 [jstage.jst.go.jp]
- 4. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesamin induces cell cycle arrest and apoptosis through the inhibition of signal transducer and activator of transcription 3 signalling in human hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesamin | 607-80-7 [chemicalbook.com]
- 7. Sesamin - Wikipedia [en.wikipedia.org]
- 8. Antitumor Effects of Sesamin via the LincRNA-p21/STAT3 Axis in Human Bladder Cancer: Inhibition of Metastatic Progression and Enhanced Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sesamin - Lifeasible [lifeasible.com]
- 11. Sesamin | C20H18O6 | CID 72307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Asimin and Related Annonaceous Acetogenins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asimin and its related Annonaceous acetogenins are a class of potent bioactive compounds isolated from the plants of the Annonaceae family, such as the Pawpaw tree (Asimina triloba). These polyketide natural products have garnered significant interest in the field of oncology due to their powerful cytotoxic and antitumor properties.[1][2] The primary mechanism of action for these compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2][3][4] This disruption of cellular energy production leads to ATP depletion and subsequent apoptotic cell death, making them promising candidates for cancer therapeutics.[3][5] Notably, some acetogenins have demonstrated efficacy against multidrug-resistant (MDR) cancer cells.[3][6]
These application notes provide a summary of cancer cell lines sensitive to this compound and related acetogenins, detailed protocols for assessing cytotoxicity, and an overview of the key signaling pathways involved.
Sensitive Cell Lines and Cytotoxicity
Annonaceous acetogenins exhibit potent cytotoxic activity across a broad range of cancer cell lines. This compound, along with its isomers asiminacin and asiminecin, has shown exceptionally high potency, with ED50 values as low as < 10⁻¹² µg/mL, and has demonstrated notable selectivity for the HT-29 human colon cancer cell line.[7][8] The broader class of Annonaceous acetogenins has been shown to be effective against various cancer types.
The following table summarizes the cytotoxic effects of this compound and other representative Annonaceous acetogenins on various human cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 / ED50 | Reference |
| This compound | Colon Cancer | HT-29 | ED50 < 10⁻¹² µg/mL | [7][9] |
| Asimicin | Lung Cancer | A-549 | Potent & Selective | [10] |
| Asimicin | Multi-drug Resistant Breast Cancer | MCF-7/Adr | Potent | [6] |
| Annonacin | Skin Cancer | (in vivo) | Tumor reduction | [11] |
| Bullatacin | Multi-drug Resistant Breast Cancer | MCF-7/Adr | Potent | [6] |
| Gigantecin | - | - | ED50 10⁻⁶ to 10⁻⁸ µg/mL | [6] |
| AA005 (Acetogenin Mimic) | Colon Cancer | HCT116 | ~5 µM | [12] |
| AA005 (Acetogenin Mimic) | Colon Cancer | HT-29 | ~5 µM | [12] |
| AA005 (Acetogenin Mimic) | Colon Cancer | LOVO | ~7.5 µM | [12] |
| Various Acetogenins | Prostate Cancer | PC-3 | Growth inhibition | [13] |
| Various Acetogenins | Gastric Cancer | AGS | Antiproliferative | [10] |
| Various Acetogenins | Cervical Cancer | HeLa | Antiproliferative | [10] |
Signaling Pathways Modulated by this compound and Annonaceous Acetogenins
The primary molecular target of Annonaceous acetogenins is Complex I of the mitochondrial respiratory chain.[2][3][4] Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3][5]
Beyond direct mitochondrial effects, these compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Experimental Protocols
To assess the cytotoxic effects of this compound and related compounds, the MTT and Sulforhodamine B (SRB) assays are commonly employed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[14][15]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Complete cell culture medium
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14][16]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[9][17]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Complete cell culture medium
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[18]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[18]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[9][18]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[18][19]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[17][20]
Data Analysis
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration. This data is then fitted to a sigmoidal dose-response curve.
Conclusion
This compound and related Annonaceous acetogenins represent a class of highly potent cytotoxic agents with significant potential for anticancer drug development. Their unique mechanism of action, targeting mitochondrial Complex I, and their efficacy against a broad range of cancer cell lines, including multidrug-resistant strains, make them a compelling area for further research. The provided protocols for cytotoxicity assessment and the overview of their impact on cellular signaling pathways offer a foundational guide for researchers investigating these promising natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Acetogenins as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Annonaceous acetogenins mediated up-regulation of Notch2 exerts growth inhibition in human gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SRB assay for measuring target cell killing [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Tumor Models for Testing Asciminib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib (Scemblix®) is a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor that offers a novel therapeutic approach for Chronic Myeloid Leukemia (CML).[1] Unlike conventional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL1 oncoprotein, asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[1][2][3] This allosteric inhibition restores the natural autoinhibitory mechanism of the ABL1 kinase, leading to its inactivation.[1][3] This unique mechanism of action allows asciminib to be effective against CML that is resistant to ATP-competitive TKIs, including those with the T315I mutation.[2]
These application notes provide an overview of the in vivo tumor models used to evaluate the efficacy of asciminib, along with detailed protocols for their implementation. The included data and methodologies are intended to guide researchers in designing and executing preclinical studies to further investigate the therapeutic potential of asciminib and other STAMP inhibitors.
Signaling Pathway of BCR-ABL1 and Asciminib's Mechanism of Action
The constitutively active BCR-ABL1 tyrosine kinase drives CML by activating a number of downstream signaling pathways that promote cell proliferation and survival.[4][5] Key among these are the JAK/STAT and RAS/RAF/MEK/ERK pathways. Adaptor proteins such as CRKL are प्रमुख substrates of BCR-ABL1 and play a crucial role in activating these downstream cascades.[4] One of the central downstream effectors is STAT5, which, upon activation, translocates to the nucleus and promotes the transcription of anti-apoptotic genes like BCL-XL and MCL-1.[1][6][7] Asciminib's allosteric inhibition of the BCR-ABL1 kinase effectively blocks the phosphorylation of these downstream targets, including STAT5, thereby inhibiting tumor cell survival and proliferation.[8]
Caption: BCR-ABL1 signaling and Asciminib's inhibitory action.
Recommended In Vivo Tumor Models
Subcutaneous xenograft models in immunodeficient mice are the most commonly used in vivo systems for evaluating the efficacy of asciminib. These models are well-established, reproducible, and allow for easy monitoring of tumor growth.
Commonly Used CML Cell Lines for Xenograft Models:
-
KCL-22: A human CML cell line in blast crisis, widely used in asciminib preclinical studies.
-
K562: A human erythroleukemia cell line that is BCR-ABL1 positive and commonly used for CML research.[9][10][11]
-
Ba/F3 expressing BCR-ABL1: An IL-3 dependent murine pro-B cell line that becomes growth factor-independent upon transfection with the BCR-ABL1 gene. This model is useful for studying the effects of specific BCR-ABL1 mutations.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of asciminib in various CML xenograft models as reported in preclinical studies.
Table 1: Efficacy of Asciminib in KCL-22 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Notes | Reference |
| Asciminib | 7.5 mg/kg, b.i.d., p.o. | Tumor Regression | - | [12] |
| Asciminib | 15 mg/kg, b.i.d., p.o. | Tumor Regression | - | [12] |
| Asciminib | 30 mg/kg, b.i.d., p.o. | 56% decrease in tumor volume on day 29 | Tumors relapsed after a median of 38 days. | [8] |
| Nilotinib | 75 mg/kg, b.i.d., p.o. | 82% decrease in tumor volume on day 29 | Tumors relapsed after a median of 52 days. | [8] |
| Vehicle | - | - | Animals euthanized on day 29 due to tumor size. | [8] |
Table 2: Efficacy of Asciminib in Ba/F3-BCR-ABL1 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Notes | Reference |
| Asciminib | 30 mg/kg, q.d., p.o. | 85% (T/C = 15%) | No loss in body weight observed. | [13] |
| Vehicle | - | - | - | [13] |
(Note: T/C = Treatment/Control. More extensive quantitative data for other models and dosing regimens would be beneficial for a more comprehensive comparison.)
Experimental Protocols
Protocol 1: Establishment of Subcutaneous CML Xenograft Model
This protocol describes the subcutaneous implantation of CML cells into immunodeficient mice.
Materials:
-
CML cell line (e.g., KCL-22, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., Nude, NOD/SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture CML cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >90% as determined by trypan blue exclusion.[12]
-
Cell Harvesting:
-
For suspension cells (e.g., KCL-22, K562), collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect by centrifugation.
-
-
Cell Preparation:
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 107 cells/mL.[12]
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice to achieve a final concentration of 2.5 x 107 cells/mL. Keep the mixture on ice to prevent solidification.[14]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Draw 100-200 µL of the cell suspension (containing 5-10 x 106 cells) into a 1 mL syringe.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.[15]
-
-
Post-Implantation Monitoring:
-
Return the mice to their cages and monitor them for any adverse reactions.
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³) before starting treatment. This typically takes 7-10 days.
-
Protocol 2: Administration of Asciminib by Oral Gavage
This protocol details the preparation and administration of asciminib to tumor-bearing mice.
Materials:
-
Asciminib powder
-
Vehicle for suspension (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Balance and weighing paper
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of Asciminib Suspension:
-
Calculate the required amount of asciminib based on the desired dose (e.g., 30 mg/kg) and the number of mice to be treated.
-
Weigh the asciminib powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in water).
-
Levigate the asciminib powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to obtain a homogenous suspension at the desired final concentration (e.g., 3 mg/mL for a 10 mL/kg dosing volume).
-
Continuously stir the suspension on a magnetic stirrer during dosing to ensure uniformity.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the asciminib suspension into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Withdraw the gavage needle gently.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol 3: Assessment of In Vivo Efficacy
This protocol outlines the procedures for monitoring tumor growth and other efficacy endpoints.
Materials:
-
Digital calipers
-
Balance for weighing mice
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the subcutaneous tumors using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[12]
-
-
Body Weight Measurement:
-
Weigh the mice 2-3 times per week to monitor for any treatment-related toxicity. Significant body weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.
-
Survival Analysis: Monitor the survival of the mice and perform Kaplan-Meier survival analysis.
-
-
Pharmacodynamic (PD) Marker Analysis (Optional):
-
At the end of the study, tumors can be excised for the analysis of PD markers, such as the phosphorylation status of STAT5 (pSTAT5), to confirm the on-target activity of asciminib.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of Asciminib.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of asciminib, a novel allosteric inhibitor of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 10. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Methods for Assessing Asimin-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by Asimin, a potent Annonaceous acetogenin. This compound and related compounds are known to induce apoptosis primarily through the inhibition of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain. This disruption in cellular energy metabolism leads to a cascade of events culminating in programmed cell death. This document outlines the key experimental protocols and data presentation strategies to effectively study this process.
Mechanism of Action Overview
This compound's primary molecular target is Complex I of the mitochondrial electron transport chain. Its inhibition triggers a series of cellular events that converge on the intrinsic pathway of apoptosis. Key events include:
-
ATP Depletion: Inhibition of the electron transport chain leads to a significant decrease in cellular ATP levels.
-
Oxidative Stress: Disruption of electron flow can increase the production of reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial Membrane Depolarization: The loss of the mitochondrial membrane potential is an early and critical event in this compound-induced apoptosis.
-
Cytochrome c Release: Mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
A systematic approach to data presentation is crucial for comparing the pro-apoptotic efficacy of this compound across different cell lines and experimental conditions. The following tables provide a template for summarizing key quantitative data. While specific data for "this compound" is not widely available in the public domain, representative data for other Annonaceous acetogenins, such as Annonacin, are presented as a reference. Researchers should aim to generate analogous data for this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| This compound | ||
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
| PANC-1 | Pancreatic Cancer | Data to be determined |
| Annonacin (Reference) | ||
| ECC-1 | Endometrial Cancer | ~4.8 µg/ml |
| HEC-1A | Endometrial Cancer | ~4.6 µg/ml |
Table 2: Quantification of this compound-Induced Apoptosis using Annexin V/PI Staining
| Treatment | Concentration | Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| This compound | IC50 | 24 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | 24 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |
| Annonacin (Reference in ECC-1 cells) | 4 µg/ml | 24 | - | - | ~16% |
| 4 µg/ml | 72 | - | - | ~76% | |
| ACGs (Reference in Gastric Cancer cells) | 2.5 µg/ml | 36 | Representative data | Representative data | Dose-dependent increase |
| 5 µg/ml | 36 | Representative data | Representative data | Dose-dependent increase | |
| 10 µg/ml | 36 | Representative data | Representative data | Dose-dependent increase |
Table 3: Analysis of Key Apoptotic Markers following this compound Treatment
| Treatment | Concentration | Time (h) | Fold Change in Caspase-3/7 Activity | Fold Change in Bax/Bcl-2 Ratio | DNA Fragmentation (TUNEL Assay, % Positive Cells) |
| This compound | IC50 | 24 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | 24 | Data to be determined | Data to be determined | Data to be determined | |
| 2 x IC50 | 48 | Data to be determined | Data to be determined | Data to be determined | |
| Untreated Control | - | - | 1.0 | 1.0 | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow Diagram:
Materials:
-
FITC Annexin V Apoptosis Detection Kit (or similar)
-
1X Annexin-binding buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Principle: The assay utilizes a specific peptide substrate for caspase-3 and caspase-7 that is conjugated to a fluorophore or a chromophore. When caspase-3/7 is active in the cell lysate, it cleaves the substrate, releasing the fluorescent or colored molecule, which can be quantified.
Workflow Diagram:
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar fluorometric/colorimetric kit)
-
Cell lysis buffer
-
96-well white-walled plates (for luminescence) or black-walled plates (for fluorescence)
-
Luminometer or fluorometer
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described previously.
-
After treatment, equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
For colorimetric or fluorometric assays, prepare cell lysates first according to the kit manufacturer's instructions, and then add the substrate.
Data Analysis:
-
Calculate the average luminescence/fluorescence for each treatment condition.
-
Normalize the data to the untreated control to determine the fold change in caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Key Proteins to Analyze:
-
Caspase-3: Detect both the pro-caspase-3 (inactive, ~35 kDa) and the cleaved, active fragments (p17 and p12). A decrease in the pro-form and an increase in the cleaved forms indicate caspase activation.
-
PARP (Poly (ADP-ribose) polymerase): This is a substrate of caspase-3. Detection of the full-length PARP (~116 kDa) and its cleaved fragment (~89 kDa) is a hallmark of apoptosis.
-
Bcl-2 family proteins: Analyze the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.
-
Cytochrome c: Perform subcellular fractionation to separate mitochondrial and cytosolic fractions. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control.
-
Calculate the ratio of cleaved to full-length proteins (for caspase-3 and PARP) or the ratio of pro- to anti-apoptotic proteins (Bax/Bcl-2).
DNA Fragmentation Assay (TUNEL Assay)
This assay detects the DNA fragmentation that is a characteristic hallmark of late-stage apoptosis.
Principle: The terminal deoxynucleotidyl transferase (TdT) dUTP nick end labeling (TUNEL) assay enzymatically labels the 3'-OH ends of DNA strand breaks with fluorescently labeled dUTPs. These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Protocol (for Fluorescence Microscopy):
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Analysis:
-
Count the number of TUNEL-positive (green fluorescent) nuclei and the total number of nuclei (blue fluorescent).
-
Calculate the percentage of apoptotic cells.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for Annexin V Staining to Confirm Asimin-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Annexin V staining to detect and quantify apoptosis induced by the hypothetical compound, Asimin. The protocol is intended for researchers in cell biology, oncology, and drug development who are investigating the mechanism of action of novel therapeutic agents.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1][2][3] A common method for inducing apoptosis in cancer cells is through the application of chemotherapeutic agents. This compound is a novel compound under investigation for its potential anticancer properties, and it is hypothesized to induce cell death through the activation of apoptotic signaling pathways.
Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis.[1][2][4] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[1][2][5] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a calcium-dependent phospholipid-binding protein.[1][2][4][5] Propidium Iodide (PI), a fluorescent nucleic acid binding dye, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[2][4] PI is excluded from viable and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
This document provides a comprehensive protocol for Annexin V/PI staining and flow cytometry analysis to quantitatively assess this compound-induced apoptosis.
Data Presentation
The following table summarizes the expected outcomes from an Annexin V/PI staining experiment designed to assess the apoptotic effects of this compound on a cancer cell line.
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Untreated Control | 0 µM | 95 ± 2.5 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.7 |
| This compound | 10 µM | 70 ± 4.1 | 15 ± 2.2 | 10 ± 1.8 | 5 ± 1.1 |
| This compound | 50 µM | 40 ± 5.3 | 35 ± 3.5 | 20 ± 2.9 | 5 ± 1.3 |
| Staurosporine (Positive Control) | 1 µM | 10 ± 3.0 | 40 ± 4.1 | 45 ± 5.0 | 5 ± 1.5 |
Experimental Protocols
Materials and Reagents
-
Target cancer cell line
-
This compound (experimental compound)
-
Staurosporine or other known apoptosis inducer (positive control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[4][6]
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the Delivery of Asciminib in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib (ABL001) is a first-in-class allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3][4][5][6] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the ABL1 kinase domain, asciminib targets the myristoyl pocket, inducing an inactive conformation of the kinase.[1][5][6][7][8][9][10] This unique mechanism of action allows asciminib to be effective against BCR-ABL1 variants with mutations that confer resistance to ATP-competitive TKIs.[1][5][8][10][11][12] Preclinical and clinical studies have demonstrated its potent anti-leukemic activity, particularly in chronic myeloid leukemia (CML).[1][2][5][10][11][13] These application notes provide detailed protocols for the preparation and administration of asciminib in animal models for in vivo efficacy and pharmacokinetic studies.
Data Presentation: Pharmacokinetic Parameters of Asciminib in Animal Models
The following tables summarize key pharmacokinetic (PK) parameters of asciminib in various animal species, providing a comparative overview for study design.
Table 1: Pharmacokinetic Parameters of Asciminib in Rodents
| Parameter | Mouse | Rat |
| Route of Administration | Oral (gavage), Intravenous | Oral, Intravenous |
| Bioavailability (F) | 21% (oral)[1] | Low[14] |
| Plasma Half-life (t½) | 1.1 h (intravenous)[1] | Short[14] |
| Plasma Protein Binding | High (96.2% bound)[2] | High (94.5% bound)[2] |
| Blood Clearance | Low (11.5 mL/min/kg)[2] | Low (13.6 mL/min/kg)[2] |
| Primary Route of Excretion | - | Feces[14] |
Table 2: Pharmacokinetic Parameters of Asciminib in Non-Rodent Species and Humans
| Parameter | Dog | Monkey | Human |
| Route of Administration | Oral | - | Oral |
| Bioavailability (F) | Moderate to High[14] | - | ~73%[2][3][4][15][16] |
| Plasma Half-life (t½) | Short[14] | Short[2] | 7-15 h[2][3][4] |
| Plasma Protein Binding | High (98.0% bound)[2] | High (95.9% bound)[2] | High (97.3% bound)[2][3][4] |
| Blood Clearance | Low (6.5 mL/min/kg)[2] | Low (1.8-7.3 mL/min/kg)[2] | Low (6.31 L/h)[2][3][4] |
| Primary Route of Excretion | - | - | Feces[2][4][15] |
Experimental Protocols
Oral Administration (Gavage)
This protocol is suitable for administering asciminib in suspension to rodents.
Materials:
-
Asciminib (free base or hydrochloride salt)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Animal gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the total amount of asciminib required based on the desired dose (e.g., 30 mg/kg), the body weight of the animals, and the number of animals.[1]
-
Vehicle Preparation: Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Suspension Preparation:
-
Weigh the calculated amount of asciminib powder.
-
In a mortar, add a small volume of the 0.5% methylcellulose vehicle to the asciminib powder and levigate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the asciminib suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse reactions.
-
Intravenous (IV) Injection
This protocol provides a general guideline for the preparation and administration of asciminib for intravenous injection. The exact formulation may require optimization based on the specific salt form of asciminib and its solubility characteristics.
Materials:
-
Asciminib
-
Vehicle (select one, requires optimization):
-
pH-adjusted sterile saline
-
5% Dextrose in water (D5W)
-
A solution containing a solubilizing agent such as DMSO, PEG300, or Tween 80, diluted in sterile saline or D5W. Note: The final concentration of the solubilizing agent should be minimized to avoid toxicity.
-
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Syringes and needles (appropriate gauge for the injection site)
Procedure:
-
Formulation Development (Crucial Step):
-
Determine the solubility of asciminib in various pharmaceutically acceptable vehicles.
-
If using a co-solvent system (e.g., with DMSO), first dissolve the asciminib in the minimal required volume of the co-solvent.
-
Slowly add the aqueous vehicle (saline or D5W) to the dissolved drug concentrate while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation needs to be adjusted.
-
The final solution should be sterile-filtered through a 0.22 µm filter before administration.
-
-
Administration:
-
Restrain the animal according to approved institutional protocols.
-
The lateral tail vein is a common site for IV injection in mice and rats.
-
Draw the sterile asciminib solution into a syringe.
-
Disinfect the injection site.
-
Carefully insert the needle into the vein and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Intraperitoneal (IP) Injection
This protocol describes the intraperitoneal administration of asciminib.
Materials:
-
Asciminib solution/suspension (prepared as for oral or IV, ensuring sterility and appropriate vehicle)
-
Syringes and needles (e.g., 25-27G for mice)
Procedure:
-
Preparation: Prepare the asciminib formulation as described for oral or intravenous administration. Ensure the solution is sterile and at or near room temperature to minimize discomfort.[17]
-
Administration:
-
Properly restrain the animal, ensuring the head is tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate briefly to ensure no fluid (urine or intestinal contents) is drawn back.
-
Inject the solution smoothly into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Alternate the injection side for repeated dosing.
-
Visualizations
BCR-ABL1 Signaling Pathway and Inhibition by Asciminib
Caption: Asciminib allosterically inhibits the BCR-ABL1 kinase, blocking downstream pro-survival signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of asciminib in a xenograft model.
References
- 1. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asciminib in chronic myeloid leukemia: a STAMP for expedited delivery? | Haematologica [haematologica.org]
- 6. Safety and Efficacy of Asciminib in Chronic Myeloid Leukemia Patient with Chronic Kidney Diseases: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT5 signaling is required for the efficient induction and maintenance of CML in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asciminib | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy Asciminib from Supplier InvivoChem [invivochem.com]
- 13. Asciminib versus other TKIs in the frontline treatment of CML: the ASC4FIRST study | VJHemOnc [vjhemonc.com]
- 14. STAT signaling in the pathogenesis and treatment of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asciminib in chronic myeloid leukemia: a STAMP for expedited delivery? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring ATP Depletion in Cells Treated with Asimin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving essential cellular processes.[1][2] A decrease in cellular ATP levels can be an indicator of metabolic distress, cytotoxicity, or the specific action of a therapeutic compound.[2][3] Asimin is a novel investigational compound that has been shown to induce a rapid decline in intracellular ATP concentrations. This application note provides a detailed protocol for quantifying this compound-induced ATP depletion in cultured cells using a luciferase-based bioluminescent assay. The firefly luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light that is directly proportional to the ATP concentration.[1][2][3] This method offers high sensitivity and a wide dynamic range for the accurate determination of cellular ATP levels.[2][3]
Principle of the Assay
The measurement of ATP using firefly luciferase is the most common and sensitive method for quantifying viable cells.[4][5] Metabolically active cells maintain a relatively constant level of ATP. When cells are treated with a cytotoxic agent like this compound, a rapid decrease in ATP levels occurs, which can be measured by the reduction in the luminescent signal. The reaction proceeds as follows:
ATP + D-Luciferin + O₂ ---(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (560 nm)
The intensity of the emitted light is measured using a luminometer and is directly proportional to the concentration of ATP in the sample.[2][3]
Experimental Data
The following tables summarize the expected quantitative data from experiments measuring ATP depletion in response to this compound treatment.
Table 1: Dose-Dependent Effect of this compound on Cellular ATP Levels
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % ATP Depletion |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 0% |
| 1 | 1,200,000 | 60,000 | 20% |
| 5 | 750,000 | 45,000 | 50% |
| 10 | 300,000 | 25,000 | 80% |
| 25 | 150,000 | 10,000 | 90% |
| 50 | 75,000 | 5,000 | 95% |
Table 2: Time-Course of this compound-Induced ATP Depletion
| Time (hours) | Mean Luminescence (RLU) at 10 µM this compound | Standard Deviation | % ATP Depletion |
| 0 | 1,500,000 | 75,000 | 0% |
| 1 | 900,000 | 50,000 | 40% |
| 2 | 600,000 | 40,000 | 60% |
| 4 | 375,000 | 30,000 | 75% |
| 6 | 300,000 | 25,000 | 80% |
| 12 | 225,000 | 20,000 | 85% |
| 24 | 150,000 | 15,000 | 90% |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: A suitable cell line (e.g., HeLa, A549, or a cell line relevant to the research area) should be used.
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a white, opaque-walled 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[4][6] Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. For time-course experiments, add the compound at different time points before the assay.
2. ATP Measurement using a Luciferase-Based Assay
This protocol is based on commercially available ATP assay kits.[6][7]
-
Reagent Preparation:
-
Assay Procedure:
-
After the desired treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 10 minutes.
-
Add 100 µL of the ATP detection cocktail to each well.[7] The reagent contains a cell lysis agent that releases intracellular ATP.[6]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes to ensure complete cell lysis and reaction initiation.
-
Measure the luminescence of each well using a plate-reading luminometer.[3][4] The integration time for light detection should be set to 1 second per well.
-
3. Data Analysis
-
Background Subtraction: Subtract the average luminescence reading from wells containing only medium and the ATP detection cocktail (no cells) from all experimental readings.
-
Calculation of % ATP Depletion: % ATP Depletion = [1 - (RLU of this compound-treated sample / RLU of vehicle-treated sample)] x 100
-
Standard Curve (Optional): To determine the absolute ATP concentration, a standard curve can be generated using known concentrations of ATP.[4][6]
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound may induce ATP depletion by inhibiting mitochondrial function.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP Assays | What is an ATP Assay? [promega.jp]
- 3. bmglabtech.com [bmglabtech.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Asciminib's Efficacy in Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Asciminib is a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor. It functions as an allosteric inhibitor of the BCR-ABL1 kinase, a key driver in Chronic Myeloid Leukemia (CML).[1] Its unique mechanism of action, distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs), allows it to be effective against TKI-resistant mutations, such as the T315I mutation.[1] Recent studies have indicated that asciminib's efficacy can be compromised by the overexpression of ABCB1 and ABCG2 drug efflux pumps, a common feature of various multidrug-resistant cancer cells.[2][3] This suggests both a challenge and an opportunity for asciminib in the broader context of MDR cancers beyond CML.
These application notes provide detailed protocols to assess the efficacy of asciminib against multidrug-resistant cancer cell lines, focusing on cell viability, apoptosis induction, and the role of drug efflux pumps.
Data Presentation
The following tables summarize the quantitative data on the effect of asciminib on both drug-sensitive and multidrug-resistant cancer cell lines.
Table 1: Asciminib Potency in Drug-Sensitive and Multidrug-Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | Asciminib LD50 (nM) | Reference |
| K562 | Parental (drug-sensitive) | 24 | [3] |
| K562-Dox | ABCB1 overexpression | 256 | [3] |
| K562-ABCG2 | ABCG2 overexpression | 299 | [3] |
Table 2: Reversal of Asciminib Resistance by Efflux Pump Inhibitors
| Cell Line | Treatment | Asciminib LD50 (nM) | Reference |
| K562-Dox | Asciminib | 256 | [3] |
| K562-Dox | Asciminib + Cyclosporine (ABCB1 inhibitor) | 13 | [3] |
| K562-ABCG2 | Asciminib | 299 | [3] |
| K562-ABCG2 | Asciminib + Ko143 (ABCG2 inhibitor) | 15 | [3] |
Experimental Protocols
Cell Viability Assay (LD50 Determination)
This protocol determines the concentration of asciminib required to kill 50% of the cancer cell population (Lethal Dose 50, LD50).
Materials:
-
Cancer cell lines (e.g., K562, K562-Dox, K562-ABCG2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Asciminib
-
DMSO (for stock solution)
-
96-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
7-AAD (7-Aminoactinomycin D)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of asciminib in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add the different concentrations of asciminib to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and 7-AAD. Apoptotic cells will be Annexin V positive and 7-AAD negative (early apoptosis) or positive for both (late apoptosis/necrosis).
-
Data Analysis: Calculate the percentage of dead cells (Annexin V and/or 7-AAD positive) for each asciminib concentration. The LD50 value is determined by plotting the percentage of cell death against the log of the asciminib concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay
This protocol quantifies the induction of apoptosis in MDR cancer cells following treatment with asciminib.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Asciminib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with asciminib at a concentration around the predetermined LD50 value for 24 hours. Include an untreated control.
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by asciminib.
Drug Efflux Pump Activity Assay
This assay measures the function of drug efflux pumps like ABCB1 and ABCG2 using a fluorescent substrate, Rhodamine 123. A decrease in the intracellular accumulation of Rhodamine 123 indicates high efflux pump activity.
Materials:
-
MDR and parental cancer cell lines
-
Rhodamine 123
-
Efflux pump inhibitors (e.g., Cyclosporine for ABCB1, Ko143 for ABCG2)
-
Complete culture medium
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and resuspend cells at 1 x 10^6 cells/mL in complete culture medium.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with the appropriate efflux pump inhibitor (e.g., 10 µM Cyclosporine or 1 µM Ko143) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 60 minutes at 37°C in the dark to allow for dye uptake.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in fresh, pre-warmed complete culture medium (with or without inhibitors) and incubate for 60 minutes at 37°C to allow for dye efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the different cell populations. A lower MFI in MDR cells compared to parental cells indicates active efflux. An increase in MFI in MDR cells treated with an inhibitor demonstrates the reversal of efflux pump activity.
Visualizations
Signaling Pathways and Mechanisms
Caption: Asciminib's inhibition of the BCR-ABL1 signaling pathway.
Caption: Workflow for determining the LD50 of Asciminib.
Caption: Role of ABC transporters in Asciminib efflux and its inhibition.
References
Application Notes and Protocols for Combination Testing of Asciminib with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asciminib (Asimin) is a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor that offers a distinct mechanism of action against the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), asciminib's allosteric inhibition provides an opportunity for synergistic effects when combined with other chemotherapeutic agents, potentially overcoming resistance and enhancing therapeutic efficacy.[2][3][4] Preclinical and clinical studies have demonstrated promising results for asciminib in combination with ATP-competitive TKIs such as imatinib, nilotinib, dasatinib, and ponatinib, as well as other targeted agents like the WEE1 inhibitor MK-1775.[1][2][5][6][7]
These application notes provide detailed protocols for the preclinical evaluation of asciminib in combination with other chemotherapy drugs, focusing on in vitro and in vivo methodologies.
Data Presentation: In Vitro Combination Studies
The following tables summarize quantitative data from preclinical studies on asciminib combinations.
Table 1: Cell Viability (IC50) Data for Asciminib and Imatinib in CML Cell Lines
| Cell Line | Drug | IC50 Value (nM) | Reference |
| K562 | Imatinib | 121 | [3] |
| K562 | Asciminib | 4.9 | [3] |
| K562-IR1 | Imatinib | 569 | [3] |
| K562-IR2 | Imatinib | 1386 | [3] |
| K562-IR3 | Imatinib | 472 | [3] |
K562-IR cells are imatinib-resistant sublines of the K562 cell line.[3]
Table 2: Drug Concentrations for In Vitro Synergy and Apoptosis Studies
| Cell Line | Drug Combination | Concentrations Used | Assay Type | Reference |
| K562 | Imatinib + Asciminib | Imatinib (125 nM), Asciminib (3 nM) | Cell Viability, Apoptosis | [3] |
| CML Cells | Asciminib + MK-1775 (WEE1 inhibitor) | Asciminib (20 nM), MK-1775 (500 nM) | Cytotoxicity, Apoptosis | [5] |
| KCL-22 | Imatinib + Asciminib | Concentration ratio of 6.31:0.0524 | Synergy (MTS assay) | [4] |
| KCL-22 | Dasatinib + Asciminib | Concentration ratio of 0.0130:0.0524 | Synergy (MTS assay) | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol details the assessment of cell viability to determine the half-maximal inhibitory concentration (IC50) and evaluate the synergistic effects of asciminib in combination with another chemotherapy drug.
1. Cell Culture:
-
Culture CML cell lines (e.g., K562, KCL-22) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well.[3]
3. Drug Preparation and Treatment:
-
Prepare stock solutions of asciminib and the combination drug in a suitable solvent (e.g., DMSO).
-
For IC50 determination, create a serial dilution of each drug individually (e.g., asciminib: 0.078–10 nM; imatinib: 7.8–1000 nM).[3]
-
For synergy analysis, treat cells with each drug alone and in combination at a constant ratio based on their individual IC50 values.[4]
4. Cell Viability Assessment (WST-8 or MTS Assay): [3][4]
-
Add WST-8 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to untreated control cells.
5. Data Analysis:
-
IC50 Calculation: Determine the IC50 value for each drug using non-linear regression analysis.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by asciminib combination treatment using flow cytometry.
1. Cell Culture and Treatment:
-
Seed cells (e.g., K562) at a density of 5.0 x 10^4 cells/mL.[3]
-
Treat cells with asciminib, the combination drug, or the combination for 24-48 hours.[3][5] Include an untreated control.
2. Cell Harvesting and Staining: [8]
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[8]
Protocol 3: In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol describes a preclinical animal model to assess the in vivo efficacy of asciminib combination therapy.
1. Cell Line Preparation:
-
Use a suitable CML cell line, such as KCL-22, potentially with acquired resistance to other TKIs.[1]
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
Subcutaneously inject the CML cells into the flanks of the mice to establish cell line-derived xenografts (CDX).[1]
3. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, asciminib alone, combination drug alone, asciminib + combination drug).
4. Drug Administration:
-
Administer drugs daily via an appropriate route (e.g., oral gavage). An example of a combination regimen is asciminib at 30 mg/kg and ponatinib at 25 mg/kg.[9]
5. Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Monitor overall survival of the different treatment groups.[1]
Visualizations
Caption: Dual inhibition of BCR-ABL1 by Asciminib and an ATP-competitive TKI.
Caption: Workflow for in vitro cell viability and synergy analysis.
Caption: Logical progression from preclinical to clinical testing.
References
- 1. Combination therapies with ponatinib and asciminib in a preclinical model of chronic myeloid leukemia blast crisis with compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting WEE1 and asciminib suppresses ABL-tyrosine kinase inhibitor-resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S156: FRONTLINE ASCIMINIB COMBINATION IN CHRONIC PHASE CHRONIC MYELOID LEUKEMIA PATIENTS. THE FASCINATION TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Asimin solubility for cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the solubility of Asimin for cell culture assays. This compound is a potent cytotoxic acetogenin derived from the paw paw tree, Asimina triloba[1]. Its high lipophilicity and poor aqueous solubility present significant challenges for in vitro studies[2].
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell culture?
This compound is a bioactive compound belonging to the acetogenin family, known for its potent inhibitory effects on mitochondrial NADH:ubiquinone oxidoreductase (Complex I)[1]. It is a highly hydrophobic molecule, as indicated by its high calculated LogP value of 8.8, a measure of lipophilicity[2]. This inherent hydrophobicity makes it poorly soluble in aqueous solutions like cell culture media, leading to precipitation and inaccurate experimental results[3].
Q2: What are the consequences of poor this compound solubility in my experiments?
Poor solubility can lead to several problems:
-
Precipitation: The compound can fall out of solution in your stock or, more commonly, when diluted into aqueous cell culture media[4]. This is sometimes called "crashing out"[4].
-
Inaccurate Concentration: If the drug precipitates, the actual concentration exposed to the cells will be lower and unknown, leading to unreliable dose-response data.
-
Cell Toxicity Artifacts: Drug crystals can cause physical damage to cells, leading to cytotoxicity that is not related to the pharmacological action of the compound.
-
Poor Bioavailability: Only dissolved drug molecules can cross cell membranes to reach their intracellular target[5].
Q3: What is the recommended solvent for making an this compound stock solution?
For highly hydrophobic compounds like this compound, 100% Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions[4]. Other organic solvents like ethanol can also be used, but DMSO is generally a stronger solvent for this class of compounds[6][7].
Troubleshooting Guide
Q4: My this compound precipitated immediately after I added my DMSO stock to the cell culture medium. What happened and how can I fix it?
This is a common issue known as "solvent shock" or "crashing out"[4]. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is not soluble[4]. The DMSO concentration is instantly lowered, and the media cannot keep the hydrophobic this compound in solution.
Solutions:
-
Use Pre-warmed Media: The solubility of many compounds is higher at 37°C. Always use media that has been pre-warmed to your experimental temperature[4].
-
Optimize Dilution Method: Instead of adding the stock directly to the full volume of media, perform an intermediate or serial dilution. Add the stock solution dropwise into the vortex of the media while gently stirring to ensure rapid dispersal[4].
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells[7]. If a higher this compound concentration is needed, this may require using a solubility-enhancing technique.
-
Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium to avoid working above this limit (see protocol below)[4].
Q5: I see a precipitate in my media after incubating my plate for a few hours. What should I do?
This could be delayed precipitation of this compound, or it could be an interaction with media components.
-
Compound Precipitation: The compound may be slowly coming out of solution over time as it equilibrates at 37°C or due to slight evaporation from the wells[4].
-
Media Component Precipitation: High concentrations of salts (like calcium), pH changes from cellular metabolism, or interactions with proteins in serum can cause components of the media itself to precipitate[8].
Solutions:
-
Confirm the Precipitate: Visually inspect the precipitate under a microscope. Drug precipitates often appear as crystalline structures, while media precipitates can be more amorphous.
-
Lower this compound Concentration: The most straightforward solution is to lower the final concentration of this compound to below its solubility limit in your media.
-
Use Solubility Enhancers: For experiments requiring higher concentrations, you will need to employ a formulation strategy to improve solubility, such as using cyclodextrins[9][10].
Q6: What are the alternatives to DMSO for solubilizing this compound?
While DMSO is common, other strategies can be used, especially if you need to minimize the final solvent concentration.
-
Other Organic Solvents: Solvents like ethanol or N,N-dimethylformamide can be used, but their effects on your specific cell line and assay must be validated[6][11].
-
Solubilizing Excipients: These are compounds that help keep hydrophobic drugs dissolved in aqueous solutions. The most common for cell culture are cyclodextrins[9][10].
-
Formulation Technologies: Advanced methods like creating lipid-based formulations or nanosuspensions can greatly enhance solubility but require more extensive preparation[3][5]. For most research labs, using cyclodextrins is the most accessible advanced method.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common solvents and solubilizing agents used in cell culture assays.
Table 1: Common Solvents for In Vitro Assays
| Solvent | Typical Stock Concentration | Recommended Max. Final Concentration in Media | Notes |
| DMSO | 10 - 100 mM | < 0.5% (cell line dependent, ideally < 0.1%) | Strong solvent for hydrophobic compounds; can induce cell differentiation or toxicity at higher concentrations[4][7]. |
| Ethanol | 10 - 100 mM | < 0.5% | Less toxic than DMSO for some cells, but also generally a weaker solvent for highly lipophilic compounds[7]. |
| Methanol | 10 - 50 mM | < 0.1% | Can be toxic and may inhibit certain enzymes like aldehyde oxidase[11]. |
Table 2: Common Cyclodextrin Solubilizers
| Cyclodextrin Type | Abbreviation | Key Properties |
| Beta-Cyclodextrin | βCD | Natural cyclodextrin with limited water solubility itself, which can limit its utility[9]. |
| Hydroxypropyl-β-Cyclodextrin | HP-βCD | A modified, highly water-soluble derivative. Commonly used in pharmaceutical formulations to improve drug solubility and bioavailability[9][10]. |
| Randomly-methylated-β-cyclodextrin | RAMEB | A lipophilic derivative that is also water-soluble and has a good binding capacity for hydrophobic molecules[9]. |
| Sulfobutylether-β-cyclodextrin | SBE-βCD | A hydrophilic derivative with high water solubility and excellent solubilizing properties for many compounds[9]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Serial Dilution
-
Solvent Selection: Use 100% sterile DMSO[4].
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to make a 10 mM stock of this compound (Molecular Weight ≈ 623 g/mol ), weigh 6.23 mg.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light[12].
-
Working Dilution (Serial Dilution Method): a. Pre-warm your cell culture medium to 37°C[4]. b. Create an intermediate dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:100 in media to get a 100 µM intermediate solution (final DMSO: 1%). c. Add this 100 µM intermediate solution to your cells to achieve the final desired concentration (e.g., add 10 µL to 1 mL of media in a well for a final concentration of 1 µM and a final DMSO concentration of 0.01%).
Protocol 2: Determining Maximum Soluble Concentration of this compound
-
Prepare this compound Stock: Make a high-concentration stock of this compound in DMSO (e.g., 50 mM).
-
Prepare Serial Dilutions: In a 96-well plate, add 100 µL of your specific cell culture medium (pre-warmed to 37°C) to several wells[4].
-
Add this compound: In the first well, add 2 µL of your 50 mM stock to the 100 µL of media. This creates a high starting concentration (e.g., ~1 mM) with 2% DMSO.
-
Create 2-Fold Dilutions: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mix, then 50 µL from the second to the third, and so on[4].
-
Vehicle Control: Include a well with media containing the same final concentration of DMSO as your highest test concentration (e.g., 2%)[4].
-
Incubate and Observe: Incubate the plate at 37°C. Visually inspect each well for any signs of cloudiness, crystals, or precipitate under a microscope at several time points (e.g., 1, 4, and 24 hours)[4]. The highest concentration that remains clear is your maximum workable concentration under these conditions.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-βCD) to Enhance Solubility
-
Prepare HP-βCD Solution: Prepare a stock solution of HP-βCD (e.g., 100 mM) in sterile water or PBS.
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 50 mM).
-
Form the Inclusion Complex: a. In a sterile tube, add the HP-βCD solution. b. Slowly add the this compound stock solution to the HP-βCD solution while vortexing. A molar ratio of 1:1 to 1:2 (this compound:HP-βCD) is a good starting point[9][10]. c. Allow the mixture to incubate, with agitation (e.g., on a shaker), for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Sterilization: Sterilize the final this compound-HP-βCD complex solution by filtering it through a 0.22 µm syringe filter.
-
Application: This aqueous, high-concentration solution of the this compound-cyclodextrin complex can now be added directly to your cell culture medium to achieve the desired final concentration of this compound with a minimal amount of DMSO.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Caption: this compound inhibits Complex I, leading to decreased ATP and increased ROS.
References
- 1. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H66O7 | CID 44296055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. phytotechlab.com [phytotechlab.com]
troubleshooting variability in Asimin cytotoxicity experiments
Welcome to the technical support center for Asimicin cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and other common issues encountered during the evaluation of Asimicin's cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is Asimicin and what is its primary mechanism of action?
Asimicin is a potent cytotoxic compound belonging to the Annonaceous acetogenin family of long-chain fatty acid derivatives.[1] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3][4] This inhibition disrupts cellular energy metabolism by depleting ATP, which ultimately leads to cytotoxic effects and can induce apoptosis.[5] The specific stereochemistry of Asimicin's bis-tetrahydrofuran core is crucial for its high level of bioactivity.[6]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?
High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.[7]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data.[8]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents can introduce significant variability.[9][10] Use calibrated pipettes and ensure proper technique.
-
Compound Precipitation: Asimicin, being a fatty acid derivative, may have limited solubility in aqueous culture media.[1] If the compound precipitates, it will not be uniformly available to the cells. Visually inspect the wells for any signs of precipitation.
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings, leading to inaccurate results.[9][11]
Q3: My IC50 values for Asimicin are not consistent between experiments. What should I investigate?
Lack of inter-experiment reproducibility can be caused by several factors:[8]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or high-passage-number cells can exhibit altered sensitivity to cytotoxic agents.[8]
-
Reagent Preparation and Storage: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[8]
-
Standardization of Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[8][12]
-
Solvent Concentration: If using a solvent like DMSO to dissolve Asimicin, ensure the final concentration is consistent and low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Specific Cytotoxicity Assays
MTT/XTT Assays
Issue: Low absorbance readings.
-
Cause: Insufficient formazan production.
-
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Optimize cell seeding density through a titration experiment. A starting range of 1,000 to 100,000 cells per well in a 96-well plate is common for many cell lines.[8]
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours.[8]
-
Metabolic Alterations: Asimicin inhibits mitochondrial respiration, which can directly affect the reduction of MTT to formazan, potentially leading to an underestimation of cell viability.[13][14] It is advisable to confirm results with an assay that does not rely on metabolic activity, such as an LDH assay.
-
Issue: High background or absorbance in control wells.
-
Cause: Contamination or interference.
-
Troubleshooting Steps:
Lactate Dehydrogenase (LDH) Assay
Issue: High background LDH release in untreated control cells.
-
Cause: Stressed or dying control cells.
-
Troubleshooting Steps:
-
Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown, as over-confluency can lead to spontaneous cell death.[8]
-
Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity. Test the serum for LDH activity or reduce the serum concentration during the assay.[8][11]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage.[8][15]
-
Caspase-3/7 Activity Assay
Issue: Low signal or no detectable caspase activity.
-
Cause: Suboptimal assay conditions or timing.
-
Troubleshooting Steps:
-
Incorrect Timing: The peak of caspase activation is transient. Perform a time-course experiment to determine the optimal endpoint for measuring caspase activity after Asimicin treatment.[16][17]
-
Insufficient Cell Number: A minimum number of cells is required to generate a detectable signal. For some kits, at least 1x10^6 cells per sample are recommended.[18]
-
Protein Concentration: Ensure the protein concentration of the cell lysate is within the recommended range for the assay (e.g., 1-4 mg/mL).[18]
-
Data Presentation
Table 1: Troubleshooting Summary for Common Cytotoxicity Assays
| Assay | Common Issue | Possible Cause(s) | Recommended Solution(s) |
| MTT/XTT | High variability between wells | Inconsistent cell seeding, edge effects, pipetting errors | Ensure homogenous cell suspension, avoid using outer wells, use calibrated pipettes.[8][9] |
| Low signal/absorbance | Low cell density, insufficient incubation time, metabolic inhibition by Asimicin | Optimize cell number, increase incubation time (1-4 hours), confirm with a non-metabolic assay.[8][13] | |
| LDH | High background in controls | Over-confluency, endogenous LDH in serum, rough handling of cells | Maintain cells in log growth phase, reduce serum concentration, handle cells gently.[8][11][15] |
| Low experimental signal | Low cell density, incorrect timing of measurement | Optimize cell number, perform a time-course experiment.[11] | |
| Caspase-3/7 | Low or no signal | Measurement outside of peak activation, insufficient cell number, low protein concentration | Perform a time-course experiment, ensure adequate cell number and protein concentration.[16][18] |
Table 2: Reported Cytotoxic Potency of Asimicin and its Isomers
| Compound | Cell Line | Measurement | Potency |
| Asimin, Asiminacin, Asiminecin | HT-29 (Human Colon Cancer) | ED50 | < 10⁻¹² µg/mL |
| Asimicin | A-549 (Human Lung Cancer) | - | Notable selectivity |
| Annonacin | AGS (Human Gastric Adenocarcinoma) | Cell Viability | ~5% at 400 µM |
| Annonacin | HeLa (Human Cervical Cancer) | Cell Viability | - |
Data compiled from multiple sources.[2][3][19] ED50 (Effective Dose 50%) is the dose that produces 50% of the maximal response.
Experimental Protocols
General Cytotoxicity Assay Workflow
-
Cell Seeding: Collect cells in the logarithmic growth phase. Perform a cell count and dilute the cell suspension to the desired concentration. Add the appropriate volume of cell suspension to the wells of a 96-well plate.[9]
-
Incubation: Incubate the plate in a humidified incubator (e.g., 37°C, 5% CO₂) for a sufficient time to allow for cell attachment and recovery (typically overnight).
-
Compound Treatment: Prepare serial dilutions of Asimicin. Add the compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.[15]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Assay-Specific Steps: Follow the protocol for the chosen cytotoxicity assay (e.g., add MTT reagent, transfer supernatant for LDH assay).
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.[15][20]
LDH Cytotoxicity Assay Protocol
-
Prepare Controls: Set up wells for:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with a lysis buffer (maximum LDH release).
-
Culture medium without cells (background).[20]
-
-
Sample Collection: After the treatment period, carefully transfer the cell culture supernatant from each well to a new 96-well plate.[21]
-
Reaction Setup: Add the LDH reaction mixture, containing the substrate and cofactor, to each well of the new plate.[15]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30-60 minutes).[15][21]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11][20]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: Asimicin inhibits Complex I, leading to ATP depletion and apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of the bis-tetrahydrofuran core stereochemistries in asimicin can affect the cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Asimin Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Asimin in in vitro studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent Annonaceous acetogenin, a class of natural products derived from the Paw Paw tree (Asimina triloba). Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts cellular energy production (ATP synthesis) and induces apoptosis (programmed cell death), making it a compound of interest for cancer research.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Due to its high potency, this compound and related acetogenins are effective at very low concentrations. For initial screening, a broad concentration range from picomolar (pM) to micromolar (µM) is recommended. Based on available data for related compounds, a starting range of 10⁻¹² µg/mL to 10 µg/mL is advisable to determine the optimal concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like other acetogenins, is lipophilic and has poor solubility in aqueous solutions.[2][3] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2][4] For example, a 1 mg/mL or 10 mg/mL stock in DMSO can be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2]
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for this compound in cell culture media is limited, acetogenins are generally stable at high temperatures.[5] However, it is good practice to prepare fresh dilutions of this compound in culture medium for each experiment from a recently prepared stock solution to ensure consistent activity. Aqueous solutions of related compounds are not recommended for storage for more than one day.[4]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using Trypan Blue) before seeding. Create a standard operating procedure for cell plating.
-
-
Possible Cause: Variation in this compound concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions from a single, well-mixed stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause: Cell health and passage number.
-
Troubleshooting Step: Use cells from a similar passage number for all experiments. Ensure cells are in the logarithmic growth phase and are free from contamination.
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause: Cell line resistance.
-
Troubleshooting Step: The chosen cell line may be inherently resistant to mitochondrial complex I inhibitors. Research the literature to confirm the sensitivity of your cell line to this class of compounds. Consider testing a positive control compound known to induce cytotoxicity in your cell line to validate the assay.
-
-
Possible Cause: Inactive this compound.
-
Troubleshooting Step: Verify the integrity of your this compound stock. If possible, test its activity on a known sensitive cell line. Ensure proper storage conditions (-20°C, protected from light) and avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Troubleshooting Step: Optimize the incubation time. The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Issue 3: Precipitation of this compound in the cell culture medium.
-
Possible Cause: Poor solubility.
-
Troubleshooting Step: this compound is lipophilic. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (≤ 0.1%). When diluting the DMSO stock in aqueous medium, add the stock to the medium while vortexing to facilitate dispersion. If precipitation persists, consider using a different solvent for the initial stock, though DMSO is most common.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | Cancer Type | Assay | IC50/ED50 | Reference |
| Asiminacin | HT-29 | Colon Carcinoma | Cytotoxicity | < 1 x 10⁻¹² µg/mL | Benchchem |
| Acetogenin-rich extract | SK-MEL | Melanoma | Cytotoxicity | 0.09 µg/mL | [6] |
| Acetogenin-rich extract | KB | Epidermoid Carcinoma | Cytotoxicity | 0.11 µg/mL | [6] |
| Acetogenin-rich extract | BT-549 | Breast Carcinoma | Cytotoxicity | 0.10 µg/mL | [6] |
| Annonacin | HeLa | Cervical Cancer | Cell Viability | 19.32 µM | [2] |
| Annonacin | IGROV-1 | Ovarian Cancer | Cell Viability | 46.54 µM | [2] |
| Annonacin | HEK-293 | Normal Kidney | Cell Viability | 68.76 µM | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8][9] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action via mitochondrial complex I inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. westmont.edu [westmont.edu]
- 2. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medic.upm.edu.my [medic.upm.edu.my]
Technical Support Center: Overcoming Low Bioactivity of Crude Asimina Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low bioactivity in crude extracts of Asimina species, such as the North American pawpaw (Asimina triloba). The primary bioactive compounds in these extracts are Annonaceous acetogenins, which are potent inhibitors of mitochondrial Complex I but suffer from poor solubility and bioavailability.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my crude Asimina extract showing lower-than-expected bioactivity in vitro?
A1: The most common reason for low bioactivity is the poor aqueous solubility of the primary active compounds, the Annonaceous acetogenins.[4] These compounds are highly lipophilic (waxy) and do not readily dissolve in aqueous cell culture media, which limits their ability to interact with cells and exert their cytotoxic effects.[4][5] Consequently, the effective concentration of acetogenins reaching the cells is much lower than the calculated concentration of the crude extract added.
Q2: What are Annonaceous acetogenins and how do they work?
A2: Annonaceous acetogenins are a class of polyketides derived from long-chain fatty acids found almost exclusively in the Annonaceae family of plants, including Asimina triloba.[2] Their primary mechanism of action is the potent inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.[1][3][6] By blocking this complex, acetogenins disrupt ATP production, leading to cellular energy depletion and ultimately apoptosis (programmed cell death).[2][6] This makes them highly cytotoxic, particularly to cancer cells which often have higher energy demands.[7]
Q3: How can I confirm the presence and quantity of acetogenins in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS) is the standard method for quantifying acetogenins like annonacin and asimicin.[5][8] An LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) can provide even more detailed analysis, separating and detecting various isomers.[5]
Troubleshooting Guide: Low Bioactivity
If your Asimina extract is not performing as expected, follow this troubleshooting workflow to diagnose and resolve the issue.
Strategies to Enhance Bioactivity
The primary strategy for overcoming low bioactivity is to improve the solubility of acetogenins.
Formulation Strategies
Improving the formulation of the extract can dramatically increase the bioavailability of its active compounds in an experimental setting.
| Strategy | Description | Key Advantages | Typical Improvement |
| Solid Dispersion | The extract is dispersed in a matrix of a hydrophilic carrier (e.g., lecithin). The solvent evaporation method is commonly used.[9] | Simple to prepare, enhances dissolution rate.[9] | Significant (p<0.05) increase in solubility with lecithin at a 1:1 ratio.[9] |
| Nanoformulation | Encapsulating the extract into nanoparticles (e.g., liposomes, polymeric nanoparticles) to create a stable, water-dispersible formulation. | Protects compounds from degradation, improves cellular uptake, allows for controlled release. | Can boost bioavailability properties significantly. |
| Co-solvency | Using a small amount of a water-miscible organic solvent (e.g., DMSO) to dissolve the extract before diluting it in aqueous media. | Quick and easy for in vitro assays. | Effective for initial screening, but solvent concentration must be kept low (<0.5%) to avoid toxicity to cells.[10] |
Extraction Optimization
The choice of extraction solvent and conditions can impact the yield and profile of acetogenins.
| Solvent | Temperature | Observation | Reference |
| Methanol | 100 °C | Optimal for extracting lipophilic acetogenins like annonacin and squamocin from lyophilized (dry) fruit. Yields significantly more material than extraction at 23 °C. | [5] |
| 80% Methanol | Ambient | Good for extracting a range of acetogenins from various plant parts (roots, twigs, leaves). | [8] |
| 95% Ethanol | Ambient | Effective for extracting phenolic compounds and shows high antioxidant activity, particularly from unripe fruit. | [11] |
Key Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion to Enhance Solubility
This protocol is adapted from methods used to increase the solubility of poorly soluble plant extracts.[9]
Objective: To improve the aqueous solubility of a crude Asimina extract using a lecithin-based solid dispersion.
Materials:
-
Crude, dried Asimina extract
-
Lecithin
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Water bath
Methodology:
-
Dissolution: Dissolve a known mass of crude Asimina extract and an equal mass of lecithin (1:1 ratio) in a minimal amount of ethanol in a round-bottom flask.
-
Mixing: Gently swirl the flask until both components are fully dissolved.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion film under vacuum for 24 hours to remove any residual solvent.
-
Collection: Scrape the dried solid dispersion from the flask. The resulting powder is now ready for solubility testing and use in bioassays.
-
Solubility Test: Compare the solubility of the original crude extract and the new solid dispersion by dissolving a known amount in a fixed volume of water or buffer, vortexing, and measuring the concentration of a marker acetogenin via HPLC.
Protocol 2: Quantification of Acetogenins by HPLC-PDA
This protocol provides a general method for the quantification of acetogenins in Asimina extracts.[8]
Objective: To separate and quantify major acetogenins in a prepared extract.
Materials & Equipment:
-
HPLC system with PDA detector (e.g., Waters Alliance)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol, Acetonitrile, Tetrahydrofuran (THF), Acetic Acid (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Acetogenin standards (e.g., annonacin, asimin)
Methodology:
-
Sample Preparation: Dissolve the extract in 50% methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 0, 125, 250, 500 ppm) in 50% methanol.
-
Chromatographic Conditions:
-
Column: C18 analytical column, maintained at 30°C.
-
Mobile Phase A: Methanol:Acetonitrile:0.5% Acetic Acid in Acetonitrile:THF = 10:7:880:103.
-
Mobile Phase B: Methanol:Acetonitrile:0.5% Acetic Acid in Water:THF = 10:7:880:103.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detector set to 280 nm.
-
-
Gradient Elution Program:
-
0-40 min: 100% B to 15% B.
-
40-60 min: 15% B to 5% B.
-
-
Analysis: Run the standards to generate a calibration curve. Run the samples and quantify the acetogenin peaks by comparing their peak areas to the calibration curve.
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][12][13]
Objective: To determine the cytotoxic effect (IC50) of an Asimina extract on a cancer cell line.
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., HeLa, AGS)
-
Complete culture medium
-
Asimina extract stock solution (dissolved in DMSO or prepared as a solid dispersion)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.[10]
-
Treatment: Prepare serial dilutions of the Asimina extract in culture medium. Carefully remove the old medium from the wells and add 100 µL of the diluted extract solutions. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of solvent, e.g., DMSO, used).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure the color is homogenous.[12]
-
Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).
Signaling Pathway
Mechanism of Action of Annonaceous Acetogenins
Annonaceous acetogenins exert their cytotoxic effects primarily by inhibiting Complex I of the mitochondrial electron transport chain.[1][3] This disruption leads to a cascade of events culminating in cell death.
References
- 1. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural Acetogenins, Chatenaytrienins-1, -2, -3 and -4, Mitochondrial Potential Uncouplers and Autophagy Inducers—Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective action of acetogenin mitochondrial complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food Science and Preservation [ekosfop.or.kr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Phenolic Profiles, Antioxidant and Antimicrobial Activities of Pawpaw Pulp (Asimina triloba [L.] Dunal) at Different Ripening Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Navigating the Nuances of DMSO in Asimin Activity and Cell Viability Assays
Technical Support Center
For researchers, scientists, and drug development professionals, understanding the impact of solvents like Dimethyl Sulfoxide (DMSO) on experimental results is critical. This technical support center provides essential guidance on the effects of DMSO concentration on a hypothetical enzyme, "Asimin," and general cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for cell culture experiments?
A1: The sensitivity to DMSO can vary significantly between cell lines.[1] Generally, it is advisable to keep the final DMSO concentration below 0.1% to minimize off-target effects.[1] However, many robust cell lines can tolerate up to 0.5% DMSO for as long as 72 hours.[2][3] For sensitive primary cells, concentrations below 0.1% are recommended.[3] It is crucial to perform a dose-response curve with DMSO alone on your specific cell line to determine the highest concentration that does not significantly impact viability or other key cellular functions.[2]
Q2: How can I control for the effects of DMSO in my experiments?
A2: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as your test samples but without the compound of interest.[4] This allows you to distinguish the effects of your compound from those of the solvent.
Q3: Can DMSO affect the activity of my enzyme, this compound?
A3: Yes, DMSO, like any organic solvent, can alter the conformation of biomolecules and consequently affect enzyme activity.[4] The presence of DMSO can lead to a decrease in the turnover number (kcat) of an enzyme.[5] The extent of this effect is dependent on the specific enzyme and the DMSO concentration. It is essential to run a control with DMSO and the enzyme to quantify this effect.
Q4: My vehicle control (DMSO only) is showing a biological effect. What should I do?
A4: If your vehicle control shows unexpected activity, it indicates that the DMSO concentration is too high for your specific cell line or assay. You should perform a DMSO dose-response experiment to identify the no-effect concentration.[2] If reducing the DMSO concentration is not feasible due to compound solubility, consider minimizing the exposure time or exploring alternative, less disruptive solvents.[2]
Troubleshooting Guides
Issue 1: High Background Signal in this compound Activity Assay
Possible Cause: The DMSO concentration may be interfering with the assay components or the enzyme itself.
Troubleshooting Steps:
-
Run a DMSO Control: Perform the this compound activity assay with varying concentrations of DMSO in the absence of this compound to check for any direct effect of the solvent on the substrate or detection reagents.
-
Enzyme-DMSO Control: Measure this compound activity in the presence of the same DMSO concentration used for your test compound, but without the compound itself, to determine the baseline inhibition or enhancement caused by the solvent.[4]
-
Reduce DMSO Concentration: If possible, lower the final DMSO concentration in the assay.
-
Check for Precipitation: Ensure your compound is fully dissolved in the final assay buffer, as precipitates can interfere with absorbance or fluorescence readings.
Issue 2: Inconsistent Cell Viability Results
Possible Cause: Uneven distribution of DMSO, temperature fluctuations, or improper mixing can lead to variability.
Troubleshooting Steps:
-
Proper Mixing: Ensure that after adding the DMSO-containing media to the cells, the plate is gently mixed to ensure even distribution.
-
Avoid Stacking Plates: When incubating, do not stack plates, as this can lead to uneven temperature distribution across the wells.
-
Calibrated Pipettes: Use calibrated pipettes to ensure accurate and consistent dispensing of all solutions.
-
Homogenous Reagents: Ensure all reagents, including the cell suspension and drug solutions, are homogenous before dispensing.
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability of a Generic Cancer Cell Line
| DMSO Concentration (%) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98 ± 3 | 95 ± 4 | 92 ± 5 |
| 0.5 | 92 ± 4 | 85 ± 6 | 78 ± 7 |
| 1.0 | 80 ± 5 | 65 ± 8 | 50 ± 9 |
| 2.0 | 55 ± 7 | 30 ± 9 | 15 ± 6 |
| 5.0 | <10 | <5 | <5 |
Note: These are representative data. The actual effect will vary depending on the cell line.
Table 2: Hypothetical Effect of DMSO Concentration on this compound Kinetic Parameters
| DMSO Concentration (%) | Vmax (µM/min) | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| 0 (Control) | 100 | 10 | 50 | 5.0 x 10⁶ |
| 0.1 | 98 | 11 | 49 | 4.5 x 10⁶ |
| 0.5 | 90 | 13 | 45 | 3.5 x 10⁶ |
| 1.0 | 75 | 18 | 37.5 | 2.1 x 10⁶ |
| 2.0 | 50 | 25 | 25 | 1.0 x 10⁶ |
| 5.0 | 20 | 40 | 10 | 0.25 x 10⁶ |
Note: This table illustrates a common trend where increasing DMSO concentrations can decrease the maximal velocity and catalytic efficiency of an enzyme.[5]
Experimental Protocols
Protocol 1: Determining the Effect of DMSO on Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a 2x serial dilution of DMSO in complete cell culture medium, ranging from 4% down to 0.02% (this will result in a final concentration of 2% to 0.01%).[2]
-
Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.[2]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of 100% DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control.[2]
Protocol 2: this compound Activity Assay (Hypothetical Kinase Assay)
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
This compound Enzyme: Dilute to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of a generic peptide substrate.
-
ATP: Prepare a stock solution of ATP.
-
Test Compound: Dissolve in 100% DMSO to create a high-concentration stock. Prepare serial dilutions in 100% DMSO.
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of the test compound dilutions (or DMSO for control) to the wells.
-
Add 20 µL of the substrate solution.
-
Add 15 µL of the this compound enzyme solution.
-
-
Initiate Reaction: Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Detection: Use a suitable detection method to measure the product formation (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit to measure remaining ATP).
-
Data Analysis: Calculate the percentage of this compound activity relative to the DMSO-only control.
Visualizations
Caption: Experimental workflow for drug testing with appropriate DMSO controls.
Caption: Signaling pathways potentially affected by DMSO in cancer cells.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acibademhealthpoint.com [acibademhealthpoint.com]
- 7. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Asciminib in Experiments
Welcome to the Technical Support Center for Asciminib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues during in vitro and in vivo experiments with asciminib.
Disclaimer: The compound "Asimin" is likely a misspelling of asciminib (also known as ABL001), a highly selective, allosteric inhibitor of the BCR-ABL1 kinase. All information provided herein pertains to asciminib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of asciminib and why is it considered highly selective?
A1: Asciminib is a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.[1] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), asciminib binds to the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL1 oncoprotein.[2][3] This allosteric mechanism mimics the natural autoinhibitory regulation of the ABL1 kinase, locking it in an inactive conformation.[1] Its high selectivity stems from the fact that the myristoyl pocket is not a common feature among other kinases.[4][5] This unique mechanism of action results in fewer off-target effects compared to ATP-competitive TKIs that target the highly conserved ATP-binding site.[2][6]
Q2: What are the known on-target and potential off-target effects of asciminib?
Q3: What is the recommended concentration range for in vitro experiments to minimize off-target effects?
A3: The optimal concentration of asciminib for in vitro experiments depends on the cell line and the specific assay. For CML cell lines expressing wild-type BCR-ABL1, the GI50 (concentration for 50% growth inhibition) is in the low nanomolar range (e.g., 1 nM for Luc-Ba/F3 cells).[10] For cell lines with the T315I mutation, a higher concentration is required (e.g., 25 nM for Luc-Ba/F3 Bcr-Abl1T315I).[10] It is crucial to perform a dose-response curve for your specific cell line to determine the lowest effective concentration that achieves the desired on-target effect (e.g., inhibition of BCR-ABL1 signaling) to minimize the potential for any off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Cell line instability: High passage number can lead to genetic drift and altered sensitivity. 2. Variable cell seeding density: Inconsistent starting cell numbers will affect the final readout. 3. Compound degradation: Improper storage or handling of asciminib stock solutions. | 1. Use low-passage, authenticated cell lines for all experiments. 2. Ensure accurate and consistent cell counting and seeding for each experiment. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Reduced or no effect of asciminib in cell-based assays | 1. Cell line is not dependent on BCR-ABL1 signaling. 2. Expression of drug efflux pumps: Overexpression of transporters like ABCB1 and ABCG2 can pump asciminib out of the cells.[11] 3. Presence of resistance mutations in the myristoyl pocket. | 1. Confirm that your cell line expresses active BCR-ABL1 and that its proliferation is dependent on this kinase. 2. Test for the expression of common drug efflux pumps. If present, consider using efflux pump inhibitors (e.g., cyclosporine for ABCB1, Ko143 for ABCG2) to confirm their role in reduced sensitivity.[11] 3. Sequence the BCR-ABL1 kinase domain to check for mutations in the myristoyl pocket. |
| Observed phenotype does not correlate with BCR-ABL1 inhibition | 1. Potential off-target effect (though unlikely for asciminib at appropriate concentrations). 2. Activation of compensatory signaling pathways. | 1. Validate on-target effect: Use a structurally different BCR-ABL1 inhibitor (e.g., an ATP-competitive TKI) to see if it recapitulates the phenotype. 2. Rescue experiment: Introduce a resistant mutant of BCR-ABL1 (with a myristoyl pocket mutation) and check if the phenotype is reversed. 3. Investigate other signaling pathways that may be activated upon inhibition of BCR-ABL1. |
Data Presentation
Asciminib In Vitro Potency
While a comprehensive off-target kinase panel with IC50 values is not publicly available in a tabular format, the high selectivity of asciminib is well-documented. The following table summarizes its on-target potency.
| Target | Assay Type | Cell Line | Potency (IC50 / GI50) |
| ABL1 Kinase | Biochemical Assay | - | IC50 = 0.45 nM[10] |
| BCR-ABL1 (wild-type) | Cell Proliferation | Luc-Ba/F3 | GI50 = 1 nM[10] |
| BCR-ABL1 (T315I mutant) | Cell Proliferation | Luc-Ba/F3 | GI50 = 25 nM[10] |
Note: It is reported that asciminib is selective for ABL1 over a panel of more than 60 other kinases, with IC50 values greater than 10 µM for these off-targets.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of asciminib on the proliferation of CML cells.
-
Cell Seeding:
-
Culture CML cells (e.g., K562) in appropriate media.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of asciminib in culture medium.
-
Add the diluted asciminib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., Cell Counting Kit-8) to each well and incubate for 3 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for p-CRKL Inhibition
This protocol assesses the on-target activity of asciminib by measuring the phosphorylation of CRKL, a downstream substrate of BCR-ABL1.
-
Cell Treatment:
-
Seed CML cells in a 6-well plate at a density that allows for sufficient protein extraction.
-
Treat cells with various concentrations of asciminib for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-CRKL overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total CRKL and a loading control (e.g., β-actin) for normalization.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of asciminib to BCR-ABL1 in a cellular context.
-
Cell Treatment:
-
Treat intact cells with asciminib or a vehicle control for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by high-speed centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant and analyze the amount of soluble BCR-ABL1 by Western blot or other protein detection methods.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the asciminib-treated samples indicates target engagement and stabilization of BCR-ABL1.
-
Mandatory Visualizations
Caption: BCR-ABL1 signaling pathway and the allosteric inhibition by asciminib.
References
- 1. benchchem.com [benchchem.com]
- 2. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asciminib | C20H18ClF2N5O3 | CID 72165228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Asciminib: the tyrosine kinase inhibitor with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. esmo.org [esmo.org]
- 10. caymanchem.com [caymanchem.com]
- 11. The new allosteric inhibitor asciminib is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
stability and proper storage of Asimin compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and proper storage of Asimin compounds, a class of Annonaceous acetogenins with significant therapeutic potential. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound compounds?
A1: this compound compounds, like other Annonaceous acetogenins, are susceptible to degradation influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. There is a concern that these compounds may not be stable with heating above 50°C.
-
pH: this compound compounds are known to be susceptible to pH-dependent hydrolysis, particularly at their ester linkage. Degradation is more pronounced in both acidic (pH < 6.0) and alkaline (pH > 8.0) conditions.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can degrade this compound compounds.
Q2: What are the recommended storage conditions for solid this compound compounds?
A2: For optimal stability, solid this compound compounds should be stored in a tightly sealed container, protected from light, at -20°C or below for long-term storage. For routine short-term use, storage at 2-8°C in a desiccator is acceptable.
Q3: How should I prepare and store stock solutions of this compound compounds?
A3: Stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare concentrated stock solutions (e.g., 10 mM in DMSO), aliquot them into small volumes to minimize freeze-thaw cycles, and store them at -80°C. For short-term use (up to one week), stock solutions can be stored at -20°C. Always protect stock solutions from light.
Q4: Can I store diluted aqueous solutions of this compound compounds?
A4: It is not recommended to store diluted aqueous solutions of this compound compounds for extended periods due to their susceptibility to hydrolysis. Fresh dilutions in aqueous buffers or cell culture media should be prepared from the frozen DMSO stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Recommended Action |
| Compound Degradation in Media | This compound compounds can degrade in aqueous cell culture media over the course of an experiment. For long-term experiments (>24 hours), consider replenishing the media with freshly diluted compound every 24 hours. |
| Incomplete Solubilization | The compound may be precipitating out of the aqueous media, reducing its effective concentration. Visually inspect for any precipitate after dilution. Ensure the final DMSO concentration is low and non-toxic to the cells (typically <0.5%). |
| pH of the Medium | The pH of the cell culture medium can affect compound stability. Ensure the medium is properly buffered and within the optimal physiological range (typically pH 7.2-7.4). |
| Adsorption to Plastics | This compound compounds can be hydrophobic and may adsorb to plastic surfaces of labware (e.g., pipette tips, plates). Consider using low-adhesion plastics or pre-rinsing materials with a solution containing a carrier protein like bovine serum albumin (BSA) if compatible with the experiment. |
Issue 2: Appearance of unknown peaks in HPLC analysis of a stored sample.
| Possible Cause | Recommended Action |
| Hydrolytic Degradation | The primary degradation pathway is often hydrolysis of the ester linkage. This will result in the appearance of new, more polar peaks in the chromatogram. |
| Oxidative Degradation | Exposure to air can lead to oxidation, creating different degradation products. |
| Photodegradation | If the sample was exposed to light, new peaks corresponding to photodegradation products may be observed. |
To identify the cause, a forced degradation study can be performed. This involves intentionally exposing the this compound compound to acidic, basic, oxidative, thermal, and photolytic stress conditions and analyzing the resulting degradation products by HPLC-MS.
Quantitative Stability Data (Illustrative)
Table 1: Illustrative Thermal Degradation of an this compound Compound in Solid State
| Temperature | Storage Duration | Percent Degradation (Hypothetical) |
| 4°C | 12 months | < 1% |
| 25°C | 6 months | ~ 5% |
| 40°C | 3 months | ~ 15% |
| 60°C | 1 month | > 30% |
Table 2: Illustrative pH-Dependent Hydrolysis of an this compound Compound in Aqueous Solution (at 25°C)
| pH | Half-life (t½) (Hypothetical) |
| 3.0 | ~ 12 hours |
| 5.0 | ~ 48 hours |
| 7.4 | ~ 72 hours |
| 9.0 | ~ 8 hours |
Table 3: Illustrative Photodegradation of an this compound Compound in Solution (Methanol, 25°C)
| Light Source | Exposure Duration | Percent Degradation (Hypothetical) |
| Ambient Lab Light | 24 hours | ~ 2-5% |
| Direct Sunlight | 4 hours | ~ 15-20% |
| UV Lamp (254 nm) | 1 hour | > 50% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Compounds
This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound compounds. Method optimization and validation are crucial for specific compounds.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
This compound compound reference standard.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the this compound compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve the this compound compound and add 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve the this compound compound and add 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the this compound compound to a UV lamp (e.g., 254 nm) or in a photostability chamber.
4. Method Validation:
-
The developed HPLC method should be validated according to ICH guidelines, including specificity (resolution of the parent peak from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Simplified signaling pathway of this compound compounds.
Caption: Workflow for an this compound compound forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
addressing Asimin precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding Asimin precipitation in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| AP-01 | Why is my this compound precipitating out of solution upon dissolution? | - Incorrect solvent or buffer pH. - High concentration of this compound. - Low temperature. - Presence of contaminants. | - Ensure the pH of the buffer is not at this compound's isoelectric point (pI).[1][2] - Try dissolving this compound at a lower concentration.[2][3][4] - Gently warm the solution, if this compound's stability allows.[5] - Use high-purity water and reagents. |
| AP-02 | My this compound solution becomes cloudy over time at 4°C. What is happening? | - Low temperature-induced aggregation. - Protein instability at 4°C. - Buffer components are precipitating. | - Store at a different temperature, such as room temperature or -80°C with a cryoprotectant like glycerol, if stability permits.[2] - Screen different buffers for improved stability. - Add stabilizing excipients such as glycerol (5-10%).[3] |
| AP-03 | Precipitation occurs when I add salt to my this compound solution. Why? | - "Salting out" effect at high salt concentrations.[1] - The specific salt used is incompatible with this compound. | - Reduce the salt concentration.[3][4] - Try a different salt.[2] - Perform a salt screening study to determine the optimal type and concentration of salt. |
| AP-04 | This compound precipitates during a buffer exchange or dialysis step. How can I prevent this? | - Drastic change in buffer conditions (pH, ionic strength).[4] - Removal of a stabilizing component from the original buffer. - Protein concentration increasing during the process. | - Perform a gradual buffer exchange.[4] - Ensure the new buffer contains all necessary stabilizing components. - Monitor protein concentration and dilute if necessary. |
| AP-05 | My this compound solution is clear, but I am getting inconsistent results in my assay. Could precipitation be the cause? | - Formation of soluble aggregates or micro-precipitates that are not visible. - Adsorption of this compound to container surfaces. | - Use dynamic light scattering (DLS) to check for aggregation. - Add a non-ionic detergent (e.g., Tween 20) at a low concentration to prevent aggregation and non-specific binding.[2] - Use low-binding microplates and tubes. |
Frequently Asked Questions (FAQs)
1. What is the most common cause of this compound precipitation?
The most frequent cause of precipitation for protein-like substances is the solution's pH being at or near the isoelectric point (pI) of the molecule.[1][2] At its pI, the net charge of the molecule is zero, which minimizes electrostatic repulsion between molecules and can lead to aggregation and precipitation.
2. How does temperature affect this compound solubility?
For many solid solutes, solubility increases with temperature.[5] However, for proteins like this compound, high temperatures can cause denaturation and subsequent aggregation. Conversely, some proteins can precipitate at low temperatures (cryoprecipitation). It is crucial to determine the optimal temperature range for this compound's stability and solubility.
3. Can the choice of buffer affect this compound's stability?
Absolutely. The buffer system not only controls the pH but also its components can interact with this compound. It is advisable to screen a variety of buffers at different pH values and ionic strengths to find the optimal conditions for your experiment.[3]
4. What are some common additives to prevent this compound precipitation?
Several additives can help maintain this compound's solubility and stability:
-
Glycerol: Often used at 5-20% as a cryoprotectant and stabilizer.[2][3]
-
Sugars (e.g., sucrose, trehalose): Can stabilize the native protein structure.
-
Amino acids (e.g., arginine, glycine): Can suppress aggregation.
-
Non-ionic detergents (e.g., Tween 20, Triton X-100): Can prevent aggregation and surface adsorption at low concentrations.[2]
-
Reducing agents (e.g., DTT, BME): If precipitation is due to the formation of intermolecular disulfide bonds.
5. How can I determine the optimal buffer conditions for this compound?
A systematic approach is to perform a buffer screening experiment. This involves preparing small-scale samples of this compound in a range of buffers with varying pH and salt concentrations. These samples can then be monitored for precipitation or aggregation over time using techniques like visual inspection, turbidity measurements, or dynamic light scattering.
Experimental Protocols
Protocol 1: Buffer Screening for this compound Solubility
Objective: To identify a buffer system that maintains this compound solubility and prevents precipitation.
Methodology:
-
Prepare a stock solution of this compound at a concentration known to be prone to precipitation.
-
Prepare a panel of buffers with varying pH values (e.g., acetate, MES, phosphate, Tris, CHES) and a range of salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM NaCl).
-
In a 96-well plate, dilute the this compound stock solution into each of the different buffer conditions.
-
Incubate the plate under desired experimental conditions (e.g., 4°C, room temperature).
-
Visually inspect for precipitation at regular intervals (e.g., 1, 4, 24 hours).
-
Quantify precipitation by measuring the absorbance at 600 nm (A600) using a plate reader. Higher A600 indicates more precipitation.
-
(Optional) Use Dynamic Light Scattering (DLS) to analyze samples for the presence of soluble aggregates in the clear supernatants.
Protocol 2: Determination of this compound's Isoelectric Point (pI)
Objective: To estimate the isoelectric point of this compound, which is critical for selecting an appropriate buffer pH.
Methodology:
-
Prepare a series of buffers with a pH range from 3 to 10.
-
Dissolve or dilute this compound into each buffer to a final concentration.
-
Incubate the samples for a set period at a constant temperature.
-
Measure the turbidity of each sample by monitoring the absorbance at 600 nm.
-
The pH at which the highest turbidity is observed is an approximation of this compound's pI.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors leading to this compound precipitation.
References
how to handle Asimin safely in a laboratory setting
Technical Support Center: Asimadoline
Disclaimer: The following information is provided for research purposes only. It is based on the assumption that the user's query "Asimin" was a typographical error for "Asimadoline." Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling any chemical. All laboratory work should be conducted by trained personnel in a controlled environment.
Frequently Asked Questions (FAQs)
Q1: What is Asimadoline and what is its primary mechanism of action?
Asimadoline (also known as EMD-61753) is an experimental drug that acts as a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] KORs are G protein-coupled receptors (GPCRs) found in the central and peripheral nervous systems.[4][5][6] Asimadoline is distinguished by its peripherally selective action, meaning it has low penetration across the blood-brain barrier.[1][3] This selectivity is intended to reduce the central nervous system side effects, such as dysphoria, that are common with other KOR agonists.[1] Its primary mechanism involves activating KORs, which are coupled to Gi/o proteins, leading to downstream signaling cascades that modulate pain and visceral sensitivity.[4][7]
Q2: What are the primary laboratory hazards associated with handling Asimadoline?
While a specific, publicly available Safety Data Sheet (SDS) for Asimadoline is not readily found, related potent pharmaceutical compounds are classified with significant hazards. Based on a representative SDS for a similar research compound, researchers should assume Asimadoline may be toxic if swallowed, may cause serious eye damage, and could potentially cause an allergic skin reaction. Furthermore, there may be reproductive hazards associated with the compound class. Therefore, it is critical to handle Asimadoline with appropriate personal protective equipment (PPE) and engineering controls.
Q3: What Personal Protective Equipment (PPE) is required when working with Asimadoline powder?
When handling Asimadoline in its powdered form, the following PPE is mandatory:
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is essential to prevent inhalation of the powder. All work with the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.
Q4: How should Asimadoline be stored?
-
Powder: Asimadoline powder should be stored at -20°C for long-term stability (up to 3 years).[8][9] It should be kept in a tightly sealed container, protected from light and moisture.
-
Solutions: Stock solutions, typically in DMSO, should be stored at -80°C for up to one year or -20°C for up to one month.[8][9] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Asimadoline powder will not fully dissolve in my chosen solvent.
-
Cause: Asimadoline has limited solubility in aqueous solutions. The hydrochloride salt form generally has better water solubility than the free base.[3] For organic solvents, the purity of the solvent and presence of moisture can affect solubility.
-
Solution:
-
Verify Solvent Choice: For in vitro experiments, DMSO is the recommended solvent.[9][10] High concentrations (e.g., >100 mg/mL) can be achieved in DMSO.[9]
-
Aid Dissolution: Gentle warming or sonication can help dissolve the compound.[9][11] For DMSO, sonication is recommended.[9]
-
Check Compound Form: Confirm whether you are using the free base or a salt form (e.g., hydrochloride), as their solubilities differ.
-
Prepare Fresh Solvents: Use fresh, anhydrous grade DMSO, as absorbed moisture can reduce solubility.[10]
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: This could be due to compound degradation, improper concentration calculations, or solvent effects on the cells.
-
Solution:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions that may have undergone degradation. Prepare fresh solutions from powder for critical experiments.
-
Limit DMSO Concentration: In your final assay medium, the concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or off-target effects. Run a vehicle control (medium with the same final DMSO concentration but without Asimadoline) to confirm the solvent has no effect.
-
Verify Molarity: Double-check all calculations for dilutions from your stock solution. Ensure the molecular weight used (e.g., 414.54 g/mol for the free base) is correct.[8]
-
Plate Uniformity: Ensure even cell seeding and distribution in multi-well plates to minimize variability between wells.
-
Issue 3: Lack of expected analgesic or anti-motility effect in animal models.
-
Cause: This may be related to poor bioavailability, incorrect dosage, improper formulation for the route of administration, or rapid metabolism.
-
Solution:
-
Review Formulation: For in vivo use, Asimadoline requires specific formulations. A common preparation for oral or parenteral administration involves a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][11]
-
Check Administration Route: The absorption rate of Asimadoline after oral administration is high in rats (80%) and dogs (>90%).[3][11] Ensure the chosen route is appropriate for your experimental model and question.
-
Verify Dosage: Asimadoline is highly potent. Doses in the range of 0.5 mg/kg to 5 mg/kg have been used in animal studies.[11][12] Review the literature to ensure your selected dose is within the effective range for your model and endpoint.
-
Consider Metabolism: The metabolism of Asimadoline is rapid in both animals and humans.[3][11] Consider the timing of your measurements relative to the time of drug administration to capture the peak effect.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of Asimadoline
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₀N₂O₂ | [8] |
| Molecular Weight | 414.54 g/mol | [8] |
| CAS Number | 153205-46-0 | [8] |
| Target | Kappa-Opioid Receptor (KOR) | [8] |
| IC₅₀ (human, KOR) | 1.2 nM | [3][13] |
| IC₅₀ (guinea pig, KOR) | 5.6 nM | [3] |
| IC₅₀ (human, μ-OR) | ~3000 nM (3 µM) | [3][8] |
| IC₅₀ (human, δ-OR) | ~700 nM (0.7 µM) | [3][8] |
Table 2: Solubility Data for Asimadoline
| Solvent / Formulation | Solubility | Reference(s) |
| DMSO | ≥ 103.3 mg/mL (249.19 mM) | [9] |
| DMSO (Hydrochloride Salt) | ~ 60 - 90 mg/mL (133.03 - 199.55 mM) | [10][11] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 - 5 mg/mL (6.03 - 11.09 mM) | [8][11] |
Experimental Protocols
Protocol: Preparation of Asimadoline for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for use in a typical cell culture experiment.
Materials:
-
Asimadoline powder (MW: 414.54 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-Assay Calculations:
-
Determine the mass of Asimadoline powder needed for your desired stock concentration and volume. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 414.54 g/mol * (1000 mg / 1 g) = 4.1454 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.15 mg of Asimadoline powder directly into the tube inside a chemical fume hood or ventilated balance enclosure. Record the exact mass.
-
-
Preparing the 10 mM Stock Solution:
-
Calculate the precise volume of DMSO needed based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / 414.54 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the Asimadoline powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, sonicate for 5-10 minutes to aid dissolution.[9]
-
-
Storage and Aliquoting:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term use.[9]
-
-
Preparing Working Solutions for Cell Treatment:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM).
-
Important: Ensure the final concentration of DMSO in the culture medium applied to cells is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically <0.5%).
-
Mandatory Visualization
Asimadoline activates the KOR, leading to Gi/o protein signaling and reduced neuronal excitability.
References
- 1. Asimadoline - Wikipedia [en.wikipedia.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Asimadoline | Opioid Receptor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Asimadoline hydrochloride | Opioid Receptor | TargetMol [targetmol.com]
- 12. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of In Vivo Asimin Studies
Welcome to the technical support center for Asimin in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo research.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the reproducibility of our in vivo this compound studies?
A1: The reproducibility of in vivo studies is multifactorial. Key factors include study design, animal characteristics, experimental procedures, and data analysis.[1][2] Overlooking any of these can introduce significant variability. For instance, even minor differences in animal strain, vendor, microbiome, or even housing conditions like lighting and feed can impact study outcomes.[1] A lack of technical expertise in procedures such as drug handling and administration can also introduce unwanted variables.[1] Therefore, meticulous planning and standardization are paramount.
Q2: How can we standardize our experimental protocols effectively across different experiments or even different labs?
A2: Standardization is crucial for reproducibility.[3] It is recommended to develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the study.[4] This includes animal handling, this compound formulation and administration, tumor measurement, tissue collection, and data recording.[4] Utilizing tools like electronic lab notebooks can help ensure consistent data collection.[4] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive checklist to ensure all essential information is recorded and reported, which facilitates replication by others.[5]
Q3: What is the importance of randomization and blinding, and how do we implement them?
A3: Randomization and blinding are essential for minimizing bias.[6][7] Randomization ensures that each animal has an equal chance of being assigned to any experimental group, which helps to prevent selection bias.[6] Blinding, where investigators are unaware of the treatment allocation during the experiment and data analysis, prevents performance and detection bias.[4][6] For implementation, animals can be randomly assigned to groups using a simple lottery method or a computer-based random number generator. For blinding, a colleague not involved in the animal handling or data collection can prepare the this compound and vehicle formulations, coding them so the experimenter is unaware of the treatment each animal receives.
Q4: How do we determine the appropriate sample size for our this compound efficacy studies?
A4: Determining the correct sample size is a critical ethical and scientific consideration to ensure studies are statistically sound.[6] An underpowered study may fail to detect a real effect, while an overpowered study wastes resources and animals. Sample size calculations should be performed a priori and are typically based on:
-
The expected effect size of this compound.
-
The standard deviation of the outcome measure (e.g., tumor volume) from previous similar studies.
-
The desired statistical power (usually 80% or higher).
-
The significance level (alpha, usually 0.05).
Collaborating with a biostatistician is highly recommended to ensure appropriate sample size calculation and statistical analysis plans.[4]
Troubleshooting Guides
Problem 1: High variability in tumor growth within the same experimental group.
This is a common issue that can mask the true effect of this compound. The following troubleshooting workflow can help identify potential sources of variability.
Problem 2: Inconsistent this compound efficacy between experiments.
Reproducing the therapeutic effect of this compound is key. If efficacy varies significantly between studies, consider the following points.
Table 1: Potential Causes and Solutions for Inconsistent this compound Efficacy
| Potential Cause | Troubleshooting Steps | Recommended Action |
| This compound Formulation | - Verify the source, purity, and storage conditions of the this compound powder.- Check the preparation of the dosing solution (solvent, concentration, stability).- Ensure consistent mixing/sonication before each administration. | - Re-validate the formulation protocol.- Prepare fresh dosing solutions for each experiment. |
| Dosing Procedure | - Review the route of administration (e.g., oral gavage, intraperitoneal injection).- Ensure accurate dose volume calculation based on the most recent animal body weights.- Check for consistency in the timing of doses. | - Provide refresher training for technicians on dosing techniques.- Implement a strict dosing schedule. |
| Animal Model | - Confirm the genetic integrity of the animal strain.- Be aware of potential drift in tumor cell line characteristics (e.g., receptor expression).[1] | - Obtain animals and cell lines from reputable vendors.- Perform regular cell line authentication. |
| Study Conduct | - Was there a change in technical staff between experiments?[1]- Were there any deviations from the established SOPs? | - Ensure all personnel are thoroughly trained on the SOPs.- Document any and all deviations from the protocol. |
Detailed Methodologies
Protocol 1: General In Vivo Efficacy Study Workflow
This protocol outlines the key steps for a typical subcutaneous xenograft model to test the efficacy of this compound.
Protocol 2: Preparation of this compound for Oral Gavage
Reproducibility starts with the consistent preparation of the test compound.
-
Preparation of Vehicle:
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Stir overnight at 4°C to ensure complete dissolution.
-
-
Weighing this compound:
-
On the day of dosing, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
-
Suspension Preparation:
-
Add a small amount of vehicle to the weighed this compound powder and triturate to form a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.
-
If necessary, sonicate the suspension in a water bath for a specified period (e.g., 15 minutes) to ensure homogeneity.
-
-
Pre-Dosing:
-
Keep the suspension on a stir plate or vortex immediately before each animal is dosed to prevent settling of the compound.
-
Visually inspect the suspension for uniformity before drawing it into the dosing syringe.
-
By implementing these guidelines and troubleshooting frameworks, researchers can significantly improve the consistency and reliability of their in vivo this compound studies, ultimately leading to more robust and translatable scientific findings.
References
- 1. blog.td2inc.com [blog.td2inc.com]
- 2. In Vivo Study Design Challenges | Taconic Biosciences [taconic.com]
- 3. Reproducibility of preclinical animal research improves with heterogeneity of study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
- 5. Ten Points to Improve Reproducibility and Translation of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
- 7. ichor.bio [ichor.bio]
Asimin In Vitro Delivery Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery of Asimin to cancer cells in vitro. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key performance data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A: this compound is a potent annonaceous acetogenin, a class of natural products with significant cytotoxic properties. Its primary mechanism of action is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts cellular energy production (ATP synthesis), increases the generation of reactive oxygen species (ROS), and ultimately triggers the intrinsic pathway of apoptosis, leading to cancer cell death.
Q2: Why is this compound difficult to deliver to cancer cells in vitro? A: this compound is a highly lipophilic and hydrophobic molecule. This leads to very low aqueous solubility, causing it to precipitate in cell culture media.[1] This poor solubility hinders its effective delivery to cells, making it difficult to achieve accurate and reproducible results in cytotoxicity and uptake assays.
Q3: What is the best solvent for creating a stock solution of this compound? A: Due to its hydrophobicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3][4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v), although this should be determined empirically for your specific cell line.
Q4: What are nano-delivery systems and how can they help with this compound delivery? A: Nano-delivery systems, such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles, are carriers with dimensions on the nanoscale (<200 nm).[5][6] They can encapsulate hydrophobic drugs like this compound within their core, effectively increasing its stability and dispersion in aqueous culture media.[7] This improves bioavailability, enhances cellular uptake, and can be modified for targeted delivery.[8][9]
Q5: How can I assess the effectiveness of my this compound formulation? A: The effectiveness of an this compound formulation is typically evaluated through a series of in vitro assays. The most common are:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): To determine the concentration at which the this compound formulation inhibits cancer cell growth (e.g., the IC50 value).
-
Cellular Uptake Assays: To quantify the amount of this compound or its carrier that is internalized by the cancer cells over time.[10][11]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To confirm that the observed cytotoxicity is due to programmed cell death.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: this compound Precipitates in Cell Culture Medium
| Potential Cause | Recommended Solution |
| Poor aqueous solubility | Your working concentration of free this compound exceeds its solubility limit in the aqueous medium. |
| DMSO concentration too high | High concentrations of DMSO in the final medium can cause some compounds to "crash out" of solution. |
| Instability over time | This compound may be degrading or aggregating during long incubation periods at 37°C. |
Issue 2: High Variability in MTT / Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Inconsistent cell numbers across wells of the microplate. |
| Precipitation of this compound | Drug precipitate can interfere with the spectrophotometer reading and lead to inconsistent cell exposure. |
| Incomplete formazan solubilization | The purple formazan crystals are not fully dissolved before reading the absorbance. |
| Edge effects | Wells on the perimeter of the plate are prone to evaporation, altering concentrations. |
Issue 3: Low Cellular Uptake of Nanoparticle Formulation
| Potential Cause | Recommended Solution |
| Suboptimal particle characteristics | Particle size may be too large, or surface charge (zeta potential) may be unfavorable for interaction with the cell membrane. |
| Instability in media | Nanoparticles may be aggregating or degrading in the presence of serum proteins or salts in the culture medium. |
| Short incubation time | The incubation period may not be long enough for significant internalization to occur. |
| Cell type resistance | The chosen cell line may have a naturally low rate of endocytosis. |
Troubleshooting Workflow: Low Cytotoxicity Observed
This diagram provides a logical workflow for troubleshooting experiments where the this compound formulation shows lower-than-expected cytotoxicity.
Caption: A decision tree for troubleshooting low cytotoxicity.
Quantitative Data Summary
The following tables summarize representative data for this compound delivery optimization experiments. Note that specific values may vary depending on the cancer cell line and precise formulation parameters.
Table 1: Cytotoxicity (IC50) of this compound Formulations in HT-29 Colon Cancer Cells (72h Incubation)
| Formulation | Delivery Method | Average IC50 (nM) | Standard Deviation (nM) |
| Free this compound | 0.1% DMSO | 15.8 | ± 2.1 |
| This compound-SLN | Solid Lipid Nanoparticle | 4.2 | ± 0.6 |
| This compound-Lipo | Liposomal Formulation | 6.5 | ± 0.9 |
| This compound-FA-Lipo | Folic Acid-Targeted Liposome | 1.9 | ± 0.4 |
Table 2: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-SLN | 155 | 0.21 | -25.4 | 88.5 |
| This compound-Lipo | 120 | 0.18 | -18.9 | 82.1 |
| This compound-FA-Lipo | 128 | 0.19 | -15.2 | 80.7 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol details the measurement of cell viability in response to this compound treatment using a colorimetric MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of choice (e.g., HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of your this compound formulation (and free this compound control) in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for "untreated" (medium only) and "vehicle" (medium with the highest DMSO concentration) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1][12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or using a plate shaker for 15 minutes.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus log concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cellular Uptake Assay (Using a Fluorescently Labeled Nanoparticle)
This protocol describes how to quantify the uptake of a fluorescently labeled this compound-nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticles labeled with a fluorescent dye (e.g., Coumarin-6 or similar)
-
Cancer cell line of choice
-
24-well plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 24-well plate and incubate for 24 hours.
-
Treatment: Prepare a working solution of the fluorescently labeled this compound-nanoparticles in serum-free medium. Remove the medium from the cells and add 500 µL of the nanoparticle solution.
-
Incubation: Incubate the plate for various time points (e.g., 1, 2, 4, 8 hours) at 37°C. To distinguish active transport from passive binding, a control plate can be incubated at 4°C, which inhibits energy-dependent uptake processes.[9]
-
Washing: At each time point, aspirate the treatment medium and wash the cells three times with 1 mL of ice-cold PBS to remove any nanoparticles that are not internalized.[11]
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well. Incubate on ice for 15 minutes.
-
Quantification:
-
Transfer the lysate to a microfuge tube and centrifuge to pellet cell debris.
-
Transfer the supernatant to a black 96-well plate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for your dye.
-
(Optional) Perform a BCA or Bradford protein assay on the lysate to normalize the fluorescence signal to the total protein content in each well.
-
-
Data Analysis: Plot the normalized fluorescence intensity against time to visualize the uptake kinetics. Compare uptake at 37°C vs. 4°C to assess the contribution of active transport.
Visualizations: Pathways and Workflows
This compound's Proposed Apoptotic Signaling Pathway
This diagram illustrates the molecular cascade initiated by this compound, leading to apoptosis.
Caption: this compound inhibits Complex I, inducing ROS and apoptosis.
Experimental Workflow for Delivery Optimization
This flowchart outlines the key steps for developing and evaluating an effective this compound nano-formulation.
Caption: Workflow for this compound nanoparticle formulation and testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. pjps.pk [pjps.pk]
- 6. Formulation and In Vitro Evaluation of Casein Nanoparticles as Carrier for Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Improved Storage Properties and Cellular Uptake of Casticin-Loaded Nanoemulsions Stabilized by Whey Protein-Lactose Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake and transport of zein nanoparticles: effects of sodium caseinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of nanoparticle uptake, intracellular distribution, and retention with docetaxel to enhance radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Asimin research
Welcome to the technical support center for Asimin research. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and address inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in this compound protein expression levels in our cell line. What are the potential causes?
A1: Batch-to-batch variability in protein expression is a common issue in cell culture. Several factors could be contributing to this inconsistency:
-
Cell Passage Number: Continuous passaging can lead to genetic drift and altered protein expression. It is advisable to use cells within a consistent and limited passage number range for all experiments.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and cytokines, which may influence the this compound signaling pathway. Qualify new lots of FBS before use in critical experiments.
-
Cell Confluency: The confluency of the cell culture at the time of lysis or treatment can impact protein expression. Standardize the seeding density and harvesting confluency for all experiments.
-
Inconsistent Reagent Quality: Degradation of reagents, such as cell culture media or supplements, can affect cell health and protein expression.[1] Always use fresh, high-quality reagents.
Q2: Our in vitro this compound kinase assay results are not reproducible. What are the common pitfalls?
A2: Reproducibility in kinase assays can be affected by several variables. Key areas to investigate include:
-
Enzyme Activity: Ensure the recombinant this compound protein has consistent activity. Improper storage or repeated freeze-thaw cycles can degrade the enzyme.[1]
-
Substrate Quality: The purity and concentration of the substrate are critical. Verify the substrate integrity and ensure accurate concentration measurements.
-
ATP Concentration: The concentration of ATP is a key parameter. Prepare fresh ATP solutions and ensure the final concentration in the assay is accurate.
-
Buffer Composition: pH, ionic strength, and the presence of necessary co-factors in the assay buffer must be consistent.[2]
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for Phospho-Asimin
This guide addresses common issues when detecting the activated (phosphorylated) form of this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Ineffective primary antibody. | Validate the phospho-Asimin antibody using a positive control (e.g., cells treated with a known activator). |
| Inefficient protein transfer. | Optimize transfer time and voltage. Use a protein ladder to verify transfer efficiency across the molecular weight range. | |
| Presence of phosphatases in lysate. | Add phosphatase inhibitors to the lysis buffer immediately before use. | |
| High Background | Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[2] | |
| Inadequate washing. | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer.[2] | |
| Inconsistent Band Intensity | Uneven protein loading. | Perform a total protein quantification (e.g., BCA assay) on lysates before loading. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Variability in cell treatment. | Ensure precise timing and consistent concentrations for all drug treatments or stimuli. |
Guide 2: Variable Results in this compound-Mediated Cell Viability Assays
This guide provides troubleshooting steps for experiments measuring the effect of this compound activity on cell viability (e.g., MTT or CCK-8 assays).
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating wells. |
| Edge effects on the plate. | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill them with sterile PBS instead. | |
| Results Not Matching Hypothesis | Incorrect assay window. | Optimize the incubation time for the viability reagent and the duration of the drug treatment to capture the desired biological effect. |
| Cell line resistance or insensitivity. | Confirm this compound expression and pathway activity in your cell model. Consider using a different cell line that is more sensitive to this compound modulation. | |
| Inconsistent IC50 Values | Reagent instability. | Prepare fresh dilutions of compounds for each experiment. Some compounds may be unstable in solution. |
| Fluctuation in incubation conditions. | Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Experimental Protocols
Protocol 1: Immunoprecipitation and In Vitro Kinase Assay for this compound
This protocol details the methodology for measuring the kinase activity of this compound from cell lysates.
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear 1 mg of total protein lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-Asimin antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads 3-4 times with ice-cold lysis buffer.
-
-
Kinase Assay:
-
Wash the immunoprecipitated beads once with kinase assay buffer.
-
Resuspend the beads in 50 µL of kinase assay buffer containing 10 µM ATP and 1 µg of a suitable substrate.
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the results by Western blotting using a phospho-specific substrate antibody.
-
Visualizations
This compound Signaling Pathway
Caption: Hypothetical signaling cascade involving the this compound kinase.
Experimental Workflow for this compound Activity Analysis
Caption: Standard workflow for assessing this compound function post-treatment.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to diagnosing experimental inconsistencies.
References
reducing experimental error in Asimin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental error and ensure the reliability of their Asimin bioassay data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it inform bioassay design?
A1: this compound and its analogs, such as the potent analog "delmarine," function by sequestering iron within mammalian cells.[1] This iron deprivation inhibits iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[1] Consequently, the cells arrest in the G1/S phase of the cell cycle, leading to cytotoxicity.[1] This mechanism suggests that cell viability and proliferation assays are the most relevant methods for assessing this compound's activity. Bioassays should be designed to measure changes in cell health or DNA synthesis over a specific time course.
Q2: Which type of microplate is best suited for this compound bioassays?
A2: The choice of microplate depends on the detection method. For luminescence-based assays, which are common for measuring cell viability, opaque white plates are recommended because they maximize the light signal by reflecting it towards the detector.[2][3] If you are multiplexing with a fluorescence assay, a black plate may be necessary to reduce crosstalk, although this will decrease the luminescent signal by about an order of magnitude.[3] For absorbance assays (e.g., colorimetric), standard clear plates are suitable.[4]
Q3: What are the primary sources of variability in cell-based bioassays?
A3: Variability in bioassays can stem from multiple sources.[5][6] These can be broadly categorized as:
-
Biological Variability: Inherent differences in biological materials, such as cell lines at different passage numbers, can lead to phenotypic drift and inconsistent results.[7][8]
-
Human Error: Inconsistent pipetting, mislabeling of samples, or errors in data entry are common sources of inaccuracy.[7][8]
-
Environmental Factors: Fluctuations in temperature, humidity, and CO2 levels within the incubator can affect cell health and responsiveness.[9]
-
Reagent and Equipment Issues: Improperly calibrated equipment, variability between reagent lots, and incorrect storage of reagents can all introduce significant error.[4][7]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, providing potential causes and actionable solutions.
Problem 1: High Variability in Replicate Wells (High Coefficient of Variation)
Symptom: The coefficient of variation (CV) for replicate wells exceeds 15-20%.
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent speed and tip depth. Use a new tip for each replicate. | [8][10] |
| Uneven Cell Seeding | Gently mix the cell suspension before and during plating to ensure it remains homogenous. Avoid letting cells settle in the pipette or reservoir. | [8][10] |
| Edge Effects | Uneven temperature and increased evaporation in the outer wells of the plate can alter cell growth. Avoid using the outer wells for samples; instead, fill them with sterile media or PBS to act as a humidity barrier. | [8][11] |
| Inadequate Reagent Mixing | After adding reagents, gently mix the contents on an orbital shaker to ensure a uniform reaction in each well. Be careful not to introduce bubbles. | [4][10] |
| Air Bubbles in Wells | Bubbles can interfere with optical readings. Visually inspect plates and carefully remove any bubbles with a sterile pipette tip. | [4][12] |
Problem 2: Low or No Assay Signal
Symptom: The luminescent or fluorescent signal is weak, close to the background reading.
| Potential Cause | Recommended Solution | Citation |
| Insufficient Cell Number | Verify cell counts and viability before seeding. The seeded cell density may be too low for the assay's detection limits. | [8] |
| Incorrect Reagent Storage/Handling | Ensure all assay reagents have been stored at the recommended temperatures and have not expired. Allow reagents to equilibrate to room temperature before use, unless the protocol specifies otherwise. | [4] |
| Suboptimal Incubation Time | The incubation time with the detection reagent may be too short. Conversely, incubating for too long can lead to signal decay. Refer to the assay kit's manual for optimal timing. | [3] |
| Incorrect Instrument Settings | Ensure the correct filters and wavelengths are selected for your assay. For luminescence, an open aperture is generally used. The photomultiplier (PMT) gain setting may need to be optimized to increase sensitivity. | [2][13] |
| This compound Concentration Too High | Extremely high concentrations of a cytotoxic compound like this compound can lead to near-total cell death, resulting in a very low signal in viability assays. Ensure your dose-response curve includes lower, non-saturating concentrations. |
Problem 3: Inconsistent Results Between Experiments (Poor Inter-Assay Reproducibility)
Symptom: IC50 or EC50 values for this compound vary significantly from one experiment to the next.
| Potential Cause | Recommended Solution | Citation |
| Variable Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. High-passage cells can exhibit altered phenotypes. | [8][14] |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can dramatically alter cellular responses to stimuli. | [8][14] |
| Reagent Lot-to-Lot Variability | If possible, purchase a single large lot of critical reagents (like FBS or the assay kit) for the entire series of experiments. | [6] |
| Lack of Standardization | Develop and adhere to a detailed Standard Operating Procedure (SOP) for all aspects of the assay, from cell culture to data analysis. This minimizes operator-dependent differences. | [8] |
| Inconsistent Incubation Times | Ensure that the timing of cell plating, compound addition, and reagent incubation is kept consistent across all experiments. | [3] |
Experimental Protocols
Protocol: this compound Cell Viability Bioassay Using a Luminescence-Based ATP Assay
This protocol outlines a method for determining the cytotoxic effect of this compound by measuring intracellular ATP levels as an indicator of cell viability.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension.[12]
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 5,000-20,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock to create a range of working concentrations. Ensure the final solvent concentration in the assay wells is consistent and low (<0.5%) to avoid solvent toxicity.[10]
-
Add the diluted this compound compounds or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescence assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader. An integration time of 0.5 to 1 second per well is typical.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all other readings.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control signal.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[15]
-
Visualizations
Signaling and Experimental Workflows
Caption: Proposed mechanism of action for this compound cytotoxicity.
Caption: General experimental workflow for an this compound cell viability bioassay.
Caption: Logical troubleshooting flow for high replicate variability.
References
- 1. Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genemod.net [genemod.net]
- 8. benchchem.com [benchchem.com]
- 9. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. corning.com [corning.com]
- 13. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potency of Asimin and Bullatacin
For Immediate Release
In the landscape of oncological research, the quest for potent, naturally derived anti-cancer agents is unceasing. Among the most promising candidates are the annonaceous acetogenins, a class of compounds renowned for their profound cytotoxic effects. This guide provides a detailed comparison of two prominent acetogenins, asimin and bullatacin, focusing on their cytotoxic profiles against various cancer cell lines, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways that mediate their activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
This compound and bullatacin both exhibit exceptional cytotoxicity at remarkably low concentrations. The following table summarizes the available half-maximal inhibitory concentration (IC50) and effective dose (ED50) values for these compounds against a panel of human cancer cell lines. It is important to note that the data for this compound is less extensive in publicly available literature, often cited as a range or a value below a certain threshold, reflecting its extreme potency.
| Compound | Cell Line | Cancer Type | IC50/ED50 |
| This compound | HT-29 | Colon Carcinoma | < 1 x 10⁻¹² µg/mL[1][2] |
| Various | Various | 10⁻⁹ - 10⁻¹² µg/mL | |
| Bullatacin | SW480 | Colon Carcinoma | ~10 nM |
| HT-29 | Colon Carcinoma | ~7 nM | |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 nM[3] | |
| MCF-7/Adr | Adriamycin-resistant Breast Adenocarcinoma | More potent than Adriamycin | |
| Various | Various | ED50 as low as 10⁻¹² - 10⁻¹⁵ µg/mL[4] |
Experimental Protocols
The cytotoxic activities of this compound and bullatacin are typically evaluated using colorimetric assays that measure cell viability and proliferation. The most common methods employed are the MTT and CCK-8 assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or bullatacin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Workflow:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
CCK-8 Reagent Addition: After the treatment period, a small volume of CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Signaling Pathways
The primary mechanism of action for both this compound and bullatacin is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts cellular energy metabolism and initiates a cascade of events leading to apoptosis (programmed cell death).
General Mechanism of Action for Annonaceous Acetogenins
References
- 1. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bullatacin and bullatacinone: two highly potent bioactive acetogenins from Annona bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
Asciminib vs. Doxorubicin: A Comparative Guide to Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer mechanisms of asciminib, a novel allosteric inhibitor, and doxorubicin, a long-standing chemotherapeutic agent. By presenting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to be a valuable resource for understanding the distinct and overlapping actions of these two important cancer drugs.
Overview of Anticancer Mechanisms
Asciminib and doxorubicin represent fundamentally different approaches to cancer therapy. Asciminib is a highly specific, targeted agent, while doxorubicin exerts broad cytotoxic effects.
Asciminib is a first-in-class allosteric inhibitor that specifically targets the myristoyl pocket of the BCR-ABL1 fusion protein.[1][2] This unique mechanism, known as STAMP (Specifically Targeting the ABL Myristoyl Pocket), restores the natural autoinhibitory conformation of the ABL1 kinase domain, effectively shutting down its constitutive activity that drives the proliferation of cancer cells in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2][3] Its high specificity results in fewer off-target effects compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[4][5]
Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action.[6][7] Its primary anticancer effects are attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription.[7][8] Doxorubicin also inhibits topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[9][10] Furthermore, doxorubicin generates reactive oxygen species (ROS), which cause widespread oxidative damage to cellular components, including DNA, proteins, and lipids.[11]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for asciminib and doxorubicin in various cancer cell lines, demonstrating their respective potencies.
| Drug | Cell Line | Cancer Type | IC50 | Citation(s) |
| Asciminib | Ba/F3 (BCR-ABL1) | Murine Pro-B Cell Leukemia | 0.25 nM | [3][12] |
| KCL-22 | Chronic Myeloid Leukemia (Blast Crisis) | 1-20 nM | [12] | |
| K562 | Chronic Myeloid Leukemia | 4.9 nM | [13] | |
| K562-IR1 | Imatinib-Resistant CML | 15 nM | [13] | |
| K562-IR2 | Imatinib-Resistant CML | 25 nM | [13] | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 µM (24h) | [14] |
| Huh7 | Hepatocellular Carcinoma | >20 µM (24h) | [14] | |
| UMUC-3 | Bladder Cancer | 5.1 µM (24h) | [14] | |
| BFTC-905 | Bladder Cancer | 2.3 µM (24h) | [14] | |
| A549 | Lung Cancer | >20 µM (24h) | [14] | |
| HeLa | Cervical Cancer | 2.9 µM (24h) | [14] | |
| MCF-7 | Breast Cancer | 2.5 µM (24h) | [14] | |
| M21 | Skin Melanoma | 2.8 µM (24h) | [14] | |
| AMJ13 | Breast Cancer | 223.6 µg/ml (72h) | [15] | |
| MDA-MB-231 | Breast Cancer | 6602 nM (48h) | [16] | |
| MCF-7 | Breast Cancer | 8306 nM (48h) | [16] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of asciminib and doxorubicin are best understood by examining the signaling pathways they modulate.
Asciminib: Allosteric Inhibition of BCR-ABL1
Asciminib's mechanism is highly targeted, focusing on the inhibition of the constitutively active BCR-ABL1 kinase. By binding to the myristoyl pocket, it induces a conformational change that mimics the natural autoinhibitory state of the ABL1 kinase, thereby preventing downstream signaling that leads to cell proliferation and survival.[2][17]
Doxorubicin: Multi-pronged Attack on Cancer Cells
Doxorubicin's anticancer activity is multifaceted, involving direct DNA damage, enzyme inhibition, and the generation of oxidative stress. This broad mechanism contributes to its efficacy against a wide range of cancers but also to its significant side effects.
Mechanisms of Resistance
The development of drug resistance is a major challenge in cancer therapy. The mechanisms of resistance to asciminib and doxorubicin are as distinct as their mechanisms of action.
| Drug | Mechanisms of Resistance | Citation(s) |
| Asciminib | - Mutations in the myristoyl-binding pocket of BCR-ABL1. | [18][19] |
| - Upregulation of drug efflux pumps (e.g., ABCB1, ABCG2). | [19] | |
| Doxorubicin | - Increased expression of multidrug resistance efflux pumps (e.g., P-glycoprotein). | [19] |
| - Alterations in topoisomerase II expression or activity. | [11] | |
| - Enhanced DNA damage repair mechanisms. | [10] | |
| - Upregulation of anti-apoptotic pathways. | [16] |
Off-Target Effects and Toxicity
The specificity of a drug is a critical determinant of its side-effect profile. Asciminib's targeted nature generally leads to a more favorable toxicity profile compared to the broad cytotoxicity of doxorubicin.
Asciminib:
-
Primary Toxicities: Generally well-tolerated. The most common adverse events include myelosuppression (thrombocytopenia, neutropenia), and elevated pancreatic enzymes (amylase and lipase).[5]
-
Off-Target Effects: Minimal off-target kinase inhibition due to its unique allosteric binding site.[18][20] This contrasts with many ATP-competitive TKIs that have a broader kinase inhibition profile.[4][5]
Doxorubicin:
-
Primary Toxicities: Cardiotoxicity is the most significant dose-limiting toxicity, which can manifest as acute effects (arrhythmias, pericarditis-myocarditis) or chronic, cumulative dose-dependent cardiomyopathy leading to heart failure.[21][22] Myelosuppression is also a common and severe side effect.
-
Mechanism of Cardiotoxicity: Believed to be multifactorial, involving the generation of ROS, mitochondrial dysfunction, and p53-mediated inhibition of the mTOR pathway in cardiomyocytes.[21][22][23][24]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of asciminib and doxorubicin.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25][26]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (asciminib or doxorubicin) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[26]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[26]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[27][28]
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[7]
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[1][28]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels.
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][30]
-
Protocol:
-
Culture cells and treat with the test compound.
-
Wash the cells with a serum-free medium.
-
Load the cells with DCFH-DA solution (typically 5-10 µM) and incubate for 30 minutes at 37°C.[29][31]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm), or visualize under a fluorescence microscope.[30]
-
Conclusion
Asciminib and doxorubicin exemplify the evolution of cancer therapy from broad-spectrum cytotoxic agents to highly specific targeted drugs. Doxorubicin's multiple mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and ROS generation, make it a potent agent against a wide array of cancers, but this is accompanied by significant toxicity, most notably cardiotoxicity. In contrast, asciminib's novel allosteric inhibition of the BCR-ABL1 kinase provides a highly targeted and generally better-tolerated treatment for CML, particularly in cases of resistance to other TKIs. The choice between such agents, when clinically relevant, depends on the specific cancer type, its molecular characteristics, and the patient's overall health. Understanding their distinct anticancer mechanisms is paramount for optimizing their use in the clinic and for the development of future cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Asciminib | BCR-ABL1 inhibitor, allosteric | CML (chronic myeloid leukemia) | CAS 1492952-76-7 (free base) | Buy Asciminib from Supplier InvivoChem [invivochem.com]
- 4. esmo.org [esmo.org]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 15. advetresearch.com [advetresearch.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The new allosteric inhibitor asciminib is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Asciminib: the tyrosine kinase inhibitor with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
Comparative Analysis of the Selectivity of Annonaceous Acetogenins for Cancer Cells Over Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic selectivity of annonaceous acetogenins, a class of potent compounds that includes Asimin, against various cancer cell lines versus normal, non-cancerous cell lines. Due to the limited availability of comprehensive comparative data for this compound itself, this guide incorporates experimental data from closely related and well-studied annonaceous acetogenins, such as Annonacin and acetogenin-rich extracts from Annona muricata. These compounds share the same primary mechanism of action and are considered representative of the class, offering valuable insights into the potential therapeutic window of these natural products.
The primary mechanism of action for annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1] This disruption of cellular energy production leads to a depletion of ATP, which preferentially affects cancer cells due to their higher energy demands, and subsequently triggers apoptotic cell death.[2][3]
Quantitative Cytotoxicity Data: Cancer vs. Normal Cell Lines
The selectivity of a compound is a critical parameter in drug development, indicating its ability to target cancer cells while sparing normal cells. The Selectivity Index (SI) is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line. An SI value greater than 1.0 suggests a degree of selectivity for cancer cells.[4]
The following table summarizes the cytotoxic activity of representative annonaceous acetogenins against various human cancer and normal cell lines.
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Chloroform Fraction of Annona muricata Seed Extract | MDA-MB-231 | Triple-Negative Breast Cancer | 4.5 | MCF10A (Normal Mammary Epithelial) | 81.1 | 18.0 | [5] |
| Chloroform Fraction of Annona muricata Seed Extract | 4T1 | Triple-Negative Breast Cancer | 2.5 | MCF10A (Normal Mammary Epithelial) | 81.1 | 32.4 | [5] |
| Chloroform Fraction of Annona muricata Seed Extract | BT-549 | Triple-Negative Breast Cancer | 4.8 | MCF10A (Normal Mammary Epithelial) | 81.1 | 16.9 | [5] |
| Annonacin | 4T1 | Triple-Negative Breast Cancer | 15 | Vero (Normal Kidney Epithelial) | ~39 | 2.6 | [6] |
| Annonacin | HeLa | Cervical Carcinoma | 19.32 µM | HEK-293 (Human Embryonic Kidney) | 68.76 µM | 3.56 | [1] |
| Annonacin | IGROV-1 | Ovarian Carcinoma | 46.54 µM | HEK-293 (Human Embryonic Kidney) | 68.76 µM | 1.48 | [1] |
| Squamocin | U-937 | Histiocytic Lymphoma | 3.9 | PBMC (Peripheral Blood Mononuclear) | >100 | >25.6 | [7] |
| Cherimolin-1 | U-937 | Histiocytic Lymphoma | 3.8 | PBMC (Peripheral Blood Mononuclear) | 44.6 | 11.74 | [7] |
| Annonacin | U-937 | Histiocytic Lymphoma | 3.5 | PBMC (Peripheral Blood Mononuclear) | >100 | >28.5 | [7] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays, with the MTT assay being a common method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the acetogenin compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Acetogenin-Induced Apoptosis
Caption: Acetogenin-induced apoptotic pathway.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutically induced DNA damage, ATP depletion, and the apoptotic biochemical cascade [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 6. Annonacin induces apoptosis and modulates programmed death-ligand 1 and interferon-gamma expression in triple-negative breast cancer: Integrated in silico and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsciences.com [ijsciences.com]
Confirming Small Molecule Binding to Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding of a novel small molecule, herein referred to as Asimin, to mitochondrial complex I. It outlines a series of established experimental approaches, presents data in a clear, comparative format, and includes detailed methodologies. This document is intended to guide researchers in designing and interpreting experiments to validate and characterize the interaction of their compound of interest with this critical mitochondrial enzyme.
Introduction to Mitochondrial Complex I Inhibition
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain.[1] Its primary function is to transfer electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane, which contributes to the generation of ATP.[2] Given its central role in cellular metabolism, complex I is a significant target for drug discovery, particularly in the context of neurodegenerative diseases, cancer, and metabolic disorders.[3][4][5][6]
Inhibition of complex I can have profound physiological effects. For instance, the well-characterized inhibitor rotenone is known to block the ubiquinone binding site, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[7] Conversely, some small molecules have been developed to selectively modulate complex I activity to reduce ROS production without significantly altering cellular bioenergetics.[3][8] Therefore, confirming and characterizing the binding of a novel compound like this compound to complex I is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of Complex I Binders
To effectively characterize this compound's interaction with mitochondrial complex I, its binding and functional effects should be compared with well-established inhibitors. This section provides a comparative overview of key parameters for this compound (hypothetical data) alongside known complex I inhibitors like Rotenone and the novel modulator ZCM-I-1.
Table 1: Comparative Binding Affinity and Functional Effects on Mitochondrial Complex I
| Parameter | This compound (Hypothetical Data) | Rotenone (Reference) | ZCM-I-1 (Reference) | Experimental Assay |
| Binding Affinity (Kd) | 50 nM | 10 nM | 1 µM | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |
| IC50 (Complex I Activity) | 100 nM | 20 nM | 5 µM | Spectrophotometric Activity Assay[1][9] |
| Effect on ROS Production | Decrease | Increase | Decrease[8] | Flow Cytometry with MitoSOX Red |
| Effect on ATP Production | No significant change | Decrease | No significant change[8] | Luminescence-based ATP Assay |
| Binding Site | Putative novel site | Ubiquinone binding pocket[2] | Flavin mononucleotide site[3][8] | Photoaffinity Labeling and Proteomics |
Experimental Protocols for Confirmation of Binding
This section details the methodologies for the key experiments required to confirm and characterize the binding of a small molecule to mitochondrial complex I.
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of complex I by monitoring the oxidation of NADH.
Principle: The activity of complex I is determined by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[10] The assay can be performed using isolated mitochondria or submitochondrial particles. Specificity is confirmed by the addition of a known complex I inhibitor, such as rotenone.
Protocol:
-
Isolate mitochondria from a relevant tissue or cell line.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare a reaction buffer containing phosphate buffer, NADH, and the electron acceptor ubiquinone (or an analog like decylubiquinone).
-
Add a standardized amount of mitochondrial protein to the reaction buffer.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To confirm that the observed activity is specific to complex I, perform a parallel experiment in the presence of a saturating concentration of rotenone.
-
To determine the IC50 of this compound, perform the assay with a range of this compound concentrations.
Photoaffinity Labeling for Binding Site Identification
This technique is used to covalently label the binding site of a ligand on its target protein.
Principle: A photoreactive analog of this compound is synthesized, which contains a group that becomes highly reactive upon exposure to UV light. This allows for the formation of a covalent bond between the ligand and its binding site on complex I. The labeled subunit can then be identified using proteomic techniques.[11][12]
Protocol:
-
Synthesize a photoreactive derivative of this compound containing a photolabile group (e.g., an azido or diazirine group) and a tag for enrichment (e.g., a biotin or alkyne group).
-
Incubate isolated mitochondria or purified complex I with the photoreactive probe.
-
Expose the mixture to UV light to induce covalent cross-linking.
-
Perform a "click chemistry" reaction to attach a reporter molecule (e.g., biotin) to the alkyne tag, if present.
-
Solubilize the mitochondrial proteins and enrich the labeled protein(s) using affinity chromatography (e.g., streptavidin beads for a biotin tag).
-
Separate the enriched proteins by SDS-PAGE.
-
Excise the labeled protein band(s) and identify the protein(s) and the specific site of labeling using mass spectrometry-based proteomics.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language to visualize the workflow for confirming this compound's binding and the general signaling pathway of mitochondrial complex I.
Caption: Workflow for confirming this compound's binding to mitochondrial complex I.
Caption: Signaling pathway of mitochondrial complex I showing the binding of this compound.
Conclusion
Confirming the binding of a novel small molecule to mitochondrial complex I requires a multi-faceted approach. By employing a combination of functional assays to assess enzymatic activity, ROS production, and ATP synthesis, alongside direct binding assays such as photoaffinity labeling, researchers can build a comprehensive profile of their compound. The comparative data and detailed protocols provided in this guide offer a robust framework for the characterization of novel complex I modulators like this compound, facilitating their development for therapeutic applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Discovery of a Selective Small-Molecule Modulator of Mitochondrial Complex I Targeting a Unique Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I inhibition enhances astrocyte responsiveness to pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. Characterization and discovery of a selective small molecule modulator of mitochondrial complex I targeting a unique binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CheKine™ Micro Mitochondrial complex I Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 11. Dynamic binding of acetogenin-type inhibitors to mitochondrial complex I revealed by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amilorides bind to the quinone binding pocket of bovine mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Asimin's Anticancer Activity Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the anticancer activity of Asimin, a potent Annonaceous acetogenin, against various human cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying mechanisms of action.
This compound and its related acetogenins, derived from the Pawpaw tree (Asimina triloba), have demonstrated significant cytotoxic effects against a range of cancer cells. Their primary mechanism of action involves the potent inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), which disrupts cellular energy production and leads to a depletion of ATP.[1] This energy crisis is particularly detrimental to metabolically active cancer cells, ultimately triggering apoptotic cell death.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values of this compound, its isomers, and related Asimina triloba extracts in various cancer cell lines. For comparison, IC50 values for the standard chemotherapeutic agent Doxorubicin are also included where available, though it is important to note that these values may not be from direct head-to-head studies.
| Compound/Extract | Cell Line | Cancer Type | IC50/ED50 | Unit | Reference |
| This compound, Asiminacin, Asiminecin | HT-29 | Colon Carcinoma | < 10⁻¹² | µg/mL | [2] |
| Asimicin | A-549 | Lung Carcinoma | Selective Cytotoxicity | - | [3] |
| Pawpaw Twig Methanol Extract | HT-1080 | Fibrosarcoma | 64.57 | µg/mL | [4] |
| HepG2 | Liver Carcinoma | 68.99 | µg/mL | [4] | |
| AGS | Gastric Adenocarcinoma | 70.48 | µg/mL | [4] | |
| AGS | Gastric Adenocarcinoma | 82.01 | µg/mL | [5] | |
| HeLa | Cervical Carcinoma | 97.73 | µg/mL | [5] | |
| Pawpaw Root Methanol Extract | HeLa | Cervical Carcinoma | 126.17 | µg/mL | [4] |
| Unripe Pawpaw Fruit Extract | AGS | Gastric Adenocarcinoma | 100.61 | µg/mL | [5] |
| HT-1080, HeLa, AGS | Fibrosarcoma, Cervical, Gastric | < 115 | µg/mL | [1] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 16.2 | µg/mL | [6] |
| Doxorubicin | T47D | Breast Cancer | 202.37 | nM | [7] |
| Doxorubicin | AC16 (Cardiac Cells) | Normal Cardiomyocyte | > 2 | µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assessment (MTT Assay)
The cytotoxicity of this compound and its analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 540-570 nm.
-
IC50 Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Apoptosis Detection (Western Blot Analysis)
Western blotting is employed to analyze the expression levels of key proteins involved in the apoptotic signaling pathway.
Protocol:
-
Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, BAX, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the relative protein expression levels.[5]
Visualizing Mechanisms and Workflows
To clearly illustrate the processes involved in this compound research, the following diagrams have been generated.
Caption: Experimental workflow for evaluating this compound's anticancer activity.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Conclusion
The available data strongly indicates that this compound and related Annonaceous acetogenins are highly potent cytotoxic agents against a variety of cancer cell lines, with particularly noteworthy activity reported against colon cancer.[2] The mechanism of action, primarily through the inhibition of mitochondrial complex I, leads to the induction of apoptosis. This is evidenced by the modulation of key regulatory proteins such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic BAX, leading to the activation of the caspase cascade.[5]
While the potency of purified this compound isomers is exceptionally high, further research is required to conduct direct comparative studies against a broader panel of cancer cell lines and current standard-of-care chemotherapeutics. Such studies will be crucial in fully elucidating the therapeutic window and potential clinical applications of this promising class of natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsciences.com [ijsciences.com]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Asciminib and Other Compounds with Chemotherapeutic Agents
A Note on "Asimin" : The term "this compound" is ambiguous in scientific literature. It can refer to asciminib , a synthetic tyrosine kinase inhibitor, or This compound , a naturally occurring cytotoxic compound from the paw-paw tree. Due to the extensive research and clinical data available for asciminib in combination cancer therapy, this guide will primarily focus on its synergistic effects. Sections on the natural compounds this compound and the similarly named sesamin are also included to provide a broader context on synergistic anticancer effects of natural products.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the synergistic performance of these compounds with known chemotherapeutic agents, supported by experimental data.
Asciminib: A STAMP Inhibitor in Combination Therapy
Asciminib is a first-in-class inhibitor that Specifically Targets the ABL Myristoyl Pocket (STAMP).[1] Its unique mechanism of action, distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs), makes it a prime candidate for combination therapies to overcome resistance and enhance efficacy.[1] Preclinical and clinical studies have demonstrated synergistic or additive effects when combined with ATP-competitive TKIs in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2]
Quantitative Data on Synergistic Effects
The following table summarizes the key quantitative findings from preclinical and clinical studies of asciminib in combination with other chemotherapeutic agents.
| Chemotherapeutic Agent | Cancer Type/Cell Line | Observed Synergistic Effect | Mechanism of Synergy | Reference |
| Imatinib | Chronic Myeloid Leukemia (CML) / K562 & KCL-22 cells | Synergistic at high degrees of inhibition. Enhanced imatinib-induced apoptosis and cell cycle arrest. | Dual blockade of BCR-ABL1 at the ATP-binding site (imatinib) and the myristoyl pocket (asciminib). | [3][4] |
| Nilotinib | CML / K562 & KCL-22 cells | Synergistic. IC50 of nilotinib is reduced by ~4-5 times in combination with asciminib. | Allosteric enhancement of nilotinib's inhibition of BCR-ABL1 kinase activity. | [5] |
| Dasatinib | CML / KCL-22 cells; Ph+ ALL | Synergistic at high degrees of inhibition in KCL-22 cells. Encouraging clinical activity in Ph+ ALL. | Dual inhibition of BCR-ABL1 at two distinct sites, potentially preventing resistance. | [2][4] |
| Blinatumomab + Prednisone | Ph+ ALL | Encouraging clinical activity in a Phase 1 study. | Combination of targeted therapy (dual BCR-ABL1 inhibition) with immunotherapy. | [6] |
Experimental Protocols
1.2.1. In Vitro Synergy Assay for Asciminib and ATP-Competitive TKIs
-
Cell Lines: KCL-22 (human CML cell line).
-
Methodology:
-
10,000 cells per well were seeded in a 96-well plate.
-
Cells were exposed to a two-fold dilution series of imatinib, dasatinib, or asciminib as single agents to determine their individual IC50 values.
-
For combination studies, cells were exposed to imatinib + asciminib and dasatinib + asciminib at constant concentration ratios.
-
Cell proliferation was measured after 48 hours using an MTS assay (CellTiter 96 Aqueous One Solution Cell Proliferation Assay, Promega).
-
The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[4]
-
1.2.2. Clinical Trial Protocol for Asciminib in Combination with Imatinib, Nilotinib, or Dasatinib (Phase 1)
-
Patient Population: Adult patients with Ph+ CML in chronic or accelerated phase who have been treated with at least two prior TKIs.
-
Treatment Arms:
-
Asciminib (40 mg or 60 mg QD) + Imatinib (400 mg QD)
-
Asciminib (40 mg BID) + Nilotinib (300 mg BID)
-
Asciminib (80 mg QD) + Dasatinib (100 mg QD)
-
-
Primary Endpoint: Determine the maximum tolerated dose (MTD) and/or recommended dose for expansion of the combination therapies.
-
Secondary Endpoints: Safety, tolerability, and preliminary efficacy.[1][7]
Visualizing Mechanisms and Workflows
This compound (Annonaceous Acetogenin): A Natural Compound with Synergistic Potential
This compound belongs to the family of annonaceous acetogenins, which are potent inhibitors of the mitochondrial complex I.[8] This mechanism of action, leading to ATP depletion, can sensitize cancer cells to other chemotherapeutic agents.
Quantitative Data on Synergistic Effects
Data on the specific acetogenin "this compound" is limited. The table below presents findings for the broader class of annonaceous acetogenins.
| Chemotherapeutic Agent | Cancer Type/Cell Line | Observed Synergistic Effect | Mechanism of Synergy | Reference |
| Doxorubicin | Burkitt's Lymphoma / Raji cells | Synergistic. Combination Index (CI) values from 0.13 to 0.65. | Induction of apoptosis via p53 expression. | [9] |
| Sorafenib | Hepatocellular Carcinoma | Synergistic cytotoxicity in vitro and antitumor activity in vivo. | Reduction of intracellular ATP levels and promotion of apoptosis. | [10] |
Experimental Protocols
2.2.1. In Vitro Synergy Assay for Acetogenins and Doxorubicin
-
Cell Line: Raji (human Burkitt's lymphoma cell line).
-
Methodology:
-
Cells were seeded and treated with various concentrations of a polyketide derivative from Annona muricata and doxorubicin, both individually and in combination.
-
Cytotoxic activity was evaluated using the MTT assay.
-
The Combination Index (CI) was calculated to determine the nature of the interaction.[9]
-
Visualizing the Mechanism
Sesamin: A Lignan with Chemoprotective and Synergistic Properties
Sesamin, a lignan from sesame seeds, has demonstrated antioxidant and anticancer properties. In combination therapies, it appears to enhance the efficacy of certain chemotherapeutic agents and protect against their cardiotoxic side effects.
Quantitative Data on Synergistic and Protective Effects
| Chemotherapeutic Agent | Cancer Type/Cell Line | Observed Synergistic/Protective Effect | Mechanism of Action | Reference |
| Doxorubicin | Rat Cardiomyocytes / H9c2 cells | Ameliorates doxorubicin-induced cardiotoxicity and oxidative stress. | Upregulation of Mn-SOD via activation of Sirt1. | [11] |
| Paclitaxel | Lung Adenocarcinoma / A549 cells | Enhanced pro-apoptotic effects of paclitaxel. | Activation of the caspase-3/poly(ADP-ribose) polymerase pathway. | [12] |
Experimental Protocols
3.2.1. In Vitro Cardioprotection Assay for Sesamin and Doxorubicin
-
Cell Line: H9c2 (rat cardiac myoblast cells).
-
Methodology:
-
H9c2 cells were pre-treated with sesamin.
-
Cells were then exposed to doxorubicin to induce cardiotoxicity.
-
Cell viability was assessed using the MTT assay.
-
Oxidative stress markers and the expression of proteins like Sirt1 and Mn-SOD were measured using Western blotting.[11]
-
3.2.2. In Vitro Synergy Assay for Sesamin and Paclitaxel
-
Cell Line: A549 (human lung adenocarcinoma cells).
-
Methodology:
-
A549 cells were treated with various concentrations of sesamin (10-100 µM) for 12, 24, 36, and 48 hours to determine its effect on cell viability using a CCK-8 assay.
-
For combination studies, cells were co-treated with sesamin and paclitaxel.
-
Apoptosis was assessed by measuring the activation of caspase-3.[12]
-
Visualizing the Signaling Pathway
References
- 1. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asciminib plus dasatinib and prednisone for Philadelphia chromosome-positive acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asciminib, a novel allosteric inhibitor of BCR‐ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of ASCIMINIB in combination with dasatinib, prednisone, and blinatumomab in patients with BCR-ABL1 positive (BCR-ABL1+) B-cell acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML) | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sesamin ameliorates doxorubicin-induced cardiotoxicity: involvement of Sirt1 and Mn-SOD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesamin induces A549 cell mitophagy and mitochondrial apoptosis via a reactive oxygen species-mediated reduction in mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating Asimin's Cytotoxicity: A Comparative Guide Using Live/Dead Cell Assay
For researchers and drug development professionals investigating novel anticancer agents, rigorous validation of cytotoxicity is paramount. This guide provides an objective comparison of the cytotoxic performance of Asimin, a potent Annonaceous acetogenin, with the conventional chemotherapeutic drug doxorubicin. The supporting experimental data is presented to facilitate informed decisions in preclinical research. This compound and its analogs, such as Bullatacin, are known to exhibit cytotoxicity at exceptionally low concentrations, often orders of magnitude more potent than traditional chemotherapy drugs[1].
Comparative Cytotoxicity Data
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound analogs and doxorubicin across various cancer cell lines. Due to the limited availability of comprehensive public data on this compound itself, the highly potent and structurally similar Annonaceous acetogenin, Bullatacin, is used as a representative for comparison. The data clearly illustrates the significantly higher potency of this class of compounds.
| Compound | Cell Line | Cancer Type | EC50/IC50 (µM) | Reference |
| Asiminacin (this compound isomer) | HT-29 | Colon Carcinoma | < 1 x 10⁻⁹ | [2] |
| Bullatacin | A549 | Lung Carcinoma | 10,000 - 100,000 times more potent than Doxorubicin | [1] |
| Bullatacin | MCF-7 | Breast Adenocarcinoma | 10,000 - 100,000 times more potent than Doxorubicin | [1] |
| Bullatacin | MCF-7/Adr (MDR) | Breast Adenocarcinoma (Multi-Drug Resistant) | 250 times more potent than Doxorubicin | [1] |
| Doxorubicin | HT-29 | Colon Carcinoma | ~6.2 | [3] |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | [4] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.04 - 9.9 | [5] |
| Doxorubicin | T47D | Breast Cancer | ~0.202 | [6] |
Experimental Protocol: Live/Dead Cell Viability Assay
This protocol details a standard fluorescence-based live/dead cell viability assay using Calcein AM and Ethidium Homodimer-1 (EthD-1) to quantify the cytotoxicity of this compound.
Principle: Live cells are identified by the presence of intracellular esterase activity, which converts the non-fluorescent, cell-permeable Calcein AM into the intensely green fluorescent calcein. The intact plasma membrane of live cells retains the calcein. In contrast, EthD-1 can only enter cells with compromised plasma membranes, a characteristic of dead or dying cells. Upon binding to nucleic acids, EthD-1 emits a bright red fluorescence[7][8].
Materials:
-
Cancer cell lines of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
96-well black-walled, clear-bottom microplates
-
This compound (or analog) and Doxorubicin (as a positive control)
-
LIVE/DEAD® Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader with appropriate filters (FITC/GFP for Calcein, RFP/Texas Red for EthD-1)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well black-walled, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Staining Solution Preparation: Prepare a fresh 2X working solution of the Live/Dead assay reagents in PBS. For example, add 5 µL of Calcein AM (Component A) and 20 µL of Ethidium Homodimer-1 (Component B) to 10 mL of DPBS[9]. Protect the solution from light.
-
Staining: After the treatment period, carefully remove the medium containing the compounds. Gently wash the cells once with 100 µL of PBS. Add 100 µL of the 2X Live/Dead staining solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at room temperature, protected from light[10][11].
-
Imaging and Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red. Capture images from multiple fields per well.
-
Microplate Reader: Quantify the fluorescence intensity for both green (Ex/Em ~494/517 nm for Calcein) and red (Ex/Em ~528/617 nm for EthD-1) channels.
-
-
Data Interpretation: Calculate the percentage of live and dead cells for each treatment condition. The percentage of cytotoxicity can be determined by the ratio of red fluorescence to the total fluorescence (or cell count). Plot the percentage of viable cells against the log of the compound concentration to determine the EC50/IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the live/dead cell assay protocol.
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound and other Annonaceous acetogenins exert their potent cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[12]. This targeted disruption of cellular energy metabolism initiates a cascade of events leading to apoptotic cell death.
The key steps in this signaling pathway are:
-
Inhibition of Mitochondrial Complex I: this compound binds to Complex I, blocking the transfer of electrons from NADH to ubiquinone.
-
ATP Depletion: The inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic decrease in cellular ATP levels.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the leakage of electrons and the generation of superoxide radicals, leading to oxidative stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The combination of ATP depletion and oxidative stress leads to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: MOMP allows for the release of cytochrome c and other pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated effector caspases orchestrate the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
The following diagram provides a visual representation of this signaling cascade.
References
- 1. dovepress.com [dovepress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. scitepress.org [scitepress.org]
- 7. labs.pbrc.edu [labs.pbrc.edu]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. takara.co.kr [takara.co.kr]
- 11. inventia.life [inventia.life]
- 12. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Asciminib vs. Asimicin in Leukemia Models: A Head-to-Head Comparison
A Note on Asimicin: Extensive literature searches did not yield any data on a compound named "asimicin" in the context of leukemia research. The term "asimicin" is associated with a natural compound from the pawpaw tree with general cytotoxic properties. It is possible that "asimicin" is a misspelling or a less common name for another therapeutic agent. This guide will therefore focus on a comprehensive comparison of Asciminib against a relevant, well-documented alternative, Bosutinib , a second-generation tyrosine kinase inhibitor (TKI), in the context of Chronic Myeloid Leukemia (CML). This comparison is supported by direct head-to-head clinical trial data.
Introduction
The management of Chronic Myeloid Leukemia (CML) has been revolutionized by the development of BCR-ABL1 tyrosine kinase inhibitors (TKIs). Asciminib (Scemblix®) represents a novel class of TKI, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.[1][2][3][4][5] Unlike traditional ATP-competitive TKIs, such as Bosutinib, Asciminib employs an allosteric mechanism of inhibition.[1][2][6] This unique mechanism offers a promising therapeutic option, particularly for patients who have developed resistance or intolerance to previous TKI therapies.[2][5] This guide provides a detailed head-to-head comparison of Asciminib and Bosutinib in CML models, focusing on their mechanisms of action, efficacy, and safety profiles, supported by experimental data from key clinical trials.
Data Presentation: Asciminib vs. Bosutinib in Previously Treated CML
The following table summarizes key efficacy and safety data from the pivotal Phase 3 ASCEMBL trial, which directly compared Asciminib with Bosutinib in adult patients with chronic phase CML (CML-CP) who had previously been treated with two or more TKIs.[3][7]
| Endpoint | Asciminib | Bosutinib | Trial |
| Major Molecular Response (MMR) Rate at 24 Weeks | 25.5% | 13.2% | ASCEMBL[3] |
| Adjusted Difference in MMR Rate at 24 Weeks (favoring Asciminib) | 12.2% (P = 0.029) | - | ASCEMBL[3] |
| Grade ≥3 Adverse Events | 50.6% | 60.5% | ASCEMBL[7] |
| Treatment Discontinuation due to Adverse Events | 5.8% | 21.1% | ASCEMBL[7] |
Experimental Protocols
Assessment of Major Molecular Response (MMR)
MMR is a key endpoint in CML treatment, defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline, corresponding to a BCR-ABL1/ABL1 ratio of ≤0.1% on the International Scale (IS).
Methodology: Real-Time Quantitative Polymerase Chain Reaction (RQ-PCR)
-
Sample Collection: Peripheral blood or bone marrow aspirate is collected from the patient.
-
RNA Extraction: Total RNA is isolated from the collected sample using a certified RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.
-
Quantitative PCR: The cDNA is then used as a template for RQ-PCR. The reaction is performed on a real-time PCR instrument using specific primers and probes for both the BCR-ABL1 fusion gene and a control gene (typically ABL1).
-
Quantification: The instrument measures the fluorescence emitted during each cycle of amplification, which is proportional to the amount of PCR product. The cycle threshold (Ct) value for both BCR-ABL1 and ABL1 is determined.
-
Calculation of BCR-ABL1/ABL1 Ratio: The relative expression of BCR-ABL1 to ABL1 is calculated using the ΔCt method. This ratio is then standardized to the International Scale (IS) by applying a laboratory-specific conversion factor.
-
MMR Determination: A patient is considered to have achieved MMR if their BCR-ABL1/ABL1 ratio is ≤0.1% IS.
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of Action: Bosutinib (ATP-competitive) vs. Asciminib (allosteric).
Experimental Workflow
Caption: Workflow of the ASCEMBL Phase 3 Clinical Trial.
Conclusion
Asciminib demonstrates a distinct and novel mechanism of action compared to traditional ATP-competitive TKIs like Bosutinib.[1][2][6] The allosteric inhibition of the BCR-ABL1 kinase by targeting the myristoyl pocket provides a significant therapeutic advantage, particularly in patients with acquired resistance to other TKIs.[2][5] The head-to-head data from the ASCEMBL trial clearly indicates the superior efficacy of Asciminib in achieving Major Molecular Response in a heavily pre-treated CML patient population, coupled with a more favorable safety profile, as evidenced by lower rates of high-grade adverse events and treatment discontinuations.[3][7] These findings position Asciminib as a valuable addition to the therapeutic armamentarium for CML, offering a new line of effective and well-tolerated treatment for patients with limited options. Further research and ongoing clinical trials will continue to delineate the full potential of Asciminib in various CML settings.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is Asciminib Hydrochloride used for? [synapse.patsnap.com]
- 3. Asciminib, First-in-Class STAMP Inhibitor, Superior to Bosutinib in Chronic-Phase CML [ahdbonline.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matching-adjusted indirect comparison of asciminib versus other treatments in chronic-phase chronic myeloid leukemia after failure of two prior tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Asciminib's Mettle: A Comparative Analysis in Chemoresistant Cancer Models
For researchers at the forefront of oncology, the emergence of drug resistance remains a critical hurdle in the durable treatment of cancer. In this guide, we provide a comprehensive evaluation of Asciminib (Scemblix®), a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, and its efficacy in chemoresistant cancer cell lines, benchmarked against other therapeutic alternatives.
Asciminib's novel allosteric mechanism of action, which targets the myristoyl pocket of the ABL1 kinase, offers a distinct approach to overcoming resistance mechanisms that plague traditional ATP-competitive tyrosine kinase inhibitors (TKIs). This guide synthesizes preclinical data to offer a comparative perspective for researchers and drug development professionals.
In Vitro Efficacy: Asciminib vs. Standard TKIs in Resistant CML
The primary battleground for Asciminib has been in Chronic Myeloid Leukemia (CML), particularly in cases resistant to multiple lines of TKI therapy. Resistance is often driven by mutations in the BCR-ABL1 kinase domain or by non-BCR-ABL1 dependent mechanisms, such as the overexpression of efflux pumps like ABCG2.
Overcoming Efflux Pump-Mediated Resistance
A significant mechanism of resistance to TKIs is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of cancer cells. Studies in CML cell lines have demonstrated that overexpression of ABCG2 can confer high-level resistance to Asciminib.
Table 1: Comparative Efficacy of Asciminib in CML Cell Lines with and without Efflux Pump Overexpression
| Cell Line | Resistance Mechanism | Compound | IC50 / LD50 (nM) | Reference |
| K562 | Parental (Low ABCG2) | Asciminib | 24 | [1][2] |
| K562-ABCG2 | ABCG2 Overexpression | Asciminib | 299 | [1][2] |
| K562-ABCG2 | ABCG2 Overexpression | Asciminib + Ko143 (ABCG2 inhibitor) | 15 | [2] |
| K562-Dox | ABCB1 Overexpression | Asciminib | 256 | [1][2] |
| K562-Dox | ABCB1 Overexpression | Asciminib + Cyclosporine (ABCB1 inhibitor) | 13 | [2] |
| KU812 (Asciminib Resistant) | ABCB1 & ABCG2 Overexpression | Asciminib | 36,600 | [1] |
IC50: Half-maximal inhibitory concentration; LD50: Lethal dose, 50%.
These data clearly indicate that while Asciminib is susceptible to efflux pump-mediated resistance, its efficacy can be largely restored by co-administration with specific inhibitors of these transporters.[2]
Activity Against T315I and Compound Mutations
The T315I "gatekeeper" mutation confers resistance to most ATP-competitive TKIs. Ponatinib has been a key therapeutic option for patients with this mutation. Preclinical studies show that Asciminib also retains activity against the T315I mutation. Furthermore, in the case of highly resistant compound mutations, the combination of Asciminib and Ponatinib has demonstrated synergistic effects, inducing growth arrest and apoptosis in CML cells.[3]
Table 2: Efficacy of Asciminib and Ponatinib in T315I-mutant CML Cells
| Cell Line | Mutation | Compound | IC50 (nM) | Reference |
| Ba/F3 | BCR-ABL1 T315I | Asciminib | Not specified, but potent inhibition observed | [4] |
| Ba/F3 | BCR-ABL1 T315I | Ponatinib | Potent inhibition observed | [3] |
| KCL-22 | BCR-ABL1 T315I | Asciminib | Potent inhibition observed | [4] |
| Patient-derived CML cells | T315I+ compound mutations | Asciminib + Ponatinib | Synergistic growth arrest and apoptosis | [3] |
Signaling Pathways and Mechanisms of Action
Asciminib's unique mechanism of inhibiting the BCR-ABL1 kinase through an allosteric site leads to a distinct downstream signaling impact compared to ATP-competitive inhibitors.
Resistance to Asciminib can emerge through mutations in the myristoyl-binding pocket or through non-mutational mechanisms like the upregulation of efflux pumps.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Asciminib and comparator drugs on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., Asciminib, Ponatinib) in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Asiminib Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction between a drug and its intended target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify such target engagement. This guide provides a comprehensive comparison of CETSA with other methods for the novel BCR-ABL1 inhibitor, Asiminib, supported by illustrative experimental data and detailed protocols.
Asiminib is a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, offering a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1][2] Verifying its engagement with the BCR-ABL1 protein in a cellular context is crucial for understanding its efficacy and potential resistance mechanisms. CETSA provides a direct biophysical readout of this interaction.[3][4][5]
Unveiling Target Binding with CETSA
CETSA operates on the principle of ligand-induced thermal stabilization.[6][7][8] When Asiminib binds to the myristoyl pocket of BCR-ABL1, it is expected to increase the protein's stability against heat-induced denaturation. This thermal stabilization can be quantified, providing direct evidence of target engagement within intact cells.[3][9]
Illustrative Data: Asiminib CETSA Performance
The following table summarizes hypothetical, yet representative, quantitative data from a CETSA experiment designed to assess Asiminib's engagement with BCR-ABL1.
| Assay Type | Compound | Target Protein | Cell Line | Apparent Melting Temperature (Tm) (°C) - Vehicle | Apparent Melting Temperature (Tm) (°C) - Asiminib (10 µM) | Thermal Shift (ΔTm) (°C) | Isothermal Dose-Response EC50 (µM) |
| CETSA (Western Blot) | Asiminib | BCR-ABL1 | K562 | 52.5 | 57.0 | +4.5 | 0.8 |
| CETSA (Western Blot) | Imatinib | BCR-ABL1 | K562 | 52.5 | 56.2 | +3.7 | 0.5 |
| CETSA (Western Blot) | Asiminib | c-Abl | K562 | 54.0 | 54.2 | +0.2 | > 50 |
This data is illustrative and based on typical CETSA results for kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: CETSA Melt Curve Generation for Asiminib
This protocol describes the generation of a thermal melt curve for BCR-ABL1 in the presence and absence of Asiminib.
1. Cell Culture and Treatment:
- Culture K562 cells (a human chronic myelogenous leukemia cell line expressing BCR-ABL1) to a density of 1-2 x 10^6 cells/mL.
- Treat cells with 10 µM Asiminib or a vehicle control (e.g., DMSO) and incubate for 2 hours at 37°C.
2. Heat Treatment:
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the aliquots for 3 minutes at a range of temperatures (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C) using a thermal cycler.
- Include an unheated control at room temperature.
3. Cell Lysis and Fractionation:
- Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
- Collect the supernatant containing the soluble proteins.
- Quantify the amount of soluble BCR-ABL1 in each sample by Western blotting using a specific anti-ABL1 antibody.
- Quantify the band intensities and normalize them to the unheated control.
- Plot the percentage of soluble BCR-ABL1 against the temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of Asiminib in stabilizing BCR-ABL1 at a fixed temperature.
1. Cell Culture and Treatment:
- Culture K562 cells as described above.
- Treat cells with a serial dilution of Asiminib (e.g., 0.01 µM to 50 µM) or a vehicle control for 2 hours at 37°C.
2. Heat Treatment:
- Heat all cell suspensions at a single, optimized temperature (e.g., 56°C, a temperature that results in significant but not complete protein denaturation in the absence of the drug) for 3 minutes.
3. Cell Lysis, Fractionation, and Analysis:
- Follow the same steps for lysis, fractionation, and Western blot analysis as in the melt curve protocol.
- Plot the normalized amount of soluble BCR-ABL1 against the logarithm of the Asiminib concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Workflow and Signaling Pathway
Asiminib Signaling Pathway
References
- 1. Asciminib: the tyrosine kinase inhibitor with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new chapter in CML treatment: the promise of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of Different Acetogenins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic potential of various acetogenins, a class of polyketides found predominantly in the Annonaceae family of plants. Overconsumption of fruits and herbal remedies from this family has been linked to atypical Parkinsonism, making an understanding of the comparative neurotoxicity of these compounds crucial. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying molecular pathways.
Core Mechanism of Neurotoxicity
Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts cellular energy production, leading to a cascade of events that culminate in neuronal cell death. The primary neurotoxic effects are attributed to ATP depletion, oxidative stress, and the subsequent activation of apoptotic pathways.[3] Furthermore, some acetogenins have been shown to induce tau protein pathology, a hallmark of several neurodegenerative diseases.
Comparative Neurotoxicity of Acetogenins
The neurotoxic potency of acetogenins can vary significantly based on their chemical structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several prominent acetogenins on neuronal cells, providing a quantitative comparison of their neurotoxic potential. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Acetogenin | Cell Type | Exposure Time | IC50 | Reference |
| Annonacin | Rat mesencephalic neurons | 48 hours | 18 nM (0.018 µM) | |
| Rat cortical neurons | 48 hours | 50.4 µM (30.07 µg/ml) | [4] | |
| Squamocin | Not specified | Not specified | Not specified | |
| Bullatacin | Human hepatoma 2.2.15 cells | 24 hours | 7.8 nM | [5] |
| Human colon cancer cells (SW480) | 48 hours | ~10 nM | ||
| Human colon cancer cells (HT-29) | 48 hours | ~7 nM | ||
| Rotenone (Positive Control) | Rat mesencephalic neurons | Not specified | Not specified |
Signaling Pathways in Acetogenin-Induced Neurotoxicity
The neurotoxic effects of acetogenins are mediated by complex signaling pathways initiated by mitochondrial dysfunction. The following diagrams, generated using the DOT language, illustrate the key molecular events leading to neuronal apoptosis and tau pathology.
Mitochondrial Dysfunction and Apoptosis
Inhibition of mitochondrial complex I by acetogenins leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger the intrinsic apoptotic pathway.
Acetogenin-Induced Tau Hyperphosphorylation
Emerging evidence suggests that acetogenins can also contribute to the hyperphosphorylation of the microtubule-associated protein tau. This process is thought to be mediated by the dysregulation of key kinases and phosphatases, such as Glycogen Synthase Kinase 3 Beta (GSK-3β) and Protein Phosphatase 1 (PP1).
Experimental Protocols
The assessment of acetogenin neurotoxicity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two commonly employed in vitro assays for determining neuronal viability.
Experimental Workflow: In Vitro Neurotoxicity Assessment
The following diagram outlines a typical workflow for assessing the neurotoxicity of acetogenins in a laboratory setting.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)
-
96-well culture plates
-
Acetogenin stock solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the desired period.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the acetogenin to be tested. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Materials:
-
Primary neuronal cell culture or neuronal cell line
-
96-well culture plates
-
Acetogenin stock solutions of varying concentrations
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released from treated cells relative to the maximum LDH release control.
Conclusion
The neurotoxicity of acetogenins is a significant area of research with implications for public health and drug development. While their potent cytotoxic effects show promise in anti-cancer therapies, their ability to induce neuronal cell death necessitates careful consideration and further investigation. This guide provides a comparative overview of the neurotoxic potential of different acetogenins, highlighting the central role of mitochondrial dysfunction. The provided experimental protocols and pathway diagrams serve as a resource for researchers in this field. Future studies should focus on expanding the comparative neurotoxicity data for a wider range of acetogenins and further elucidating the intricate signaling pathways involved in their neurotoxic effects.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Mitochondrial Toxicant-Induced Neuronal Apoptosis in Parkinson’s Disease: What We Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases [frontiersin.org]
- 4. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Asciminib: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like asciminib are paramount for laboratory safety and environmental protection. Asciminib, a targeted cancer therapy, requires specific disposal procedures due to its cytotoxic potential. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of asciminib waste.
Core Safety and Disposal Principles
All materials that have come into contact with asciminib should be treated as hazardous waste. This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials. Disposal must always be in accordanceance with local, regional, and national regulations.[1]
Quantitative Data Summary
While specific disposal limits for asciminib are not defined, its hazard classifications dictate the stringent handling and disposal protocols.
| Identifier/Property | Value | Source |
| Chemical Name | (R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3- hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)nicotinamide | [2] |
| CAS Number | 1492952-76-7 | [3] |
| Molecular Formula | C20H18ClF2N5O3 | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Signal Word | Warning | [3] |
| Hazard Pictograms | [3] |
Step-by-Step Disposal Protocol for Asciminib
This protocol outlines the procedural steps for the safe disposal of asciminib waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling asciminib or its waste, personnel must wear appropriate PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling powders or creating aerosols.[3]
2. Waste Segregation: Proper segregation at the point of generation is critical.
-
Trace Cytotoxic Waste: Items that are not visibly contaminated but have come into contact with asciminib, such as empty vials, packaging, and lightly contaminated gloves and gowns. These should be placed in a designated yellow or appropriately labeled cytotoxic waste container.[5]
-
Bulk Cytotoxic Waste: Grossly contaminated items, such as expired asciminib, unused solutions, and materials used to clean up spills. This waste must be disposed of in a black or other specifically marked hazardous waste container.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof, leak-proof sharps container clearly labeled as "Cytotoxic Sharps".[5][6]
3. Waste Collection and Storage:
-
Collect all asciminib waste in designated, clearly labeled, and sealed containers.[6]
-
Do not overfill waste containers; they should be sealed when three-quarters full.[7]
-
Store waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
4. Decontamination of Work Surfaces: A three-step process is recommended for cleaning and decontaminating surfaces where asciminib has been handled.[7]
-
Step 1: Deactivation (if applicable and validated for the specific agent). As no specific deactivating agent for asciminib is documented, this step may not be feasible.
-
Step 2: Decontamination. Use a detergent solution to clean the area.
-
Step 3: Cleaning. Rinse the surface with sterile water, followed by 70% isopropyl alcohol.[7]
5. Spill Management: In the event of a spill:
-
Evacuate and secure the area.
-
Don appropriate PPE.
-
Contain the spill using absorbent pads.
-
For liquid spills, absorb the material with an inert absorbent.
-
For solid spills, carefully scoop up the material. Avoid creating dust.[3]
-
Clean the spill area following the three-step decontamination process.
-
All materials used for spill cleanup must be disposed of as bulk cytotoxic waste.[7]
6. Final Disposal:
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste management facility.[5][6]
-
Never dispose of asciminib waste down the drain or in the regular trash.[7]
Experimental Protocol: Surface Decontamination
The following is a detailed methodology for the decontamination of a work surface after handling asciminib, adapted from general cytotoxic drug handling procedures.[7]
Materials:
-
Two pairs of chemotherapy-rated gloves
-
Disposable gown
-
Safety goggles
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Don all required PPE.
-
Initial Cleaning (Detergent):
-
Moisten a sterile, low-lint wipe with the detergent solution.
-
Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated.
-
Dispose of the wipe in the appropriate hazardous waste container.[7]
-
-
Rinsing:
-
Moisten a new wipe with sterile water to rinse away any residual detergent.
-
Wipe the surface using the same unidirectional technique.
-
Dispose of the wipe.[7]
-
-
Final Decontamination (Alcohol):
-
Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique.
-
Allow the surface to air dry completely.[7]
-
-
Final PPE Disposal:
-
Carefully remove the outer pair of gloves and dispose of them.
-
Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[7]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Asciminib waste.
References
Essential Safety and Handling Protocols for Asciminib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for handling Asciminib, including operational and disposal plans, to build a foundation of trust and safety beyond the product itself. The following guidance is based on established safety data sheets for Asciminib.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn when handling Asciminib to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles with side-shields | Ensure a tight fit to protect against splashes and dust.[1] |
| Hands | Protective Gloves | Impermeable gloves should be worn. Inspect gloves prior to use and dispose of contaminated gloves properly.[1] |
| Body | Impervious Clothing / Laboratory Coat | Should be worn to prevent skin contact.[1] |
| Respiratory | Suitable Respirator | A respirator may be necessary if ventilation is inadequate or when handling fine powders. A self-contained breathing apparatus should be available for emergencies.[1] |
Hazard Identification and First Aid
Asciminib is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Understanding these hazards is the first step in safe handling.
| Hazard | First Aid Measures |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid direct contact with the substance.[4]
-
Ensure adequate ventilation in the handling area.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action must be taken.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment.[3]
-
Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders).[3]
-
Prevent the spill from entering drains or water courses.[1]
-
Decontaminate surfaces by scrubbing with alcohol.[3]
Disposal:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.[1]
-
Transfer spilled material to a closable, labeled salvage container for disposal by an appropriate method.[4]
Experimental Workflow for Safe Handling of Asciminib
The following diagram illustrates the standard workflow for safely handling Asciminib in a laboratory setting.
Caption: Workflow for safe handling of Asciminib.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
